molecular formula C11H12N2O4 B187589 Morpholino(2-nitrophenyl)methanone CAS No. 26162-89-0

Morpholino(2-nitrophenyl)methanone

Cat. No.: B187589
CAS No.: 26162-89-0
M. Wt: 236.22 g/mol
InChI Key: ZZSKMNCIAKKVRB-UHFFFAOYSA-N
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Description

Morpholino(2-nitrophenyl)methanone is a chemical compound featuring a morpholine ring and a 2-nitrobenzoyl group, serving as a versatile building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited, structural analogs containing the morpholino group are prominent in drug discovery. For instance, morpholino derivatives have been strategically employed as novel bromodomain inhibitors targeting ATAD2 for cancer therapy and have been incorporated into reversible inhibitors for imaging monoacylglycerol lipase in the central nervous system, a target for neurodegenerative diseases . Furthermore, morpholino-substituted heterocycles are actively investigated as antimalarial agents targeting the Plasmodium falciparum kinome . This suggests this compound holds significant value as a synthetic intermediate for developing potential therapeutics in oncology, CNS disorders, and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKMNCIAKKVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351844
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26162-89-0
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholino(2-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Morpholino(2-nitrophenyl)methanone, a compound of significant interest due to its core structure incorporating a photolabile 2-nitrophenyl group. This document details a robust synthetic protocol, rooted in established chemical principles, and provides a thorough analysis of the spectroscopic techniques required for its structural elucidation and purity assessment. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge for the preparation and validation of this and structurally related molecules.

Introduction: The Significance of the 2-Nitrophenyl Moiety

This compound belongs to a class of compounds that feature the 2-nitrobenzyl group, a well-established photolabile protecting group (PPG) in organic synthesis.[1] The unique photochemical properties of the 2-nitrobenzyl moiety allow for its cleavage upon exposure to UV light, typically in the range of 320-365 nm, under neutral conditions. This "traceless" deprotection strategy is highly advantageous in complex multi-step syntheses, particularly in the preparation of sensitive biomolecules like peptides and oligonucleotides, as it avoids the use of harsh acidic or basic reagents.[1] The underlying mechanism of photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[1] The morpholino-amide linkage in the title compound provides a stable covalent bond that can be selectively cleaved by light, making it a valuable building block for the development of photocaged compounds and light-responsive materials.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. The subsequent step is the nucleophilic acyl substitution of the acid chloride with morpholine to form the desired amide.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carboxyl group for subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

DOT Diagram: Synthesis of 2-Nitrobenzoyl Chloride

G cluster_reactants Reactants cluster_products Products 2_Nitrobenzoic_Acid 2-Nitrobenzoic Acid 2_Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride 2_Nitrobenzoic_Acid->2_Nitrobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_Nitrobenzoyl_Chloride SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl)

Caption: Reaction scheme for the synthesis of 2-nitrobenzoyl chloride.

Experimental Protocol:

  • Reagents: 2-Nitrobenzoic acid (1 eq.), Thionyl chloride (1.2 eq.).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid.

    • Carefully add thionyl chloride to the flask.

    • Heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.[2]

Step 2: Amidation of 2-Nitrobenzoyl Chloride with Morpholine

This step involves the reaction of the synthesized 2-nitrobenzoyl chloride with morpholine, a secondary amine, to form the stable amide bond of the target compound. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

Reaction Mechanism: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the amide.

DOT Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products 2_Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride Target_Compound This compound 2_Nitrobenzoyl_Chloride->Target_Compound DCM, 0°C to RT Morpholine Morpholine Morpholine->Target_Compound Triethylamine Triethylamine (Base) Triethylammonium_Chloride Triethylammonium Chloride Triethylamine->Triethylammonium_Chloride

Caption: Reaction scheme for the amidation of 2-nitrobenzoyl chloride.

Experimental Protocol:

  • Reagents: 2-Nitrobenzoyl chloride (1 eq.), Morpholine (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve morpholine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane.

    • Add the solution of 2-nitrobenzoyl chloride dropwise to the cooled morpholine solution with constant stirring.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water to remove the triethylammonium chloride salt.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[3]

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are predicted:

Technique Predicted Observations
¹H NMR Aromatic protons of the 2-nitrophenyl group are expected in the range of δ 7.5-8.2 ppm, showing complex splitting patterns due to ortho and meta coupling. The methylene protons of the morpholine ring adjacent to the nitrogen and oxygen will appear as two distinct multiplets or broad singlets in the range of δ 3.4-3.8 ppm.
¹³C NMR The carbonyl carbon is expected to resonate around δ 168-170 ppm. Aromatic carbons will appear in the δ 120-150 ppm region, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons will be observed in the δ 42-49 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂) regions.
IR (Infrared) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. Characteristic peaks for the nitro group (N-O) will be present around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). C-N and C-O stretching vibrations from the morpholine ring will also be observable.
MS (Mass Spectrometry) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol ). Fragmentation patterns may include the loss of the morpholino group and cleavage of the benzoyl moiety.
Experimental Workflow for Characterization

DOT Diagram: Characterization Workflow

G Start Synthesized Compound Purity_Check Purity Assessment (TLC, HPLC) Start->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: A typical workflow for the characterization of the synthesized compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and acquire the mass spectrum.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route for this compound and detailed the necessary analytical methods for its comprehensive characterization. The strategic use of the 2-nitrophenyl moiety as a photolabile group underscores the importance of this compound in advanced organic synthesis and related fields. By following the protocols and understanding the principles described herein, researchers can confidently prepare and validate this valuable chemical entity for their specific applications.

References

  • PrepChem. Synthesis of 2-nitrobenzoyl chloride. Available from: [Link]

  • Wikipedia. Photolabile protecting group. Available from: [Link]

  • MDPI. Photoremovable Protecting Groups. Available from: [Link]

  • PubChem. 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to the Mechanism and Application of Morpholino(2-nitrophenyl)methanone in Photoregulated Gene Silencing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Morpholino(2-nitrophenyl)methanone, a key building block in the field of optochemical genetics. We will dissect its core mechanism of action, from the fundamental principles of photochemistry to its application in the synthesis of light-activatable antisense oligonucleotides. This document is intended for researchers, scientists, and drug development professionals who seek to leverage photocaging technology for precise spatiotemporal control of gene expression.

Strategic Overview: The Convergence of Morpholinos and Photochemistry

However, conventional MOs are constitutively active upon introduction into a biological system, limiting experimental control. The integration of photolabile "caging" groups addresses this limitation, rendering the MO inert until activated by a pulse of light.[4][5] This is where This compound becomes critical. It is not a standalone therapeutic but rather a pivotal photocaged monomer —a building block used in the solid-phase synthesis of larger, light-activated morpholino oligomers.[4]

The 2-nitrophenyl group serves as the light-sensitive cage. It is covalently attached to a morpholino monomer, sterically preventing it from participating in the Watson-Crick base pairing necessary for binding to its target RNA. Irradiation with UV light cleaves this caging group, liberating the active morpholino oligomer with high temporal and spatial precision.

Synthesis and Characterization of the Caged Monomer

The synthesis of this compound is rooted in fundamental amidation chemistry. The process involves the reaction of 2-nitrobenzoyl chloride with morpholine. This reaction is a standard nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol: Synthesis of (morpholin-4-yl)(2-nitrophenyl)methanone

This protocol is based on well-established amidation reactions for analogous compounds.[6]

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Toluene

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 2-Nitrobenzoyl Chloride [6]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-nitrobenzoic acid (1 eq) and thionyl chloride (1.2 eq).

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Add dry toluene and evaporate again to azeotropically remove any remaining traces of thionyl chloride. The resulting crude 2-nitrobenzoyl chloride is used directly in the next step.

Step 2: Amidation with Morpholine

  • Dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath (0 °C).

  • Dissolve the crude 2-nitrobenzoyl chloride (1 eq) from Step 1 in a separate volume of anhydrous DCM.

  • Add the 2-nitrobenzoyl chloride solution dropwise to the stirred morpholine/triethylamine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure (morpholin-4-yl)(2-nitrophenyl)methanone.

Characterization

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) and extinction coefficient (ε) of the 2-nitrophenyl chromophore, which is essential for planning photocleavage experiments. The chromophore is expected to have a significant absorption band around 250 nm and a weaker, but crucial, band around 350 nm for uncaging.[7][8]

The Core Mechanism: Photochemical Cleavage

The functionality of this compound as a caging agent is entirely dependent on the photochemistry of the ortho-nitrobenzyl group. This is a well-studied and highly efficient photochemical reaction.

The Uncaging Pathway

The photocleavage proceeds via a Norrish Type II-like intramolecular rearrangement upon irradiation with near-UV light (typically ~365 nm).[9]

Photochemical_Mechanism

Detailed Mechanistic Steps:

  • Photoexcitation: The process begins with the absorption of a photon (hν) by the 2-nitrophenyl group. This promotes the molecule from its ground state to an electronically excited state (n,π*).[9]

  • Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon of the ketone in this case). This rapid intramolecular reaction is the key step and is only possible due to the ortho positioning. It results in the formation of a transient species known as an aci-nitro intermediate .[9][10]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a series of rapid electronic rearrangements, forming a cyclic intermediate.[7][10] This intermediate then spontaneously cleaves, breaking the bond that tethers the caging group to the morpholino moiety.

  • Product Release: This cleavage event releases the active (uncaged) morpholino species and the byproduct, 2-nitrosoacetophenone. The uncaged morpholino is now free to participate in base pairing.

Quantitative Photochemical Parameters

The efficiency of the uncaging process is described by several key parameters. While specific values for this compound are not widely published, data from closely related o-nitrobenzyl compounds provide a reliable reference.

ParameterTypical Value RangeSignificance
Absorption Max (λ_max) ~340-365 nmWavelength for efficient excitation with minimal biological damage.[7]
Extinction Coefficient (ε) 1,000 - 5,000 M⁻¹cm⁻¹Governs the probability of photon absorption. A higher ε means more efficient light capture.[7][11]
Quantum Yield (Φ) 0.01 - 0.6The fraction of absorbed photons that result in a cleavage event. Higher Φ means greater uncaging efficiency.[11]
Release Rate Can be very fast (>10⁶ s⁻¹)The speed at which the active molecule is liberated after the light pulse. Essential for studying rapid biological processes.[11]

Application: From Caged Monomer to Light-Regulated Oligonucleotide

The true utility of this compound is realized when it is incorporated into a full-length morpholino oligomer. This is achieved during standard solid-phase phosphorodiamidate morpholino oligonucleotide (PMO) synthesis.[1][4]

Workflow for Caged Morpholino Oligomer Synthesis and Application

Caged_MO_Workflow

The 2-nitrophenyl caging group is typically attached to one or more of the nucleobases within the MO sequence. The bulky cage disrupts the planarity and hydrogen-bonding faces of the base, preventing the formation of a stable duplex with the target mRNA.[4]

When the caged MO is delivered to the target cell or organism (e.g., microinjection into a zebrafish embryo), it remains inert. The researcher can then use a focused light source, such as a laser on a confocal microscope, to irradiate a specific cell or region of interest. The light triggers the cleavage of the 2-nitrophenyl groups only in the illuminated area, releasing the active MO. This newly activated MO can then bind its RNA target and execute its gene-silencing function, providing unparalleled spatiotemporal control over the experiment.

Conclusion: A Powerful Tool for Precision Biology

This compound represents a critical enabling technology in the field of chemical biology. By providing a robust and efficient photochemical trigger, it transforms a constitutively active gene silencing agent into a precisely controllable tool. The well-understood mechanism of ortho-nitrobenzyl photochemistry provides a reliable foundation for its use. As a key monomeric ingredient, it allows for the synthesis of custom, light-activated morpholino oligomers capable of interrogating complex biological processes—from developmental patterning to neuronal signaling—with a level of control previously unattainable. The continued refinement of such photocaging strategies promises to further illuminate the intricate and dynamic workings of the cell.

References

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  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

  • Trisha L. Andrew, et al. (2009). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. ACS Chemical Biology. [Link]

  • Graham C. R. Ellis-Davies. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. RSC Publishing. [Link]

  • Vero´nica Leyva, et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 5929-5937. [Link]

  • Markus A. Schwörer, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Morpholino(4-nitrophenyl)methanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Morpholino(3-nitrophenyl)methanone. National Center for Biotechnology Information. [Link]

  • Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Gene Tools, LLC. [Link]

  • Request PDF. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]

  • Request PDF. (2004). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. [Link]

  • Polymers. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • ACS Publications. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry. [Link]

  • Plymouth Marine Science Electronic Archive (PlyMSEA). (1993). Flash photolysis of caged compounds. [Link]

  • Request PDF. (2006). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. [Link]

  • PubMed. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). [Link]

  • Semantic Scholar. (2001). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. [Link]

  • Request PDF. (2007). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. [Link]

  • Request PDF. (2013). Caged Compounds for Two-Photon Uncaging. ResearchGate. [Link]

  • Wiley-VCH. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]

  • PubMed Central. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. [Link]

  • A Primer for Morpholino Use in Zebrafish. (2014). A Primer for Morpholino Use in Zebrafish. Zebrafish. [Link]

  • PubMed Central. (2015). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. [Link]

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  • ResearchGate. (2024). UV-vis spectral data of 2NB2AM compound determined by (a) experimental; and (b) theoretical method. [Link]

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  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]

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An In-Depth Technical Guide to Morpholino(2-nitrophenyl)methanone as a Photocleavable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control over the activation of bioactive molecules is a cornerstone of modern chemical biology and therapeutic development. Photocleavable protecting groups (PPGs), or "caging" groups, offer an unparalleled ability to command biological and chemical processes with spatial and temporal precision using light as a traceless reagent.[1][2] Among the most robust and widely adopted classes of PPGs is the ortho-nitrobenzyl (oNB) scaffold. This guide provides a deep technical dive into a specific exemplar of this class, Morpholino(2-nitrophenyl)methanone , exploring its underlying photochemical principles, synthesis, and application. We will particularly focus on its role in the sophisticated control of morpholino oligonucleotides for light-activated gene silencing, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Photocleavable Protecting Groups (PPGs)

In complex biological systems, the ability to initiate a molecular process at a specific time and location is critical. Traditional methods of compound delivery often result in systemic, unregulated activity. Photocleavable protecting groups circumvent this limitation by rendering a molecule inert until it is "uncaged" by a pulse of light.[3]

An ideal PPG should possess several key attributes:

  • Wavelength Specificity: Strong absorption at wavelengths (>300 nm) that are less damaging to biological tissues and are not absorbed by endogenous molecules.[4]

  • High Quantum Yield (Φ): A high quantum yield signifies that a large fraction of absorbed photons leads to the cleavage reaction, making the uncaging process efficient.[2]

  • Photochemical Stability: The caged compound must be stable under ambient light and physiological conditions prior to intentional irradiation.

  • Clean & Rapid Photolysis: The cleavage reaction should proceed quickly and cleanly, without generating reactive or toxic side products that could interfere with the system under study.[3][5]

  • Biocompatibility: Both the PPG and its photolytic byproducts must be non-toxic and biologically inert.[3]

The ortho-nitrobenzyl (oNB) group and its derivatives have become a workhorse in the field due to their predictable photochemical behavior and synthetic versatility, capable of caging a wide array of functional groups including amines, carboxylates, phosphates, and alcohols.[2]

The 2-Nitrobenzoyl Moiety: Mechanism and Properties

The molecule "this compound" is an amide formed between a 2-nitrobenzoyl group and a morpholine ring. In this context, the 2-nitrobenzoyl group acts as the PPG, caging the secondary amine functionality of the morpholine. The core photochemical reaction is a Norrish Type II intramolecular rearrangement, a well-understood process in photochemistry.[2]

Mechanism of Photocleavage

The uncaging process is initiated by the absorption of a UV photon, typically in the 300-365 nm range.[5] The mechanism proceeds as follows:

  • Excitation: The 2-nitrobenzyl group absorbs a photon, promoting an electron in the nitro group (NO₂) to an excited state.

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon (the carbon of the methanone, C=O). This forms a transient intermediate known as an aci-nitro species.[2]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

  • Release: This rearrangement leads to the cleavage of the amide bond, releasing the free morpholine (the "uncaged" molecule) and forming a 2-nitrosobenzoic acid byproduct.[6][7]

This entire process occurs on a timescale of microseconds to milliseconds, allowing for rapid activation of the caged species.[3]

G cluster_main Photocleavage Mechanism of this compound Caged Caged Amide (this compound) Excited Excited State (n -> π*) Caged->Excited 1. Photon Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization Released Released Morpholine + 2-Nitrosobenzoic Acid Cyclic->Released 4. Rearrangement & Cleavage

Caption: Photocleavage pathway of a 2-nitrobenzoyl-caged amine.

Photochemical & Spectroscopic Properties

The choice of a PPG is dictated by its quantitative photochemical parameters. While data for the specific this compound is not widely published, we can infer its properties from closely related 2-nitrobenzyl compounds.

PropertyTypical Value for 2-Nitrobenzyl DerivativesSignificance & Causality
One-Photon Absorption Max (λmax) 260 - 350 nm[5][8]Determines the optimal wavelength for uncaging. This range is accessible with common UV lamps (e.g., 365 nm), but can pose a risk of phototoxicity in living cells. Modifications like adding methoxy groups (e.g., DMNB) can red-shift this to ~350 nm.[5]
Molar Extinction Coefficient (ε) ~1,000 - 10,000 M⁻¹cm⁻¹[8]A higher ε means more efficient light absorption, allowing for lower concentrations or lower light intensity to be used.
Quantum Yield of Uncaging (Φ) 0.01 - 0.3 (can reach >0.6 for some esters)[5][9]This is the key measure of efficiency. A value of 0.1 means 1 in 10 absorbed photons leads to cleavage. The relatively moderate quantum yield of many oNB compounds is a trade-off for their synthetic accessibility and stability.
Photolytic Byproduct 2-Nitrosobenzaldehyde/-acid[3][7]The nitroso byproduct can absorb light at the same wavelength used for cleavage and can be reactive towards cellular nucleophiles like thiols. This is a critical consideration for experimental design.

Application Spotlight: Caged Morpholinos for Optical Control of Gene Silencing

A paramount application of this photocleavable chemistry is in the caging of morpholino oligonucleotides (cMOs). Standard morpholinos (MOs) are synthetic antisense agents that sterically block translation or splicing of target mRNA, effectively knocking down gene expression.[10] While powerful, their activity begins immediately upon delivery. Caging an MO provides researchers with the ability to trigger gene knockdown in specific cells or at specific developmental time points, simply by illuminating the target.

The "caged" state is often achieved not by modifying every base, but by using a photocleavable linker to tether the MO into an inactive conformation, such as a cyclic or hairpin structure.[10] Upon irradiation, the linker is cleaved, linearizing the MO and restoring its ability to bind to its target mRNA. The 2-nitrobenzyl moiety is a frequently used component in these photolabile linkers.

G cluster_workflow Experimental Workflow for Caged Morpholino (cMO) Gene Silencing Inject 1. Microinject cMO into Embryo/Cell Incubate 2. Incubate to Desired Developmental Stage Inject->Incubate Irradiate 3. Targeted UV Irradiation (e.g., 365 nm) Incubate->Irradiate Uncage 4. cMO is Linearized (Active State) Irradiate->Uncage Photocleavage Bind 5. Active MO Binds Target mRNA Uncage->Bind Gene Targeting Analyze 6. Analyze Phenotype (e.g., Microscopy, Western Blot) Bind->Analyze

Caption: Workflow for a light-inducible gene knockdown experiment.

Experimental Protocols: A Self-Validating System

The trustworthiness of any protocol lies in its reproducibility and the clarity of its validation steps. The following protocols are designed as self-validating systems, where the outcome of each major step can be confirmed analytically.

Protocol 1: Synthesis of this compound

This protocol describes the standard amidation of a secondary amine with an acyl chloride. The purity of the starting materials is paramount, and the reaction progress can be easily monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene, dry

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of 2-Nitrobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), combine 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).[11]

    • Heat the mixture to reflux for 1-2 hours. The solid acid should dissolve completely.

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (rotary evaporation).

    • Causality: Thionyl chloride is a highly effective and common reagent for converting carboxylic acids to acyl chlorides. The reaction drives to completion by producing gaseous byproducts (HCl and SO₂).

    • To ensure complete removal of residual SOCl₂, add dry toluene to the crude acyl chloride and evaporate again. This azeotropic removal is a critical step for obtaining a pure intermediate.[11] The resulting 2-nitrobenzoyl chloride is used immediately in the next step.

  • Amidation Reaction:

    • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution in an ice bath (0 °C).

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, preventing it from protonating the morpholine starting material and stopping the reaction.

    • Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material (morpholine) is consumed.

    • Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography to obtain pure this compound.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should correspond to the target molecule's structure.

Protocol 2: Photouncaging and HPLC Analysis

This protocol details the procedure for photocleavage and how to validate the release of the target molecule using High-Performance Liquid Chromatography (HPLC).

Materials & Equipment:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • UV lamp with a narrow bandpass filter centered around 365 nm (e.g., a mercury lamp).

  • Quartz cuvettes (glass absorbs UV light).

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).

  • Standards of the starting material (caged compound) and expected product (morpholine) for HPLC calibration.

Procedure:

  • Preparation:

    • Prepare a dilute solution (e.g., 100 µM) of the caged compound in your solvent of choice.

    • Prepare HPLC mobile phases (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid for reverse-phase).

    • Develop an HPLC method that can resolve the starting material, morpholine, and the 2-nitrosobenzoic acid byproduct. Inject standards to determine their retention times.

  • Photolysis:

    • Inject a "time zero" sample of the solution onto the HPLC to obtain a baseline chromatogram. The major peak should correspond to the caged compound.

    • Place the quartz cuvette containing the sample under the UV lamp.

    • Irradiate the sample for a defined period (e.g., 1, 5, 10, 30 minutes).

    • Causality: The duration of irradiation directly correlates with the extent of uncaging. A time course experiment is essential to determine the kinetics of the release.

  • Analysis:

    • After each irradiation interval, inject an aliquot of the sample onto the HPLC.

    • Monitor the chromatograms. You should observe a decrease in the area of the peak corresponding to the caged starting material and a concurrent increase in the area of the peak corresponding to the released morpholine.[9]

    • A new peak corresponding to the 2-nitroso byproduct should also appear.

  • Validation & Quantification:

    • The identity of the product peaks can be confirmed by comparing their retention times to the injected standards.

    • By integrating the peak areas, you can quantify the percentage of the caged compound that has been cleaved over time, allowing for the calculation of the photorelease kinetics.[12] The clean conversion from one peak to another validates the efficiency of the photocleavage process.

Conclusion and Future Perspectives

This compound serves as an excellent model for understanding the power and utility of the 2-nitrobenzyl class of photocleavable protecting groups. Its straightforward mechanism and synthetic accessibility have made it a foundational tool for bringing spatiotemporal control to complex chemical and biological systems, most notably in the optical regulation of gene expression with caged morpholinos.

The primary limitations of this scaffold—its requirement for potentially damaging UV light and the generation of a reactive nitroso byproduct—are active areas of research.[3] Future innovations will likely focus on the development of new PPGs that absorb in the visible or near-infrared spectrum (for deeper tissue penetration and lower phototoxicity) and that undergo cleavage to produce completely benign byproducts. Nonetheless, the principles and protocols detailed in this guide provide a robust framework for any researcher seeking to harness the power of light to control molecular function.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Furuta, T., Iwatani, S., Suzuki, Y., & Iwanaga, S. (2007). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4853-4861. [Link]

  • Hasan, A., Stengele, K. P., Gildea, B., & Beaudet, M. P. (1999). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 96(8), 4246-4251. [Link]

  • Zeuner, B., & El-Khouri, J. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(8), 3249-3258. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 15, 2026, from [Link]

  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]

  • Pattanayak, S., Sarode, B. R., Deiters, A., & Chen, J. K. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. ChemBioChem, 23(21), e202200374. [Link]

  • Shestopalov, I. A., Sinha, S., & Chen, J. K. (2007). Light-controlled gene silencing in zebrafish embryos. Nature Chemical Biology, 3(10), 652-658. [Link]

  • ResearchGate. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. [Link]

  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(30), 9205-9214. [Link]

  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Zakharian, T. Y., & Zakharian, R. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 789-813. [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 15, 2026, from [Link]

  • Morcos, P. A. (2007). A Primer for Morpholino Use in Zebrafish. Zebrafish, 4(1), 5-11. [Link]

Sources

An In-Depth Technical Guide to the Photochemistry and Cleavage Kinetics of Morpholino(2-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The 2-nitrobenzyl group is a cornerstone of photolabile protecting group ("caging") chemistry, enabling spatiotemporal control over the release of bioactive molecules. This guide provides a detailed examination of Morpholino(2-nitrophenyl)methanone, a key example of a "caged" compound. We will delve into the fundamental photochemical mechanisms that govern its light-induced cleavage, explore the kinetics of this uncaging process, and provide actionable experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this technology in fields ranging from chemical biology to drug delivery.

Introduction: The Power of Photochemical Control

Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of control over molecular function.[1][2] By attaching a PPG to a bioactive molecule, its function can be temporarily inactivated. The activity is then restored with high spatial and temporal precision by irradiation with light, typically in the UV-A range (320-400 nm).[1] This "on-demand" activation is a powerful tool for studying dynamic biological processes and for the targeted delivery of therapeutics.[2][3]

The ortho-nitrobenzyl (oNB) moiety is one of the most widely used and well-studied classes of PPGs.[1][4][5] Its popularity stems from a reliable and efficient intramolecular photocleavage mechanism.[6] In this guide, we focus on this compound, which represents a molecule where a morpholine-containing entity is "caged" with a 2-nitrophenyl group. Understanding the intricacies of its photochemistry and cleavage kinetics is paramount for its effective application.

The Core Photochemistry: Uncaging the Morpholino Moiety

The photocleavage of 2-nitrobenzyl-caged compounds is a well-orchestrated intramolecular process. Upon absorption of a photon, the molecule is promoted to an excited state, initiating a cascade of events that culminates in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[6]

The Norrish Type II-like Mechanism

The cleavage of the 2-nitrobenzyl group proceeds through a mechanism analogous to the Norrish Type II reaction.[1][5][6] The key steps are as follows:

  • Photoexcitation: The process begins with the absorption of a UV photon by the 2-nitrobenzyl chromophore, promoting it to an excited state (n,π*).[6]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[6] This forms a transient species known as an aci-nitro intermediate.[1][6][7]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, including the formation of a five-membered ring.[1][7]

  • Cleavage: This cyclic intermediate is unstable and rapidly cleaves, releasing the protected morpholino group and forming 2-nitrosobenzaldehyde.[6][7]

G

Photochemical cleavage pathway of a 2-nitrobenzyl caged compound.
The Byproduct: 2-Nitrosobenzaldehyde

A critical consideration in any caging experiment is the nature of the photoproducts. The primary byproduct of 2-nitrobenzyl cleavage is 2-nitrosobenzaldehyde.[6][8] While often considered biologically inert, it is important to note that this species can potentially interact with biological systems, for instance, by reacting with thiols.[9] It is therefore imperative to design control experiments to ensure that any observed biological effects are due to the released molecule and not the caging group byproduct.

Cleavage Kinetics: The Speed of Release

The rate at which the caged molecule is released is a crucial parameter for many applications, particularly when studying rapid biological events.[3] The kinetics of photocleavage are influenced by several factors, including the molecular structure of the caged compound, the solvent, pH, and the intensity of the light source.[4][7]

Quantum Yield (Φ)

The quantum yield of photocleavage is a measure of the efficiency of the photoreaction. It is defined as the number of molecules uncaged per photon absorbed.[2][10][11] A higher quantum yield indicates a more efficient release process. The quantum yield for 2-nitrobenzyl-based caging groups can vary depending on the specific molecular structure and the nature of the leaving group.[1][12]

ParameterTypical Range for 2-Nitrobenzyl PPGsSignificance
Quantum Yield (Φ) 0.01 - 0.2Efficiency of photon usage for cleavage.[1]
Molar Absorptivity (ε) 1,000 - 10,000 M⁻¹cm⁻¹ at ~350 nmAbility to absorb light at the irradiation wavelength.
Cleavage Rate Constant 10² - 10⁴ s⁻¹ (for aci-nitro decay)Intrinsic rate of the chemical steps post-excitation.[1]

Note: These are general ranges and specific values will vary for this compound.

Factors Influencing Cleavage Kinetics
  • Substituents on the Aromatic Ring: Electron-donating groups on the nitrobenzyl ring can influence the absorption properties and the quantum yield.[12][13]

  • Nature of the Leaving Group: The acidity (pKa) of the leaving group can correlate with the rate of photolysis.[4]

  • Solvent and pH: The polarity and pH of the medium can affect the stability of intermediates and the overall reaction rate.[7][8]

Experimental Protocols: Quantifying Photochemical Properties

Accurate characterization of the photochemical properties of this compound is essential for its reliable use. The following section outlines a general methodology for determining the quantum yield of photocleavage.

Determination of Quantum Yield (Relative Method)

The relative method for determining quantum yield involves comparing the photoreaction of the sample of interest to that of a well-characterized chemical actinometer with a known quantum yield.[11][14][15] ortho-Nitrobenzaldehyde (o-NBA) is a commonly used actinometer for this purpose.[16][17]

Materials:

  • This compound

  • ortho-Nitrobenzaldehyde (actinometer)

  • Spectroscopic grade solvent (e.g., acetonitrile, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Light source with a narrow bandwidth (e.g., LED or filtered lamp) at a suitable wavelength (e.g., 365 nm)

  • Quartz cuvettes

  • Stir plate and stir bars

Methodology:

  • Prepare Solutions: Prepare solutions of both the sample and the o-NBA actinometer in the chosen solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.

  • Measure Initial Absorbance: Record the initial UV-Vis absorbance spectrum of both the sample and actinometer solutions.

  • Irradiation:

    • Place the cuvette containing the actinometer solution in the spectrophotometer, ensuring constant stirring.

    • Irradiate the solution with the light source for a set period.

    • Monitor the change in absorbance at a wavelength corresponding to the photoproduct or the disappearance of the starting material.

    • Repeat the irradiation and measurement steps for several time points to obtain a kinetic trace.

  • Repeat for Sample: Repeat the exact same irradiation procedure with the solution of this compound.

  • Data Analysis:

    • For both the sample and the actinometer, plot the change in absorbance versus time. The initial slope of this plot is proportional to the initial rate of the photoreaction.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_act * (slope_sample / slope_act) * (ε_act / ε_sample)

    Where:

    • Φ_act is the known quantum yield of the actinometer.

    • slope_sample and slope_act are the initial slopes of the absorbance vs. time plots.

    • ε_sample and ε_act are the molar absorptivities of the sample and actinometer at the irradiation wavelength.

G

Workflow for the experimental determination of photocleavage quantum yield.

Conclusion and Future Outlook

This compound and related compounds are invaluable tools for the precise control of biological systems. A thorough understanding of their underlying photochemistry and cleavage kinetics is essential for their successful implementation. The continued development of new photolabile protecting groups with improved properties, such as longer wavelength absorption and higher quantum yields, will undoubtedly expand the toolkit available to researchers and open up new avenues of scientific inquiry.[5][10] The principles and protocols outlined in this guide provide a solid foundation for the characterization and application of these powerful photoresponsive molecules.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Laimgruber, S., Schkalz, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]

  • Wikipedia contributors. (2023, December 19). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Singh, R., & Kumar, M. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(9), 1013. [Link]

  • Hansen, M. J., Velema, W. A., & Lerch, M. M. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12137–12147. [Link]

  • Nakashima, Y., et al. (2021). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Organic & Biomolecular Chemistry, 19(44), 9683-9691. [Link]

  • Gsponer, J., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 558-564. [Link]

  • Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Biophysical Journal, 85(5), 3329-3337. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Nguyen, V. T., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 58(5), 1361-1365. [Link]

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An In-depth Technical Guide to the Application of MNI-Based Photolabile Protecting Groups in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the 4-methoxy-7-nitroindolinyl (MNI) caging group, a cornerstone of modern chemical biology. We will delve into the fundamental principles of photolabile protecting groups, the specific photochemical mechanisms of MNI derivatives, their applications in controlling biological activity with light, and detailed protocols for their use in cutting-edge research.

Introduction: The Power of Spatiotemporal Control

Biological systems are defined by their intricate spatial and temporal organization.[1] To dissect these complex signaling networks, scientists require tools that can perturb biological processes with precision. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled solution.[2][3] A caged compound is a biologically active molecule that has been temporarily inactivated by covalent attachment to a photosensitive moiety.[1][4] Upon illumination with a specific wavelength of light, the protecting group is cleaved, releasing the active molecule with high spatiotemporal resolution.[4][5] This process allows for the instantaneous, localized activation of signaling molecules, effectively turning light into a highly specific drug delivery system.

The ortho-nitrobenzyl group was one of the first and most widely used scaffolds for caging.[6][7] However, the quest for greater efficiency, faster release kinetics, and compatibility with advanced imaging techniques led to the development of second-generation PPGs. Among the most successful of these is the 4-methoxy-7-nitroindolinyl (MNI) group. This guide will focus on the applications of MNI-caged compounds, which have become indispensable tools, particularly in the field of neuroscience.

G cluster_process The 'Caging' Concept Inactive Caged Molecule Inactive Caged Molecule Active Biomolecule Active Biomolecule Inactive Caged Molecule->Active Biomolecule  Light (hν) Photobyproduct Photobyproduct Inactive Caged Molecule->Photobyproduct   G MNI_Glutamate MNI-Glutamate (Inactive) Intermediate aci-nitro Intermediate (Transient) MNI_Glutamate->Intermediate Light (hν) 1P: ~350 nm 2P: ~720 nm Glutamate L-Glutamate (Active) Intermediate->Glutamate Byproduct Nitroso Photobyproduct (Inactive) Intermediate->Byproduct

Caption: Simplified photolysis pathway of MNI-caged glutamate.

Key Physicochemical Properties

The utility of a caged compound is defined by a set of critical parameters. The MNI group was engineered to optimize these properties for biological experiments. MNI-caged L-glutamate, the most widely used compound in this class, serves as an excellent example. [2][8][9]

Property Typical Value for MNI-Glutamate Significance in Biological Applications
One-Photon λmax ~340-350 nm Excitation with near-UV light minimizes photodamage compared to deeper UV wavelengths. [2][10]
Quantum Yield (Φu) 0.065 - 0.085 Represents a high efficiency of converting absorbed photons into released molecules, requiring less light intensity. [9]
Two-Photon Cross-Section (δu) ~0.06 GM @ 720-730 nm Enables highly localized uncaging deep within scattering tissue (like brain slices) with minimal out-of-focus activation. [9][11]
Release Half-Time (t1/2) ~200 ns The release is extremely rapid, allowing for the study of fast biological processes like synaptic transmission. [10]
Aqueous Stability High resistance to hydrolysis The compound is stable in physiological buffers for many hours, ensuring it remains inactive until photostimulated. [9][11]

| Biological Inertness | Inactive at glutamate receptors | The caged form does not activate its target receptors, providing a clean baseline before photolysis. [9][11]|

Core Application: Probing Synaptic Function with MNI-Caged Neurotransmitters

The primary application of MNI-caged compounds has been in neuroscience, where they are used to release neurotransmitters with synaptic precision.

MNI-Glutamate: The Gold Standard for Excitatory Synapse Mapping

MNI-caged L-glutamate is a powerful tool for studying excitatory neurotransmission. [8][9][11]By combining MNI-glutamate with two-photon scanning microscopy and patch-clamp electrophysiology, researchers can stimulate individual dendritic spines—the tiny protrusions that host most excitatory synapses. [11][12] Key Applications:

  • Functional Synapse Mapping: By systematically uncaging glutamate at different spines along a dendrite and recording the postsynaptic response, one can map the precise location and strength of functional synapses. [8][11]* Studying Synaptic Plasticity: It allows for the induction of long-term potentiation (LTP) or depression (LTD) at a single, identified spine, providing unprecedented insight into the structural and functional basis of memory formation. [11][13]* Mimicking Endogenous Release: The rapid release kinetics and precise localization of two-photon uncaging can generate postsynaptic currents that are nearly indistinguishable from those evoked by natural synaptic transmission. [8] Critical Consideration - Off-Target Effects: A crucial aspect of using MNI-glutamate is its known antagonism of GABA-A receptors at the high concentrations (millimolar) often required for two-photon uncaging. [8][11][14]This can alter the excitatory/inhibitory balance in the local network, an effect that must be considered when designing and interpreting experiments.

Caging Other Neurotransmitters and Ligands

The MNI scaffold has been successfully applied to other molecules to probe different aspects of neuronal signaling:

  • MNI-caged GABA: Used to study inhibitory circuits, although challenges with stability and receptor antagonism have led to the development of alternative caging groups for GABA. [15]* MNI-caged γ-DGG: A caged, fast-equilibrating glutamate receptor antagonist used to probe the timing and concentration of glutamate within the synaptic cleft during transmission. [2][16]* MNI-caged Kainate: Used to investigate the specific roles of kainate receptors in synaptic function. [8]

Experimental Methodologies and Protocols

Successful uncaging experiments require careful preparation, precise execution, and robust controls. The following protocols provide a framework for the application of MNI-caged compounds.

Protocol 1: Preparation of MNI-Glutamate Stock Solution

Self-Validating System: Proper solubilization and storage are critical for experimental reproducibility. The compound's light sensitivity must be managed at all stages.

  • Obtain MNI-caged L-glutamate: Purchase from a reputable supplier (e.g., Tocris, Hello Bio). [9][10]Note the salt form (e.g., zwitterionic or TFA salt), as this can affect solubility and pH.

  • Weighing: In a darkened room or under red light, weigh the desired amount of the compound.

  • Solubilization: Dissolve in a physiological buffer (e.g., HEPES-buffered ACSF or water) to a high concentration stock (e.g., 50 mM). Gentle warming or vortexing may be required. [9][10]4. Aliquoting and Storage: Divide the stock solution into small, single-use aliquots. Wrap tubes in aluminum foil to protect from light and store at -20°C. [9]Stored properly, aliquots are stable for months. Avoid repeated freeze-thaw cycles.

Protocol 2: Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol outlines the flagship application of MNI-glutamate: stimulating single dendritic spines in combination with electrophysiology.

Equipment:

  • Upright two-photon microscope with a water-immersion objective (e.g., 60x, >1.0 NA). [11]* Pulsed infrared laser (e.g., Ti:Sapphire) tunable to ~720-740 nm for uncaging. [8][17]* A second laser line or the same laser at a different wavelength (~900-960 nm) for imaging a fluorescent dye in the neuron.

  • Full electrophysiology rig (amplifier, micromanipulators, perfusion system). [11] Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent using standard protocols. [18]2. Perfusion: Transfer a slice to the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (ACSF). For uncaging, add MNI-glutamate to the ACSF to a final concentration of 2-5 mM. [11]Protect the reservoir of MNI-containing ACSF from ambient light.

  • Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal cell). Include a fluorescent dye (e.g., Alexa Fluor 488) in the internal pipette solution to visualize the cell's morphology. [11]4. Locate Target Spine: Using the imaging wavelength, navigate to a dendrite and select a single, clearly identifiable spine for stimulation.

  • Position Uncaging Laser: Park the uncaging laser beam (~720 nm) as a small spot adjacent to the head of the target spine (~0.5 µm away).

  • Uncaging and Recording: While recording in voltage-clamp mode (Vhold = -65 mV), deliver a short laser pulse (e.g., 0.5-2 ms duration). [8][11]This will elicit an uncaging-evoked excitatory postsynaptic current (uEPSC).

  • Calibration and Data Collection: Adjust laser power and pulse duration to evoke a uEPSC of physiological amplitude. Collect data from multiple spines as needed.

Essential Controls:

  • Laser-Only Control: Position the laser and deliver a pulse in a region of the slice with no neuron to ensure the laser itself does not generate an electrical artifact.

  • Compound-Only Control: Perfuse the slice with MNI-glutamate but do not deliver a laser pulse to confirm the caged compound is biologically inert.

  • Off-Target Control: Uncage at a location in the empty neuropil several microns away from the dendrite to confirm that the response is spatially localized to the target spine.

G cluster_workflow 2P Uncaging Experimental Workflow A Prepare Acute Brain Slice B Establish Whole-Cell Patch-Clamp Recording (with fluorescent dye) A->B C Perfuse Slice with MNI-Glutamate in ACSF B->C D Image Neuron and Select Target Spine (2P Microscopy) C->D E Position Uncaging Laser (~720 nm) at Spine Head D->E F Deliver Brief Laser Pulse (0.5-2 ms) E->F G Record Uncaging-Evoked Postsynaptic Current (uEPSC) F->G H Analyze Data and Perform Controls G->H

Caption: A step-by-step workflow for a two-photon uncaging experiment.

Future Directions and Advanced Implementations

The field of optochemical control is continuously evolving. Research is focused on developing new caging groups with enhanced properties and combining uncaging with other advanced techniques.

  • Improved Caging Groups: Derivatives of MNI, such as MDNI and CDNI, have been developed with even higher quantum yields, allowing for more efficient uncaging with lower laser powers and potentially reducing phototoxicity and off-target effects. [19][20][21]* Multi-Color Uncaging: The development of cages with red-shifted absorption spectra (e.g., coumarin-based cages) allows for orthogonal, two-color uncaging experiments, where two different biomolecules can be released independently by using two different wavelengths of light. [22][23]* Traceable Caged Compounds: Recent innovations include conjugating a fluorescent reporter to the caging group itself. [17]This allows for direct visualization of the caged compound's distribution in the tissue, and the fluorescence may be designed to "turn-off" upon uncaging, providing a direct optical report of the photorelease event. [17] By providing unparalleled spatiotemporal control over biological signaling molecules, MNI-based caged compounds have revolutionized our ability to probe and understand complex biological systems. As the technology continues to advance, these powerful tools will undoubtedly lead to further groundbreaking discoveries in cell biology, neuroscience, and drug development.

References

  • Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Gaplovský, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 1(4), 255-272. [Link]

  • Messerschmidt, D., Eickelbeck, D., Bater, C., & Tanimoto, N. (2020). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Scientific Reports, 10(1), 1-13. [Link]

  • Ellis-Davies, G. C. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 58(6-7), 739-746. [Link]

  • Kavita, K., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]

  • Kavita, K., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Meng, X., Chen, X., Fu, Y., & Guo, Q. (2008). Photolysis of Caged Compounds and Its Applications to Chemical Biology. Progress in Chemistry, 20(12), 2034-2044. [Link]

  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Trigo, F., & Papageorgiou, G. (2023). Photostimulation for optogenetics or uncaging. protocols.io. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • ResearchGate. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

  • Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. [Link]

  • Ellis-Davies, G. C. R. (2017). Useful caged compounds for cell physiology. Accounts of chemical research, 51(2), 367-375. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-85). Humana Press, New York, NY. [Link]

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb-prot094403. [Link]

  • Specht, A., & Goeldner, M. (2007). A new synthesis of caged GABA compounds for studying GABAA receptors. Bioorganic & medicinal chemistry letters, 17(2), 527-530. [Link]

  • ResearchGate. Summary of the properties of caged glutamates. [Link]

  • Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2013). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments, (80), e52038. [Link]

  • Femtonics. (n.d.). Caged Neurotransmitters. [Link]

  • Passalacqua, M., Russell, C. S., & Andrade, J. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS chemical neuroscience, 10(12), 4780-4787. [Link]

  • Kormos, A., et al. (2022). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Journal of the American Chemical Society, 144(42), 19349-19360. [Link]

  • Pal, A., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 115. [Link]

  • ResearchGate. (2009). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. [Link]

  • Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

  • ResearchGate. (2009). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris, 105(1-3), 28-34. [Link]

  • Noguchi, J., Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of physiology, Paris, 105(1), 28-34. [Link]

  • Olson, J. P., Kwon, H. B., Takasaki, K., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]

  • Sabatini Lab. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. [Link]

Sources

The Application of (2-Nitrophenyl)propoxycarbonyl-Caged Morpholinos for Light-Activated Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the use of morpholinos caged with a (2-nitrophenyl)propoxycarbonyl (NPPOC) group for the light-activated, spatiotemporal control of gene expression. The principles and protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in advanced molecular biology and genetic research.

Introduction: Precision in Gene Silencing

The ability to control gene expression in a spatially and temporally precise manner is paramount for dissecting complex biological processes and for the development of targeted therapeutics. Morpholino oligonucleotides (MOs) are synthetic antisense agents that have proven to be powerful tools for gene silencing by sterically blocking translation or pre-mRNA splicing.[1][2] However, their constitutive activity upon introduction into a biological system limits their utility in studying dynamic cellular events.

Photocaging technology overcomes this limitation by rendering the morpholino inactive until it is "uncaged" by a focused beam of light. This is achieved by covalently attaching a photolabile protecting group (PPG) to the morpholino, which sterically hinders its binding to the target mRNA. The (2-nitrophenyl)propoxycarbonyl (NPPOC) group is a widely used PPG for this purpose, offering a high quantum yield for photolysis and enabling precise control over gene silencing.[3][4] This guide will delve into the technical details of synthesizing and applying NPPOC-caged morpholinos for light-activated gene silencing.

The Chemistry of Caging: The (2-Nitrophenyl)propoxycarbonyl (NPPOC) Group

The core of this technology lies in the chemical modification of the morpholino with the NPPOC group. The term "Morpholino(2-nitrophenyl)methanone" in the topic query is a descriptive reference to a morpholino base modified by a 2-nitrophenyl-containing photolabile moiety. The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a prime example of such a moiety and is the focus of this guide.

The NPPOC group is a derivative of the classic o-nitrobenzyl protecting group.[5] Upon irradiation with UV light (typically around 365 nm), the nitro group undergoes a photochemical reaction, leading to the cleavage of the carbamate linkage and the release of the morpholino in its active form.[4] The byproducts of this reaction are typically 2-(2-nitrophenyl)propanal and carbon dioxide.[4]

cluster_caged Caged Morpholino (Inactive) cluster_uncaged Active Morpholino Caged_MO Morpholino-N-C(O)O-CH(CH3)-C6H4(NO2) Active_MO Active Morpholino Caged_MO->Active_MO Byproducts 2-(2-nitrophenyl)propanal + CO2 Caged_MO->Byproducts Light UV Light (365 nm) Light->Caged_MO Photolysis Start Start with Solid Support Deblocking Deblocking (Trityl/Fmoc Removal) Start->Deblocking Coupling Coupling with Activated Monomer (Standard or NPPOC-caged) Deblocking->Coupling Capping Capping of Unreacted Sites Coupling->Capping Oxidation Oxidation of Linkage Capping->Oxidation Repeat Repeat for next monomer Oxidation->Repeat Repeat->Deblocking Yes Cleavage Cleavage from Support Repeat->Cleavage No Purification HPLC Purification Cleavage->Purification Final Purified Caged Morpholino Purification->Final cluster_before Before UV Irradiation cluster_after After UV Irradiation cMO Caged Morpholino mRNA Target mRNA cMO->mRNA Binding Blocked (Steric Hindrance) aMO Active Morpholino mRNA2 Target mRNA aMO->mRNA2 Binding and Gene Silencing UV UV Light

Sources

Spatiotemporal Control of Gene Expression: An In-depth Technical Guide to Photocaged Morpholinos Featuring the 2-Nitrophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Perturbation—The Dawn of Spatiotemporal Gene Control

The intricate dance of embryonic development and cellular function is orchestrated by a precise sequence of gene expression, regulated in both space and time. To unravel these complex biological narratives, researchers require tools that can perturb gene function with commensurate precision. Standard antisense technologies, such as morpholino oligonucleotides (MOs), have revolutionized functional genomics by enabling transient gene knockdown.[1][2] However, their constitutive activity from the moment of introduction limits their application in studying genes with pleiotropic effects or those acting at multiple developmental stages.[1][3]

This guide delves into a powerful solution to this challenge: photocaged morpholinos (cMOs). These chemically modified antisense agents remain inert until activated by a pulse of light, offering unparalleled spatiotemporal control over gene silencing.[1][4][5][6] We will focus specifically on the pivotal role of the 2-nitrophenyl group and its derivatives, which form the chemical bedrock of many photocaging strategies. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying chemical and biological rationale for their successful implementation.

Part 1: The Chemistry of Control—The 2-Nitrophenyl Photocage

The concept of "caging" a biologically active molecule involves the temporary inactivation of its function through the covalent attachment of a photolabile protecting group (PPG).[7][8][9] Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule. The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their efficient photocleavage with near-UV light, a wavelength that is relatively benign to most biological systems.[9][10]

The core of this technology lies in the photochemical properties of the 2-nitrophenyl moiety. The mechanism of photocleavage for many 2-nitrobenzyl-based PPGs is understood to proceed via a Norrish Type II reaction.[9] Upon absorption of a photon (typically in the 340-365 nm range), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde or related byproduct.[8][9]

Several strategies have been developed to incorporate 2-nitrophenyl-based caging groups into morpholinos, each with its own set of advantages and considerations:

  • Direct Nucleobase Caging: This elegant approach involves the direct attachment of a photolabile group, such as 6-nitropiperonyloxymethyl (NPOM), to a nitrogenous base within the morpholino oligomer.[1] This modification sterically hinders the Watson-Crick base pairing necessary for the morpholino to bind to its target mRNA. The synthesis involves creating a caged morpholino monomer that can be incorporated during standard solid-phase oligomer synthesis.[1]

  • Linker-Based Caging (Hairpin and Duplex Strategies): An alternative method is to tether a short, complementary "inhibitor" oligonucleotide to the functional morpholino via a photocleavable linker containing a 2-nitrophenyl derivative, such as dimethoxynitrobenzyl (DMNB).[6][11] This creates a hairpin or duplex structure that prevents the primary morpholino from binding its target. Light-induced cleavage of the linker liberates the active morpholino.[12] While effective, this can require more complex synthesis and optimization of the inhibitor strand.[1]

  • Cyclic and Bicyclic Morpholinos: More advanced designs utilize a photocleavable linker to circularize the morpholino.[4][5] The constrained cyclic structure is conformationally restricted from binding to its mRNA target. Upon photo-irradiation, the linker is cleaved, linearizing the morpholino and restoring its gene-silencing activity.[4]

The choice of caging strategy depends on the specific application, the target gene, and the available synthetic chemistry resources. For the remainder of this guide, we will focus on the direct nucleobase caging method due to its straightforward design and high efficacy.[1][13]

Mechanism of Uncaging: A Light-Triggered Release

The following diagram illustrates the fundamental principle of a 2-nitrophenyl-based photocaged morpholino monomer and its light-induced activation.

G Mechanism of Photocaged Morpholino Activation cluster_caged Inactive State cluster_active Active State Caged_MO Caged Morpholino Monomer (within Oligomer) mRNA_target Target mRNA Caged_MO->mRNA_target Binding Blocked Photocage 2-Nitrophenyl Photocage Caged_MO->Photocage covalently attached Active_MO Active Morpholino (Uncaged) Byproduct 2-Nitroso Byproduct mRNA_target2 Target mRNA Active_MO->mRNA_target2 Binds & Blocks Translation UV_Light UV Light (e.g., 365 nm) UV_Light->Caged_MO Photocleavage

Caption: Light-induced activation of a photocaged morpholino.

Part 2: Experimental Design and Protocols

The successful application of photocaged morpholinos requires careful consideration of experimental parameters, from the design of the morpholino sequence to the specifics of light delivery.

Designing Photocaged Morpholinos
  • Target Selection: As with standard morpholinos, the target sequence should be within the 5'-untranslated region (UTR) or span the AUG start codon of the target mRNA to effectively block translation.[14] For splice-blocking applications, target the intron-exon boundaries.[14]

  • Sequence and Caging Density: A standard morpholino is typically 25 bases in length.[4] For direct caging, incorporating 3-4 caged monomers is often sufficient to significantly disrupt hybridization with the target mRNA.[13] The placement of the caged bases should be distributed along the morpholino sequence to maximize the disruptive effect.

  • Controls: Several controls are essential for validating the results of a photocaged morpholino experiment:

    • Uncaged Morpholino: Inject the standard, non-caged version of the morpholino to confirm its efficacy in producing the expected phenotype.

    • Caged Morpholino (No UV): This is a critical control to demonstrate that the caged morpholino is inactive without light exposure.

    • UV Light Only: Expose uninjected or control-injected embryos to the same UV dose to ensure that the light itself does not cause developmental defects.[1][13]

    • Mismatch Control: A morpholino with several base mismatches should be used to control for off-target effects of the morpholino chemistry itself.[13]

Experimental Workflow: From Injection to Analysis

The following diagram outlines a typical workflow for a spatiotemporal gene knockdown experiment in zebrafish embryos using photocaged morpholinos.

G Experimental Workflow for Photocaged Morpholino Application cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Prep_MO Prepare & Dilute Photocaged Morpholino Stock Solution Prep_Embryos Collect & Align 1-4 Cell Stage Zebrafish Embryos Microinjection Microinject Embryos with cMO Solution Prep_Embryos->Microinjection Incubation Incubate to Desired Developmental Stage Microinjection->Incubation UV_Activation Spatially Targeted UV Irradiation (e.g., 365 nm) Incubation->UV_Activation Phenotype_Obs Phenotypic Analysis (Microscopy) UV_Activation->Phenotype_Obs Mol_Analysis Molecular Analysis (e.g., Western Blot, in situ hybridization)

Caption: A generalized workflow for spatiotemporal gene knockdown.

Detailed Protocol: Photocaged Morpholino Microinjection and Activation in Zebrafish Embryos

This protocol is adapted from established methods for using directly caged morpholinos in zebrafish.[13]

Materials:

  • Photocaged morpholino (cMO) stock solution (1 mM in sterile water)

  • Standard (uncaged) morpholino stock solution (1 mM in sterile water)

  • Control morpholino (e.g., 4-base mismatch) stock solution (1 mM in sterile water)

  • Phenol red solution (0.5% w/v) for injection visualization

  • Sterile, nuclease-free water

  • Microinjection needle and holder

  • Picoliter injector

  • Stereomicroscope

  • Agarose injection mold

  • Zebrafish embryos (1-4 cell stage)

  • UV light source (e.g., handheld 365 nm lamp or microscope-mounted source)

Methodology:

  • Preparation of Injection Mixes:

    • Thaw morpholino stocks. If previously frozen, heat to 65°C for 5-10 minutes to ensure complete dissolution.[14]

    • Prepare injection mixes for each condition (cMO, standard MO, control MO). A typical final concentration for injection is in the range of 0.1 to 0.5 mM.

    • For a 2 nl injection volume, a 0.2 mM solution will deliver approximately 0.4 pmol of morpholino per embryo. The optimal concentration must be determined empirically.

    • To prepare 10 µl of a 0.2 mM injection mix:

      • 2 µl of 1 mM morpholino stock

      • 1 µl of 0.5% Phenol red

      • 7 µl of sterile water

    • Keep injection mixes on ice.

  • Microinjection:

    • Align 1-4 cell stage zebrafish embryos in an agarose mold.

    • Load the microinjection needle with the desired injection mix.

    • Calibrate the picoliter injector to deliver a 1-2 nl droplet.

    • Under a stereomicroscope, inject the solution into the yolk of each embryo.

  • Incubation and UV Activation:

    • Transfer injected embryos to petri dishes containing embryo medium.

    • Incubate at 28.5°C until the desired developmental stage for gene knockdown is reached.

    • For spatiotemporal activation, immobilize the embryos.

    • Using a microscope equipped with a UV light source and an aperture to control the illumination area, expose the specific cells or tissue region of interest to 365 nm UV light.

    • The duration and intensity of UV exposure must be optimized. A 2-minute exposure with a standard handheld UV lamp has been shown to be effective.[13] Shorter, more intense exposures may be possible with focused laser systems.

    • Crucially, the "caged morpholino, no UV" control group should be handled identically but shielded from the UV light source.

  • Analysis:

    • Continue to incubate the embryos and observe the development of phenotypes at appropriate time points.

    • Document phenotypes using brightfield and fluorescence microscopy.

    • Confirm protein knockdown at the molecular level using techniques such as Western blotting or whole-mount immunohistochemistry.

    • Analyze changes in downstream gene expression using in situ hybridization or qRT-PCR.

Quantitative Data Summary

The effectiveness of caging can be quantified by measuring the melting temperature (Tm) of the morpholino:RNA duplex. The presence of photocaging groups significantly destabilizes this interaction.

Morpholino TypeTargetNumber of CagesTm (°C)ΔTm vs. Uncaged (°C)Reference
EGFP-MO0EGFP075.3 ± 0.4N/A[13]
EGFP-MO4EGFP445.8 ± 0.6-29.5[13]
chordin-MO0chordin078.1 ± 0.2N/A[13]
chordin-MO4chordin452.4 ± 0.3-25.7[13]

Table 1: Effect of NPOM Caging on Morpholino:RNA Duplex Stability.[13]

Part 3: Troubleshooting and Best Practices

Problem Potential Cause Recommended Solution
High background phenotype in "caged MO, no UV" control. 1. Caged morpholino is not completely inactive. 2. Premature uncaging due to ambient light exposure.1. Increase the number of caged bases in the morpholino design. 2. Perform all manipulations in a darkened room or using a red-filtered light source.
No or weak phenotype after UV activation. 1. Insufficient UV dose (intensity or duration). 2. Incorrect timing of activation. 3. Morpholino concentration is too low.1. Increase UV exposure time or use a more powerful light source. Calibrate the light source. 2. Activate at an earlier developmental stage. 3. Increase the concentration of the injected morpholino.
High embryo mortality or non-specific defects in UV-exposed groups. 1. UV toxicity. 2. Toxicity from photocleavage byproducts.1. Reduce UV dose. Test a range of exposure times and intensities. 2. While generally not observed to be toxic at effective concentrations, consider alternative caging groups if toxicity persists.[13]
Difficulty dissolving morpholino pellet. 1. High G-content in sequence. 2. Moisture absorption by the lyophilized powder.1. Heat the solution to 65°C for 5-10 minutes and vortex. Autoclaving on a liquid cycle can also be effective. 2. Store lyophilized morpholinos in a desiccator.

Conclusion: A Precise Tool for a Complex Science

Photocaged morpholinos, particularly those utilizing the robust chemistry of the 2-nitrophenyl group, represent a significant advancement in the field of developmental biology and functional genomics. They provide a means to dissect the temporal and spatial roles of genes with a level of control previously unattainable with standard knockdown reagents. By understanding the underlying chemical principles and adhering to rigorous experimental design, researchers can unlock the full potential of this technology to illuminate the intricate genetic pathways that govern life.

References

  • Garner, R. A., Govan, J. M., Lusic, H., Dush, M. K., Nascone-Yoder, N. M., Yoder, J. A., & Deiters, A. (2010). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. Journal of the American Chemical Society, 132(44), 15644–15650. [Link]

  • Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]

  • Shestopalov, I. A., & Chen, J. K. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Methods in Cell Biology, 101, 239–256. [Link]

  • Pattanayak, S., Deiters, A., & Chen, J. K. (2018). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Angewandte Chemie International Edition, 57(30), 9439–9443. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Deiters, A., Garner, R. A., Lusic, H., Govan, J. M., Dush, M., Nascone-Yoder, N. M., & Yoder, J. A. (2010). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. Journal of the American Chemical Society, 132(44), 15644-15650. [Link]

  • Wu, H., Zhang, L., & Meng, F. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(11), 5143–5151. [Link]

  • Ouyang, X., Shestopalov, I. A., Sinha, S., Zheng, G., Pitt, C. L., Li, W.-H., & Chen, J. K. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society, 131(37), 13255–13269. [Link]

  • Ouyang, X., Shestopalov, I. A., Sinha, S., Zheng, G., Pitt, C. L., Li, W. H., & Chen, J. K. (2009). Versatile synthesis and rational design of caged morpholinos. Journal of the American Chemical Society, 131(37), 13255–13269. [Link]

  • Govan, J. M., et al. (2021). Conditional gene knockdowns in sea urchins using caged morpholinos. Developmental Biology, 475, 21-29. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Summerton, J. E., & Weller, D. L. (2016). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 66, 4.30.1–4.30.29. [Link]

  • Li, W. H., Zheng, G., & Chen, J. K. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409–413. [Link]

  • Kwon, Y., & Deiters, A. (2022). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 17(8), 2217–2225. [Link]

  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743. [Link]

  • Morcos, P. A. (2007). Achieving targeted and quantifiable alteration of mRNA splicing with Morpholino oligos. Biochemical and Biophysical Research Communications, 358(2), 521–527. [Link]

  • Tarbashevich, K., et al. (2021). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. bioRxiv. [Link]

  • Giraldez, A. J., et al. (2005). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology, 288(2), 345-359. [Link]

  • Zhang, Y., et al. (2007). On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. Journal of the American Chemical Society, 129(40), 12148-12158. [Link]

  • Tarbashevich, K., et al. (2021). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. Nature Communications, 12(1), 1-14. [Link]

  • Summerton, J. E., & Weller, D. L. (2016). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 66, 4.30.1-4.30.29. [Link]

  • Richers, M. T., et al. (2018). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS Chemical Neuroscience, 9(10), 2459-2470. [Link]

  • Gene Tools, LLC. (n.d.). Troubleshooting. Retrieved from [Link]

  • Tallafuss, A., Gibson, D., Morcos, P., Li, Y., Seredick, S., Eisen, J., & Washbourne, P. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Development, 139(9), 1691–1699. [Link]

  • Wu, C., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences of the United States of America, 100(2), 409-413. [Link]

  • Chen, J. K., & Deiters, A. (2010). Photocaged morpholino oligomers for the light-regulation of gene function in zebrafish and Xenopus embryos. Journal of the American Chemical Society, 132(44), 15644-15650. [Link]

  • Miller, J. C., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 46(26), 4875-4877. [Link]

  • Rosen, J. N., & Sive, H. L. (2009). Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development. Journal of Visualized Experiments, (33), 1576. [Link]

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Spatiotemporal Control of Gene Function in Developmental Biology: A Technical Guide to Photocleavable Morpholinos

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of photocleavable ("caged") morpholinos, with a particular focus on the application of nitrophenyl-based caging chemistries for precise spatiotemporal control of gene expression during embryonic development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to dissect complex biological processes.

Introduction: Overcoming the Limitations of Conventional Morpholinos

Morpholino oligonucleotides (MOs) are a cornerstone of developmental biology, offering a robust method for transient gene knockdown.[1][2][3] These synthetic molecules, typically 25 bases in length, feature a modified backbone with morpholine rings instead of deoxyribose, rendering them resistant to cellular nucleases and highly stable.[2][4] MOs function via a steric-blocking mechanism, binding to complementary mRNA sequences to inhibit translation or pre-mRNA splicing, without inducing RNA degradation.[1][3][5]

However, the constitutive activity of standard MOs presents a significant challenge when studying genes with pleiotropic effects or those required at multiple developmental stages.[6][7][8] Early, global knockdown of an essential gene can lead to embryonic lethality, precluding the investigation of its later functions.[6][7][8] To overcome this limitation, light-activatable, or "caged," morpholinos have been developed, enabling researchers to control gene silencing with unprecedented spatial and temporal precision.[1][7][9]

This technology is particularly well-suited for transparent model organisms like zebrafish (Danio rerio) and frog (Xenopus laevis) embryos, where specific cells or tissues can be targeted with a focused light source.[7][9]

The Chemistry of Light-Activation: The Role of the Nitrophenyl Group

The core of photocleavable morpholino technology lies in the incorporation of a photolabile caging group that renders the morpholino biologically inert until its removal by a pulse of light. One of the most widely used and effective caging moieties is the 2-nitrophenyl group, often as part of a larger linker molecule like 6-nitroveratryloxycarbonyl (NVOC) or related structures. While the specific term "Morpholino(2-nitrophenyl)methanone" may not be the standard nomenclature for the final product, it aptly describes the key chemical components involved in creating a light-sensitive linkage.

Several strategies have been developed to cage morpholinos:

  • Direct Caging of Nucleobases: This approach involves the direct chemical modification of the morpholino's nucleobases with a photolabile group, such as a nitrophenyl-based moiety.[7] This modification sterically hinders the Watson-Crick base pairing required for the morpholino to bind to its target mRNA.[7]

  • Photocleavable Linkers in Duplexes: An alternative method utilizes a complementary "protector" strand of RNA or another morpholino that hybridizes to the active morpholino, effectively blocking its function.[6][10] This protector strand contains a photocleavable linker, and upon irradiation, the protector strand is cleaved and dissociates, liberating the active morpholino.[6][10]

  • Cyclic Caged Morpholinos (ccMOs): In this elegant design, the 3' and 5' ends of the morpholino are joined by a photocleavable linker, creating a circularized, inactive molecule.[11][12][13] The conformational constraint of the cyclic structure prevents stable hybridization to the target mRNA.[12][14] Light-induced cleavage of the linker linearizes the morpholino, restoring its antisense activity.[11][12][13]

The choice of caging strategy often depends on the specific application, the desired level of caging efficiency, and synthetic accessibility.

Mechanism of Action: From Caged and Inert to Active and Silencing

The underlying principle of all caged morpholino strategies is the reversible inhibition of the morpholino's ability to bind to its target RNA sequence.

Caged_Morpholino_Mechanism cluster_inactive Inactive State (Caged) cluster_activation Activation cluster_active Active State (Uncaged) Caged_MO Caged Morpholino (e.g., with 2-nitrophenyl group) mRNA_target_inactive Target mRNA Caged_MO->mRNA_target_inactive Binding Blocked UV_Light UV Light (e.g., 365 nm) Active_MO Active Morpholino UV_Light->Active_MO Photocleavage mRNA_target_active Target mRNA Active_MO->mRNA_target_active Hybridization Translation_Complex Ribosome/Splicing Machinery mRNA_target_active->Translation_Complex Blocked

Figure 1: Mechanism of a photocleavable morpholino. The caging group prevents binding to the target mRNA. UV light exposure removes the cage, allowing the active morpholino to bind and block translation or splicing.

In the "caged" state, the photolabile moiety, such as the 2-nitrophenyl group, either sterically obstructs the morpholino's binding face or conformationally constrains it, preventing hybridization with the target mRNA.[7][12][14] Upon irradiation with light of a specific wavelength (typically in the near-UV range, around 365 nm), the 2-nitrophenyl group undergoes a photochemical reaction, leading to the cleavage of the linker and the release of the caging group.[7] This "uncaging" process is rapid and restores the morpholino to its active, linear conformation, capable of binding to its target and executing its gene-silencing function.[7]

Experimental Design and Key Considerations

A well-designed caged morpholino experiment is crucial for obtaining clear and interpretable results. Here are the key factors to consider:

  • Morpholino Sequence Design: The principles of designing an effective morpholino sequence (targeting the 5' UTR near the start codon for translation blocking or intron-exon junctions for splice blocking) remain the same as for standard morpholinos.[5][15]

  • Choice of Caging Strategy: For many applications, directly caged morpholinos or cyclic caged morpholinos offer a high degree of inactivation and a clean release.[7][11][12] The choice may also be influenced by the commercial availability of pre-caged oligos or the synthetic chemistry expertise in the lab.

  • Controls are Critical: A comprehensive set of controls is non-negotiable for validating the specificity of the observed phenotype.[10][16]

    • Uninjected Control: To assess the normal developmental progression.

    • Caged MO, No UV: This is the most critical control to demonstrate that the caged morpholino is indeed inactive and does not produce a phenotype on its own.[7]

    • Standard Control MO (with UV): A morpholino with a scrambled or irrelevant sequence, subjected to the same UV exposure, to control for any non-specific effects of the UV light or the injection procedure.[10]

    • Standard Active MO: The non-caged version of the morpholino to confirm the expected phenotype.

    • mRNA Rescue: Co-injection of a synthetic mRNA encoding the target gene that is not recognized by the morpholino can be used to rescue the phenotype, confirming the specificity of the knockdown.[10]

Experimental Protocols

The following are generalized protocols for the use of photocleavable morpholinos in zebrafish and Xenopus embryos. It is essential to optimize concentrations and UV exposure conditions for each new morpholino and experimental setup.

Preparation of Morpholino Injection Solutions
  • Resuspend the Morpholino: Resuspend the lyophilized caged morpholino in sterile, nuclease-free water to create a 1 mM stock solution.[17] Some morpholinos, especially those with fluorescent tags, may require gentle heating and vortexing to fully dissolve.[18]

  • Determine Working Concentration: The optimal working concentration needs to be determined empirically but typically ranges from 0.1 to 1.0 mM.

  • Prepare Injection Mix: Dilute the morpholino stock to the desired working concentration in an appropriate injection buffer. For visualization of the injection, a non-interfering tracer dye like phenol red can be included.

Microinjection into Embryos

The general procedure for microinjection into zebrafish and Xenopus embryos should be followed.

  • Zebrafish: Inject 1-2 nL of the morpholino solution into the yolk of 1- to 4-cell stage embryos.[17] The morpholino will diffuse into the blastomeres.

  • Xenopus: Inject into one or more blastomeres at the 2- to 16-cell stage, depending on the desired targeting of tissues.[19]

Photoactivation (Uncaging)

This is the most critical step and requires careful optimization.

Experimental_Workflow Prep Prepare Caged MO Injection Mix Inject Microinject Embryos (1-4 cell stage) Prep->Inject Incubate_Pre Incubate to Desired Developmental Stage Inject->Incubate_Pre Split Split into Groups (UV+ and UV-) Incubate_Pre->Split UV_Expose UV Exposure (e.g., 365 nm lamp or laser) Split->UV_Expose No_UV No UV Exposure (Control) Split->No_UV Incubate_Post Incubate and Observe Phenotype Development UV_Expose->Incubate_Post No_UV->Incubate_Post Analysis Phenotypic Analysis (e.g., Imaging, RT-PCR) Incubate_Post->Analysis

Figure 2: A typical experimental workflow for using photocleavable morpholinos in developmental biology studies.

  • Light Source: A mercury lamp with appropriate filters (e.g., DAPI filter cube for 365 nm) on a fluorescence microscope is commonly used.[7] For single-cell resolution, a focused laser can be employed.[20]

  • Timing of Activation: Irradiate the embryos at the specific developmental stage where gene knockdown is desired.

  • UV Dosage: The duration and intensity of UV exposure must be carefully controlled. Excessive UV can be toxic to the embryos.[8] A typical starting point is 1-2 minutes of exposure with a 25W hand-held UV lamp.[7] It is crucial to perform a dose-response curve to find the optimal balance between efficient uncaging and minimal toxicity.

  • Spatial Control: To activate the morpholino in a specific region, use the microscope's aperture diaphragm to limit the illuminated area.

Quantitative Data and Expected Outcomes

ParameterZebrafish (Danio rerio)Xenopus (laevis & tropicalis)Reference(s)
Injection Volume 1 - 5 nLVaries by blastomere size[13]
Injection Site Yolk or blastomere (1-4 cell stage)Specific blastomeres (2-16 cell stage)[17][19]
Typical MO Conc. 0.1 - 1.0 mM0.5 - 2.0 mM[13][19]
Activation Wavelength ~365 nm~365 nm[7][13]
UV Exposure Time 1 - 10 minutes (lamp dependent)1 - 10 minutes (lamp dependent)[7][13]
Expected Caging Eff. >90% reduction in phenotype without UV>90% reduction in phenotype without UV[7]
Expected Uncaging Eff. >90% penetrance of phenotype with UV>90% penetrance of phenotype with UV[7]

Table 1: Typical experimental parameters for caged morpholino use in zebrafish and Xenopus.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Phenotype in "No UV" Control Group Incomplete caging of the morpholino.Contact the supplier. Test a lower injection concentration.
Accidental exposure to ambient light.Protect injected embryos from light until the intended activation time.
No/Weak Phenotype in "UV" Group Insufficient UV exposure (dose/duration).Increase UV exposure time or intensity. Optimize using a dose-response curve.
Incorrect UV wavelength.Ensure your light source and filters provide the correct wavelength for your caging group (~365 nm for nitrophenyl).
Morpholino is not effective.Test the non-caged version of the morpholino to confirm its activity. Re-evaluate the target sequence.[18]
High Embryo Mortality in all Groups Morpholino is toxic at the injected concentration.Perform a dose-response experiment to find a non-toxic, effective concentration.
High Mortality in "UV" Group Only UV toxicity.Reduce UV exposure time/intensity. Ensure the embryo medium is fresh.

Table 2: A guide to common issues and solutions in caged morpholino experiments.

Conclusion and Future Perspectives

Photocleavable morpholinos, particularly those utilizing robust chemistries like the 2-nitrophenyl group, represent a powerful tool for dissecting the intricate temporal and spatial dynamics of gene function during development. They allow researchers to bypass the limitations of conventional knockdown reagents, enabling the study of late-stage gene functions and the role of genes in specific cell lineages.

Future advancements in this field are likely to focus on the development of caging groups that can be cleaved by longer, less-damaging wavelengths of light (e.g., two-photon excitation), and the creation of novel, chemically-inducible morpholinos that do not require light for activation.[12][14] These innovations will continue to expand the utility of morpholino technology, providing ever more precise methods for controlling gene expression in living organisms.

References

  • PhotoMorphs™: A Novel Light-Activated Reagent for Controlling Gene Expression in Zebrafish. PubMed Central.
  • Ellis-Gibbings, L., et al. (2010). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. PLoS ONE.
  • Morcos, P. A. (2013). Photocleavable morpholino oligos with integral photolinkers for modulating the activity of any selected gene transcript by exposure to light.
  • Photoactivatable Morpholinos for Conditional Gene Silencing.
  • Pattanayak, S., et al. (2022). Double-Lariat Caged Morpholino Oligonucleotides for Optical Gene Silencing. ChemRxiv.
  • Caged Morpholino Oligonucleotide for Control of Gene Expression in Zebrafish. LSU Scholarly Repository.
  • Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regul
  • Timme-Laragy, A. R., et al. (2012). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. Methods in Molecular Biology.
  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PubMed Central.
  • Shestopalov, I. A., et al. (2012). Cyclic Caged Morpholinos: Conformationally Gated Probes of Embryonic Gene Function.
  • Wang, Y., et al. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research.
  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development.
  • Giraldez, A. J., et al. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Development.
  • Troubleshooting. Gene Tools, LLC.
  • Photo-Morpholinos. The Node.
  • Morpholino Injection in Xenopus. PubMed Central.
  • Using Morpholinos to Control Gene Expression. PubMed Central.
  • Heasman, J. (2002).
  • Custom Morpholinos, Controls and End Modific
  • Controlling morpholino experiments: don't stop making antisense. PubMed.
  • Home. Gene Tools, LLC.
  • Morpholino tips, Chien lab. Protocols - Confluence.
  • Morpholino History, Production, and Properties. Gene Tools, LLC.

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Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis Using Morpholino(2-nitrophenyl)methanone as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Morpholino(2-nitrophenyl)methanone as a precursor for a photolabile protecting group in the solid-phase synthesis of oligonucleotides. We delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of this methodology. The use of the 2-nitrobenzyl moiety, a well-established photolabile caging group, allows for the precise spatial and temporal control of oligonucleotide deprotection, a feature of significant interest in the fabrication of DNA microarrays, the synthesis of photosensitive probes, and the development of light-activated therapeutics.[1][2][3] This guide is intended to equip researchers with the necessary knowledge to successfully implement this advanced technique in their laboratories.

Introduction: The Advent of Photolabile Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and biotechnology.[4] The phosphoramidite method, performed on a solid support, has become the gold standard due to its efficiency and amenability to automation.[4][5][6] A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the sugar moieties.[5][7]

Traditional protecting groups are typically removed under acidic or basic conditions. While effective, these methods lack the ability to control deprotection in a spatially or temporally resolved manner. Photolabile protecting groups (PPGs), also known as photocleavable or "caged" groups, address this limitation by enabling deprotection through irradiation with light, typically in the UV range.[2][3][8] This "traceless" deprotection strategy offers unparalleled precision, making it invaluable for applications such as:

  • High-Density Microarray Fabrication: Light-directed synthesis allows for the creation of complex arrays with thousands of unique oligonucleotide sequences on a small surface.[9][10]

  • Caged Oligonucleotides: The biological activity of antisense oligonucleotides, siRNAs, or aptamers can be kept dormant until their release is triggered by light at a specific time and location within a biological system.[9][11]

  • Photo-activated Probes: Probes for in situ hybridization or other molecular diagnostics can be activated on demand.

The 2-nitrobenzyl group is one of the most widely used and well-characterized photolabile protecting groups.[2][12] Its deprotection mechanism is robust and proceeds with high quantum yield.[9] this compound serves as a key precursor for generating a 2-nitrobenzyl-based phosphoramidite for incorporation into synthetic oligonucleotides.

Chemical Principle and Mechanism

The functionality of the 2-nitrobenzyl group as a PPG is rooted in its photochemical reactivity. Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[2] This intermediate then rearranges to release the protected functional group (in this case, the hydroxyl group of the nucleoside) and forms a 2-nitrosobenzaldehyde byproduct.[2][12]

The overall workflow for incorporating a this compound-derived protecting group into an oligonucleotide is depicted below.

G cluster_0 Part 1: Phosphoramidite Synthesis cluster_1 Part 2: Solid-Phase Oligonucleotide Synthesis cluster_2 Part 3: Deprotection and Purification A This compound B Reduction to 2-nitrobenzyl alcohol derivative A->B e.g., NaBH4 C Protection of 5'-OH (e.g., DMT) B->C DMT-Cl, Pyridine D Phosphitylation of 3'-OH C->D 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite E Final Photolabile Phosphoramidite D->E H Coupling with Photolabile Phosphoramidite E->H Use in synthesizer F Solid Support with first Nucleoside G Standard Synthesis Cycle (Deblock, Couple, Cap, Oxidize) F->G Repeat n-1 times G->H I Completed Oligonucleotide on Support H->I J Cleavage from Solid Support & Base Deprotection I->J e.g., NH4OH K Photolytic Cleavage of 2-Nitrobenzyl Group J->K UV Light (e.g., 365 nm) L Purification (e.g., HPLC) K->L M Final Oligonucleotide L->M

Figure 1: Overall workflow from precursor to final oligonucleotide.

Experimental Protocols

3.1. Synthesis of (Morpholin-4-yl)(2-nitrophenyl)methanone Precursor

This protocol describes the synthesis of the key precursor molecule.

Parameter Value Notes
Reactants 2-Nitrobenzoyl chloride, Morpholine, Triethylamine
Solvent Dichloromethane (DCM)Anhydrous grade recommended.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-4 hoursMonitor by TLC.
Work-up Aqueous HCl wash, NaHCO3 wash, Brine washTo remove unreacted starting materials and byproducts.
Purification Recrystallization from Ethanol/Water or Silica Gel Chromatography

Step-by-Step Protocol:

  • Dissolve morpholine and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure (Morpholin-4-yl)(2-nitrophenyl)methanone.

3.2. Synthesis of the 2-Nitrobenzyl Protected Phosphoramidite

The conversion of the methanone to the corresponding alcohol and subsequent phosphitylation is a critical step. This protocol is a general guideline; specific conditions may need optimization.

Step-by-Step Protocol:

  • Reduction to Alcohol: Reduce the ketone of (Morpholin-4-yl)(2-nitrophenyl)methanone to a hydroxyl group using a suitable reducing agent like sodium borohydride in methanol.

  • Nucleoside Coupling: Couple the resulting 2-nitrobenzyl alcohol derivative to the desired nucleoside (e.g., at the 2'-OH for RNA or as a protecting group for a modified base). This may involve activation of the alcohol (e.g., conversion to a bromide) followed by reaction with the 5'-DMT protected nucleoside.

  • Phosphitylation: React the 3'-hydroxyl group of the modified nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to generate the final phosphoramidite.[1]

  • Purification: Purify the resulting phosphoramidite by silica gel chromatography under anhydrous conditions.

3.3. Automated Solid-Phase Oligonucleotide Synthesis

The synthesized photolabile phosphoramidite can be used in a standard automated DNA/RNA synthesizer.

Parameter Value/Condition Notes
Solid Support Controlled Pore Glass (CPG) or PolystyreneChoose based on synthesis scale and desired oligonucleotide length.
Synthesis Cycle 1. Deblocking (Detritylation) 2. Coupling 3. Capping 4. OxidationStandard phosphoramidite chemistry cycle.[7]
Coupling Time May require extended time (e.g., 5-15 minutes)The bulky 2-nitrobenzyl group can cause steric hindrance.[13]
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)Standard activators are generally suitable.

Protocol:

  • Dissolve the photolabile phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

  • Install the phosphoramidite bottle on a designated port of the synthesizer.

  • Program the desired oligonucleotide sequence, ensuring to specify the custom phosphoramidite at the desired position(s).

  • Initiate the synthesis run. The synthesizer will perform the iterative four-step cycle for each monomer addition.

3.4. Deprotection and Cleavage

This is a two-stage process involving standard chemical cleavage followed by photolytic deprotection.

Stage 1: Cleavage from Support and Base Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide to a vial.

  • Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.

  • After incubation, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonia solution to dryness.

Stage 2: Photolytic Deprotection

G cluster_0 Photolytic Deprotection Workflow A Start Crude Oligonucleotide with 2-Nitrobenzyl Group B UV Irradiation Wavelength: 350-365 nm Time: 5-30 min A->B Expose to UV light source C Deprotection Release of Oligonucleotide and 2-Nitrosobenzaldehyde byproduct B->C Photochemical reaction D Purification HPLC or PAGE C->D Isolate desired product E Final Product Pure, Deprotected Oligonucleotide D->E Collect pure fraction

Figure 2: Workflow for the photolytic deprotection step.

  • Resuspend the dried, partially deprotected oligonucleotide in a suitable buffer (e.g., TE buffer).

  • Place the solution in a UV-transparent cuvette or microplate.

  • Irradiate the sample with a UV lamp at a wavelength of approximately 350-365 nm.[9] The optimal irradiation time will depend on the concentration of the oligonucleotide, the power of the UV source, and the number of photolabile groups. This typically ranges from 5 to 30 minutes.

  • Monitor the deprotection progress by HPLC or mass spectrometry if necessary.

3.5. Purification

After photolysis, the final oligonucleotide product should be purified to remove truncated sequences and the 2-nitrosobenzaldehyde byproduct. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Coupling Efficiency Steric hindrance from the bulky 2-nitrobenzyl group.[13] Incomplete activation of the phosphoramidite. Moisture in reagents or lines.Increase coupling time. Use a stronger activator like DCI. Ensure all reagents and the synthesizer are anhydrous.
Incomplete Photolytic Deprotection Insufficient UV exposure time or intensity. UV absorption by the byproduct or other components.Optimize irradiation time. Use a more powerful UV source. Ensure the reaction buffer is UV transparent at the deprotection wavelength.
Degradation of Oligonucleotide Excessive UV exposure leading to DNA/RNA damage.Minimize irradiation time to what is necessary for complete deprotection. Use a filtered UV source to remove shorter, more damaging wavelengths.
Side Reactions The 2-nitrosobenzaldehyde byproduct can react with nucleophiles.The byproduct is generally not highly reactive with the oligonucleotide itself under standard deprotection conditions. Prompt purification after photolysis is recommended.

Safety Precautions

Working with 2-nitroaromatic compounds and the reagents for oligonucleotide synthesis requires strict adherence to safety protocols.

  • Chemical Hazards: 2-nitrobenzoyl chloride is corrosive and a lachrymator. Morpholine is flammable and corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][9]

  • UV Radiation: UV light used for deprotection is harmful to the eyes and skin. Always use appropriate UV shielding and wear UV-blocking safety glasses or face shields during the photolysis step.

  • General Lab Safety: Follow standard laboratory procedures for handling flammable solvents and corrosive reagents. Consult the Safety Data Sheets (SDS) for all chemicals before use.[2][9]

Conclusion

The use of this compound as a precursor for a photolabile protecting group in oligonucleotide synthesis offers a powerful tool for advanced applications requiring precise control over deprotection. While the synthesis of the custom phosphoramidite requires additional steps, the benefits of spatial and temporal control for applications like microarray synthesis and caged oligonucleotides are significant. By understanding the underlying chemical principles and following the detailed protocols and best practices outlined in this guide, researchers can successfully implement this versatile technique.

References

  • SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Tanaka, T., Tamatsukuri, S., & Ikehara, M. (1986). Solid phase synthesis of oligoribonucleotides using o-nitrobenzyl protection of 2'-hydroxyl via a phosphite triester approach. Nucleic acids research, 14(15), 6265–6279.
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  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
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  • Oligonucleotide synthesis under mild deprotection conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate. Retrieved from [Link]

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  • Oligonucleotide synthesis. (2024, January 11). In Wikipedia. Retrieved from [Link]

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  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2017). National Institutes of Health. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
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Application Notes & Protocols: A Guide to Photocleavable Caging of Morpholinos Using 2-Nitrophenyl Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Achieving Spatiotemporal Control of Gene Silencing

In the landscape of developmental biology and functional genomics, phosphorodiamidate morpholino oligonucleotides (MOs) are cornerstone tools for transient gene knockdown.[1] Their stability, efficacy, and low toxicity have made them indispensable for studying gene function in model organisms like zebrafish, Xenopus, and sea urchins.[1][2] However, a significant limitation of standard MOs is their constitutive activity; once introduced into an embryo, they silence their target gene ubiquitously and immediately. This can lead to early lethal phenotypes that preclude the study of a gene's function at later developmental stages or in specific tissues.[2]

To overcome this challenge, "caged" morpholinos (cMOs) were developed.[3][4] These are light-activated reagents that remain inert until exposed to a specific wavelength of light, typically non-damaging ultraviolet (UV) light.[5] This technology leverages photolabile protecting groups (PPGs), also known as caging groups, to temporarily inactivate the morpholino. The 2-nitrophenyl family of photolabile protecting groups is a widely used and effective choice for this application. By attaching these cages to the morpholino, researchers can precisely control the timing and location of gene knockdown, offering unparalleled spatiotemporal resolution for dissecting complex gene regulatory networks.[3][6][7] This guide provides a comprehensive overview of the principles, design considerations, and protocols for using 2-nitrophenyl-based chemistry to cage morpholinos for conditional gene silencing.

The Principle of 2-Nitrophenyl Photocaging

Mechanism of Inactivation

The core principle of caging is steric hindrance. A bulky photolabile group, such as one derived from a 2-nitrobenzyl compound, is covalently attached to the morpholino. This can be achieved in several ways:

  • Direct Caging: A photosensitive group is installed directly on a specific morpholino base, physically blocking its ability to form Watson-Crick base pairs with its target mRNA.[5]

  • Linker-Based Caging: The morpholino is cyclized or held in a hairpin structure by a photocleavable linker, preventing it from adopting the linear conformation required for target hybridization.[8][9][10]

In both cases, the presence of the bulky cage drastically reduces the melting temperature (Tm) of the morpholino:RNA duplex, confirming the disruption of stable binding.[5]

The Photocleavage Reaction

The 2-nitrobenzyl group is cleaved upon irradiation with UV light, typically around 365 nm. The reaction is a Norrish Type II photoreaction.[11] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[11][12] This intermediate then rapidly rearranges to release the active morpholino and a 2-nitrosobenzaldehyde byproduct.[12][13] This cleavage is rapid, often occurring within seconds to minutes of UV exposure, and restores the morpholino's ability to bind its target mRNA.[5]

G cluster_0 Caged State (Inactive) cluster_1 Active State CagedMO Caged Morpholino (Bulky 2-Nitrophenyl Group Blocks mRNA Binding) UV UV Light (e.g., 365 nm) CagedMO->UV Irradiation ActiveMO Active Morpholino mRNA Target mRNA ActiveMO->mRNA Binds Blocked Translation/Splicing Blocked mRNA->Blocked UV->ActiveMO Photocleavage Byproduct 2-Nitroso Byproduct UV->Byproduct

Caption: Mechanism of light-activated gene silencing using a caged morpholino.

Design and Synthesis Strategies

Several strategies exist for creating caged morpholinos, each with distinct advantages. The choice of strategy often depends on the specific application, the sequence of the morpholino, and the availability of synthesis reagents.

  • Direct Incorporation of Caged Monomers: This approach involves synthesizing a morpholino oligomer where one or more standard bases are replaced with a monomer carrying a photolabile group, such as an NPOM (Nitrophenyl-Propoxy-Oxy-Methyl) caged base.[4][5] This method directly interferes with base pairing and is a very direct way to achieve photo-control.[5]

  • Hairpin and Duplex cMOs: In this design, a second, shorter "inhibitor" oligonucleotide is tethered to the primary morpholino via a photocleavable linker.[9][14] This inhibitor sequence is complementary to a part of the main morpholino, forcing it into an inactive hairpin or duplex structure. UV irradiation cleaves the linker, releasing the inhibitor and allowing the primary morpholino to bind its target.[2][9]

  • Cyclic and Bicyclic cMOs (ccMOs): Perhaps the most advanced strategy involves linking the 5' and 3' ends of the morpholino together with a photocleavable linker, forming a cyclic structure.[8][10] This conformational constraint effectively prevents hybridization. Upon UV exposure, the linker is cleaved, linearizing the morpholino and restoring its activity.[10][15] This design avoids the need for inhibitory strands and can offer a very high dynamic range between the "off" and "on" states.[10][16]

G cluster_A Direct Caging cluster_B Hairpin Caging cluster_C Cyclic Caging (ccMO) node_A 5' Uncaged Bases Caged Base (NPOM) Uncaged Bases 3' node_B 5' Target-Binding Sequence Loop (Photocleavable Linker) Inhibitor Sequence 3' node_B:f1->node_B:f3 Hybridization node_C 5' End Morpholino Sequence 3' End node_C:f0->node_C:f2 Photocleavable Linker

Caption: Common strategies for caging morpholinos using photolabile groups.

Application Notes

Key Advantages
  • Temporal Control: Activate gene knockdown at any desired developmental stage by controlling the timing of UV exposure.[6] This is crucial for studying genes with multiple roles over time.

  • Spatial Control: Irradiate specific cells or tissues within a transparent organism (e.g., zebrafish embryo) to achieve localized gene knockdown.[5][6]

  • Bypassing Early Lethality: Keep a gene functional during early, critical developmental stages and knock it down later to study its role in organogenesis or other late-stage processes.[2]

Experimental Considerations
  • Morpholino Concentration: The optimal concentration for cMOs must be determined empirically. It may be higher than for standard MOs to ensure sufficient active molecules are released upon uncaging.[9]

  • UV Exposure: The wavelength, intensity, and duration of UV light must be optimized to ensure complete uncaging without causing cellular damage or toxicity.[5] 365 nm is a commonly used wavelength that balances efficacy with biological safety.[5][15]

  • Controls: Proper controls are essential for interpreting results. These include:

    • Uninjected embryos (wild-type).

    • Embryos injected with a standard, active morpholino.

    • Embryos injected with the cMO but not exposed to UV light (to assess cage stability and basal activity).

    • Embryos exposed to UV light without any injected morpholino (to control for UV-induced artifacts).

Quantitative Impact of Caging on Duplex Stability

The effectiveness of a caging group can be quantified by measuring the change in the melting temperature (Tm) of the morpholino:RNA duplex. The addition of bulky 2-nitrophenyl-based cages significantly destabilizes the duplex, as shown in the table below.

Morpholino SequenceCaging GroupsTm (°C) vs. RNA TargetΔTm (°C)
EGFP-MO076.3 ± 0.2Ref.
EGFP-MO4 (NPOM)46.7 ± 0.5-29.6
Chordin-MO079.9 ± 0.1Ref.
Chordin-MO4 (NPOM)52.3 ± 0.4-27.6
Data synthesized from Ellis, et al. (2007).[5]

This large decrease in Tm is comparable to introducing multiple mismatches and confirms that the caged morpholino cannot effectively bind its target RNA at physiological temperatures.[5]

Experimental Protocols

Protocol 1: Preparation and Handling of Caged Morpholinos
  • Reconstitution: Read the amount of lyophilized cMO provided by the manufacturer. Add an appropriate volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mM).[17]

  • Solubilization: Vortex the vial thoroughly. If the cMO does not fully dissolve, heat the solution at 65°C for 5-10 minutes.[17] High G-content sequences may require this step.

  • Concentration Check: While optional, it is good practice to confirm the concentration via UV spectrophotometry. Dilute an aliquot of the stock in 0.1 M HCl and measure the absorbance at 265 nm.[17]

  • Storage: Store the stock solution and working dilutions at room temperature in the dark to prevent premature uncaging. For long-term storage, aliquoting and freezing at -20°C is possible, but repeated freeze-thaw cycles should be avoided. Crucially, protect all cMO solutions from light at all times.

Protocol 2: Microinjection into Zebrafish Embryos
  • Prepare Injection Mix: Thaw the cMO working solution. Prepare the final injection mix by diluting the cMO to the desired final concentration (e.g., 0.5-1.0 mM) in Danieau's buffer or sterile water. Include a lineage tracer (e.g., phenol red) to visualize the injection.

  • Load Needles: Pull injection needles from borosilicate glass capillaries. Backload the needle with 2-3 µL of the injection mix using a microloader pipette tip.

  • Calibrate Injection Volume: Break the needle tip to create a fine point. Using a micrometer slide, calibrate the injection system (e.g., Picospritzer) to deliver a consistent volume (e.g., 1-2 nL) into a drop of mineral oil.

  • Inject Embryos: Align one-cell stage zebrafish embryos on an agarose injection plate. Carefully insert the needle into the yolk and inject the calibrated volume.[15]

  • Incubation: After injection, transfer the embryos to a petri dish with embryo medium and incubate at 28.5°C in the dark.

Protocol 3: Spatiotemporal Photoactivation (Uncaging)
  • Mount Embryos: At the desired developmental stage, mount the embryos in a small drop of embryo medium on a glass-bottom dish or slide. For spatial control, immobilize the embryo in a low-melting-point agarose.

  • UV Irradiation:

    • Light Source: Use a UV lamp or an LED coupled to a microscope, capable of delivering light at ~365 nm.[5][15] A mercury lamp with appropriate filters (e.g., DAPI filter cube) is common.

    • Spatial Control: Use the microscope's aperture diaphragm to restrict the illumination to a specific region of interest (e.g., a single cell or tissue primordium).

    • Exposure: Irradiate the selected region for a predetermined duration. This must be optimized, but typical exposures range from 30 seconds to 10 minutes.[5][15]

  • Recovery: After irradiation, carefully remove the embryos from the mounting medium and return them to a fresh petri dish with embryo medium. Incubate at 28.5°C in the dark.

Protocol 4: Validation of Knockdown
  • Phenotypic Analysis: At the appropriate time point post-irradiation, score the embryos for the expected knockdown phenotype compared to all controls. Document results with a stereomicroscope and camera.[15]

  • Gel Shift Assay (Biochemical Validation): To confirm light-dependent RNA binding, a gel shift assay can be performed.[5]

    • Incubate the cMO with a radiolabeled or fluorescently labeled target RNA sequence.

    • Expose one sample to UV light while keeping another in the dark.

    • Run the samples on a native polyacrylamide gel.

    • The UV-exposed sample should show a band shift, indicating the formation of a morpholino:RNA duplex, while the unexposed sample should not.[5]

  • Molecular Analysis (for Splice-Blocking MOs): If using a splice-blocking cMO, extract RNA from UV-exposed and control embryos. Perform RT-PCR with primers flanking the targeted splice junction to detect changes in mRNA splicing.

G cluster_controls Control Groups start Prepare Injection Mix (cMO + Tracer) inject Microinject Embryos (1-cell stage) start->inject incubate_dark Incubate in Dark (to desired stage) inject->incubate_dark no_uv No UV Exposure (Assess Basal Activity) incubate_dark->no_uv uv_exposure Spatially-Targeted UV Exposure (365 nm) incubate_dark->uv_exposure Experimental Group incubate_post Incubate & Observe (Post-Irradiation) no_uv->incubate_post uv_only UV Exposure (No cMO) (Assess UV Toxicity) uv_only->incubate_post uv_exposure->incubate_post analysis Analyze Results: - Phenotype Scoring - Molecular Validation (RT-PCR) - Biochemical Validation (Gel Shift) incubate_post->analysis end Conclusion analysis->end

Caption: Experimental workflow for conditional gene knockdown using caged morpholinos.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Phenotype after UV - Insufficient UV dose (time or intensity).- cMO concentration too low.- Inefficient uncaging chemistry.- Increase UV exposure time or use a more powerful light source.- Perform a dose-response curve with higher cMO concentrations.- Confirm cMO activity with an in vitro assay (gel shift).
Phenotype in "No UV" Control - Premature uncaging due to ambient light exposure.- Cage is "leaky" (some basal activity).- cMO concentration is excessively high.- Protect cMO solutions and injected embryos from light at all times.- Redesign the cMO (e.g., add more cages or use a cyclic design).- Lower the injected concentration.
High Embryo Mortality - UV exposure is causing toxicity.- Injection trauma.- cMO is toxic at the concentration used.- Reduce UV exposure time/intensity. Include a "UV only" control.- Refine injection technique and use healthy embryos.- Lower the cMO concentration.

References

  • Ellis, L. V., et al. (2007). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. [Link]

  • Shestopalov, I., & Chen, J. K. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Methods in Cell Biology.[Link]

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.[Link]

  • Gildersleeve, H. I., et al. (2020). Conditional gene knockdowns in sea urchins using caged morpholinos. Developmental Biology.[Link]

  • Tallafuss, A., et al. (2009). PhotoMorphs™: A Novel Light-Activated Reagent for Controlling Gene Expression in Zebrafish. Genesis.[Link]

  • Shestopalov, I., & Chen, J. K. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Semantic Scholar.[Link]

  • Trads, J. B., et al. (2017). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Molecules.[Link]

  • Hinman, V. F. (n.d.). Photoactivatable Morpholinos for Conditional Gene Silencing. Biological Sciences Labs.[Link]

  • Summerton, J. E. (2013). Photocleavable morpholino oligos with integral photolinkers for modulating the activity of any selected gene transcript by exposure to light.
  • Bill, B. R., et al. (2009). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. Methods in Molecular Biology.[Link]

  • Ouyang, X., et al. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society.[Link]

  • Ouyang, X., et al. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. ACS Publications.[Link]

  • Hasan, A., et al. (2017). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate.[Link]

  • Shestopalov, I. A., et al. (2007). Cyclic Caged Morpholinos: Conformationally Gated Probes of Embryonic Gene Function. Angewandte Chemie.[Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia.[Link]

  • Singh-Rachford, T. N., et al. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. The Journal of Physical Chemistry B.[Link]

  • Gocza, E., et al. (2013). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Semantic Scholar.[Link]

  • Pattanayak, S., et al. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Chembiochem.[Link]

  • Sarode, B. R., et al. (2022). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology.[Link]

  • Bio-Synthesis Inc. (n.d.). Photocleavable Oligonucleotide | PC Modification services. Bio-Synthesis.[Link]

  • Gocza, E., et al. (2017). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. ResearchGate.[Link]

  • Il'ichev, Y. V., & Wirz, J. (2005). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.[Link]

  • Pradeepkumar, P. I., et al. (2007). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. ResearchGate.[Link]

  • Chen, J. (2011). Spatiotemporal Resolution of the Embryonic Transcriptome Using Caged Morpholinos. University of Wisconsin–Madison Department of Biochemistry.[Link]

  • Pattanayak, S., et al. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. PubMed.[Link]

  • Gocza, E., et al. (2017). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. Nature Communications.[Link]

  • Pattanayak, S., et al. (2022). Double-Lariat Caged Morpholino Oligonucleotides for Optical Gene Silencing. ChemRxiv.[Link]

  • Gocza, E., et al. (2013). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Development.[Link]

  • Zhao, C., et al. (2010). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research.[Link]

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Spatiotemporal Control of Gene Function in Zebrafish Embryos Using Light-Activated Morpholinos

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Precision Gene Knockdown with Light

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology and disease modeling, largely due to its genetic tractability and optical transparency.[1] Morpholino oligonucleotides (MOs) are a cornerstone of reverse genetics in zebrafish, providing a rapid and effective method for transient gene knockdown by sterically blocking mRNA translation or pre-mRNA splicing.[2][3][4] However, conventional MOs are active immediately upon injection, leading to systemic gene knockdown from the earliest stages of development. This global and constitutive activity can preclude the study of genes with essential early roles, masking their later functions due to embryonic lethality or pleiotropic defects.[5]

To overcome this limitation, "caged" or light-activated morpholinos have been developed, offering an unprecedented level of spatiotemporal control over gene knockdown.[5][6][7] These chemically modified MOs remain inactive until illuminated with a specific wavelength of light (typically UV), which cleaves a photolabile caging group and liberates the active MO. This technology allows researchers to dictate precisely when and where a gene is silenced within the developing embryo, opening new avenues to dissect complex gene functions in a tissue-specific and stage-specific manner.

This guide provides a comprehensive overview and detailed protocols for the in vivo application of light-activated morpholinos in zebrafish embryos. We will delve into the underlying principles, experimental design considerations, and step-by-step methodologies to empower researchers to harness this powerful technology.

I. Principles of Light-Activated Morpholino Technology

The core principle of caged morpholino technology is the temporary inactivation of the MO's antisense activity through a photolabile moiety. Several strategies have been successfully employed to achieve this:

  • Direct Incorporation of Photocaged Monomers: In this approach, photolabile groups, such as 6-nitroveratryloxymethyl (NVOC) or 2-nitrophenoxymethyl (NPOM), are directly incorporated into the phosphorodiamidate backbone of the MO during synthesis.[6] These bulky caging groups sterically hinder the MO from binding to its target RNA sequence. Upon UV irradiation, these groups are cleaved, restoring the MO's native conformation and allowing it to bind its target.

  • Photocleavable Linker with a "Caging" Strand (PhotoMorphs™): This strategy utilizes a short, complementary oligonucleotide "caging strand" that hybridizes to the active MO, effectively creating a duplex and blocking its ability to bind to the target mRNA.[5] The caging strand is attached to the MO via a photocleavable linker. UV light exposure breaks this linker, destabilizing the duplex and releasing the active MO.[5] This method has the advantage of being applicable to existing, validated morpholinos.[5]

  • Caged Circular Morpholinos (caged cMOs): This innovative design involves linking the 3' and 5' ends of a morpholino with a photocleavable moiety, forming a circular structure.[8][9][10] This circularization induces a conformational constraint that prevents the MO from effectively hybridizing with its linear target mRNA.[11] A pulse of UV light cleaves the linker, linearizing the MO and activating its gene-silencing function.[8][9][10]

The following diagram illustrates the general mechanism of action for light-activated morpholinos.

Caged_Morpholino_Activation cluster_0 Inactive State (Pre-UV) cluster_1 Active State (Post-UV) Caged_MO Caged Morpholino (Inactive) mRNA_Target Target mRNA Caged_MO->mRNA_Target Binding blocked by caging group UV_Light UV Light (e.g., 365 nm) Ribosome Ribosome mRNA_Target->Ribosome Translation Proceeds Active_MO Active Morpholino mRNA_Target_2 Target mRNA Active_MO->mRNA_Target_2 Binds to target Ribosome_2 Ribosome mRNA_Target_2->Ribosome_2 Translation Blocked UV_Light->Active_MO Cleaves caging group

Figure 1: General mechanism of light-activated morpholino (caged MO) function.

II. Experimental Design and Key Considerations

Careful experimental design is crucial for the successful application of light-activated morpholinos.

A. Morpholino Design and Synthesis:

  • Sequence Selection: Standard morpholino design principles apply. Target sequences are typically 25 bases long and overlap the ATG start codon (for translation blocking) or splice junctions (for splice blocking).[2][4] It is critical to avoid sequences with four or more consecutive guanines.[12][13]

  • Choice of Caging Strategy: The choice between directly synthesized caged MOs, PhotoMorphs™, or caged cMOs will depend on factors such as the availability of a previously validated MO, synthetic accessibility, and the specific experimental goals.

  • Controls: Several controls are essential to validate the specificity of the observed phenotype:

    • Uncaged Control: Injecting the standard, non-caged version of the MO should recapitulate the expected phenotype.[6]

    • Caged, No UV Control: Embryos injected with the caged MO but not exposed to UV light should develop normally, demonstrating the efficacy of the caging group.[6][7]

    • UV Only Control: Wild-type embryos exposed to the same UV dose should show no developmental defects, confirming that the irradiation itself is not toxic.[6][14]

    • Mismatch Control: A caged morpholino with a 5-base mismatch sequence should not produce a phenotype upon uncaging.[1][15]

    • Rescue Experiment: Co-injection of a synthetic mRNA encoding the target gene but lacking the MO binding site should rescue the phenotype, confirming target specificity.[1][15]

B. Dosage and Microinjection:

  • Determining Optimal Concentration: The optimal concentration of the caged MO must be determined empirically. It should be high enough to produce a robust phenotype upon uncaging but low enough to avoid non-specific toxicity or "leakiness" (basal activity) in the caged state. A typical starting range for microinjection is 1-4 ng per embryo.

  • Microinjection Procedure: Caged MOs are injected into the yolk of one- to four-cell stage zebrafish embryos.[3] The injection solution typically contains the MO, a buffer such as Danieau's solution, and a tracer dye like Phenol Red for visualization.[16]

C. UV Uncaging Parameters:

  • Wavelength: The uncaging wavelength depends on the specific photolabile linker used. The most common linkers, such as those based on nitrophenyl groups, are cleaved by UV-A light, typically around 365 nm.[7][10]

  • UV Dose and Exposure Time: The duration and intensity of UV exposure are critical parameters. The goal is to provide enough energy to efficiently uncage the MO without causing UV-induced damage to the embryo.[14] Younger embryos are more sensitive to UV damage.[14] It is recommended to perform a dose-response curve to determine the optimal exposure time. A typical starting point is 10-30 seconds of irradiation.[7]

  • Spatiotemporal Control: For spatial control, the UV light can be focused on specific cells or tissues using a microscope equipped with a suitable light source and aperture. Temporal control is achieved by irradiating the embryos at the desired developmental stage.[14]

III. Detailed Protocols

A. Protocol 1: Preparation of Caged Morpholino Injection Mix

  • Resuspend Caged Morpholino: Resuspend the lyophilized caged MO in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mM).

  • Dilute to Working Concentration: Prepare a working solution by diluting the stock MO in Danieau's solution to the desired injection concentration (e.g., 0.2-0.5 mM).

  • Add Tracer Dye: Add Phenol Red to a final concentration of 0.1-0.2% to visualize the injection bolus.

  • Centrifuge: Briefly centrifuge the injection mix to pellet any particulate matter.

  • Store on Ice: Keep the injection mix on ice until ready for use.

B. Protocol 2: Microinjection into Zebrafish Embryos

  • Collect Embryos: Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium.

  • Prepare Injection Plate: Create troughs in an agarose-coated petri dish for aligning the embryos.

  • Load Needle: Back-load a pulled glass capillary needle with 2-3 µL of the caged MO injection mix.

  • Calibrate Injection Volume: Calibrate the microinjection apparatus to deliver a consistent volume (typically 1-2 nL) into the yolk of the embryo.[16]

  • Inject Embryos: Carefully inject the embryos at the one- to four-cell stage.

  • Incubate: After injection, transfer the embryos to a fresh petri dish with E3 medium and incubate at 28.5°C in the dark to prevent premature uncaging.

C. Protocol 3: UV-Mediated Uncaging of Morpholinos

  • Select Embryos: At the desired developmental stage, select healthy, properly developing embryos for UV exposure.

  • UV Irradiation:

    • Global Uncaging: Place the petri dish containing the embryos under a UV lamp (e.g., 365 nm). Expose for the predetermined optimal duration.

    • Spatially-Restricted Uncaging: Place the embryos on a microscope slide. Use a fluorescence microscope equipped with a UV light source and an aperture or a targeted laser to illuminate the specific region of interest.

  • Post-UV Incubation: Return the embryos to the 28.5°C incubator and continue to culture them in the dark.

  • Phenotypic Analysis: Observe and score the embryos for the expected phenotype at the appropriate developmental time points (e.g., 24, 48, 72 hours post-fertilization).

The following diagram outlines the complete experimental workflow.

Caged_MO_Workflow Start Start Prep_Mix Prepare Caged MO Injection Mix Start->Prep_Mix Microinjection Microinject Embryos (1-4 cell stage) Prep_Mix->Microinjection Incubate_Dark Incubate in Dark (28.5°C) Microinjection->Incubate_Dark Developmental_Stage Reach Desired Developmental Stage Incubate_Dark->Developmental_Stage UV_Exposure UV Irradiation (e.g., 365 nm) Developmental_Stage->UV_Exposure Incubate_Post_UV Continue Incubation in Dark UV_Exposure->Incubate_Post_UV Phenotype Phenotypic Analysis (e.g., 24-72 hpf) Incubate_Post_UV->Phenotype End End Phenotype->End

Figure 2: Experimental workflow for using caged morpholinos in zebrafish embryos.

IV. Data Interpretation and Troubleshooting

Parameter Typical Values Troubleshooting
Injection Concentration 0.2 - 1.0 mM (stock)No Phenotype: Increase concentration. High Toxicity: Decrease concentration.
Injection Volume 1 - 2 nLHigh Embryo Lysis: Check needle sharpness and injection pressure.
UV Wavelength ~365 nmInefficient Uncaging: Ensure wavelength matches the photolabile linker's absorption spectrum.
UV Exposure Time 10 - 30 secondsNo Phenotype: Increase exposure time. UV-induced Defects: Decrease exposure time or intensity.
"Leaky" Phenotype (in dark control) Should be <5%High Leakiness: The caged MO may be unstable or the concentration is too high. Consider a different caging strategy or lower the dose.

V. Conclusion and Future Perspectives

Light-activated morpholinos represent a significant advancement in antisense technology, providing researchers with a powerful tool for conditional gene knockdown in zebrafish.[5][14] The ability to control gene silencing with high spatiotemporal precision allows for the functional dissection of genes at specific developmental stages and in specific cell lineages, which is often impossible with conventional morpholinos.[5] As photochemistry and oligonucleotide synthesis methods continue to evolve, we can anticipate the development of new caging strategies with improved efficiency, sensitivity to longer, less damaging wavelengths of light (e.g., two-photon uncaging), and even reversible activation/deactivation capabilities.[7][14] These innovations will further enhance the utility of the zebrafish model for unraveling the complex genetic networks that orchestrate vertebrate development and disease.

References

  • Shestopalov, I. A., Sinha, S., & Chen, J. K. (2007). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. Journal of the American Chemical Society, 129(37), 11405–11413. [Link]

  • Tomasini, A. J., Schuler, A. D., Zebala, J., & Mayer, A. N. (2009). PhotoMorphs™: A Novel Light-Activated Reagent for Controlling Gene Expression in Zebrafish. Genesis, 47(11), 743–750. [Link]

  • Goll, M. G., & Chen, J. K. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Development, 139(9), 1543–1546. [Link]

  • Wang, Y., Wu, L., Wang, P., Lv, C., Yang, Z., & Tang, X. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11155–11162. [Link]

  • Shestopalov, I. A., & Chen, J. K. (2008). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society, 130(49), 16494–16496. [Link]

  • Wang, Y., Wu, L., Wang, P., Lv, C., Yang, Z., & Tang, X. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11155-62. [Link]

  • Farrer, N. J., & Gaunt, M. J. (2015). Ruthenium-caged antisense morpholinos for regulating gene expression in zebrafish embryos. Chemical Science, 6(1), 377–381. [Link]

  • Wang, Y., Wu, L., Wang, P., Lv, C., Yang, Z., & Tang, X. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11155–11162. [Link]

  • Ekker, S. C. (2009). Lessons from morpholino-based screening in zebrafish. Briefings in Functional Genomics, 8(5), 333–341. [Link]

  • Petzold, A. M., & Ekker, S. C. (2009). A Primer for Morpholino Use in Zebrafish. Zebrafish, 6(1), 69–77. [Link]

  • Goll, M. G., & Chen, J. K. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. Development, 139(9), 1543-1546. [Link]

  • Petzold, A. M., & Ekker, S. C. (2009). A Primer for Morpholino Use in Zebrafish. Zebrafish, 6(1), 69-77. [Link]

  • Yelin, R. (2007). Zebrafish Morpholino Injection Protocol. ResearchGate. [Link]

  • Biobide. (n.d.). Morpholino and Zebrafish: Benefits and Applications. Biobide Blog. [Link]

  • Stainier, D. Y. R., et al. (2017). Guidelines for morpholino use in zebrafish. PLoS Genetics, 13(10), e1007000. [Link]

  • Summerton, J. E. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. [Link]

  • Timme-Laragy, A. R., Karchner, S. I., & Hahn, M. E. (2012). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. Methods in Molecular Biology, 889, 51–71. [Link]

  • Summerton, J. E., & Weller, D. L. (2002). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.30. [Link]

  • Giepmans, B. N. G., et al. (2016). In vivo morpholino screen in zebrafish identifies 15 new regulators of thrombopoiesis. Haematologica, 101(11), 1311–1320. [Link]

  • ZeClinics. (n.d.). Morpholino gene knock-down service. ZeClinics CRO. [Link]

  • Stainier, D. Y. R., et al. (2017). Guidelines for morpholino use in zebrafish. PLoS Genetics, 13(10), e1007000. [Link]

  • Summerton, J. E., & Weller, D. L. (2002). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.30. [Link]

  • Ferguson, B. S., et al. (2014). Effects of vivo-morpholino treatment in mice. ResearchGate. [Link]

  • Ekker, S. C. (2009). Lessons from morpholino-based screening in zebrafish. Briefings in Functional Genomics, 8(5), 333-341. [Link]

  • Keleher, K. C., & Deiters, A. (2014). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. Journal of the American Chemical Society, 136(42), 14811–14816. [Link]

  • Thummel, R., Bailey, T. J., & Hyde, D. R. (2011). In vivo electroporation of morpholinos into the adult zebrafish retina. Journal of Visualized Experiments, (58), 3450. [Link]

  • Moulton, H. M. (2013). In vivo delivery of morpholino oligos by cell-penetrating peptides. Current Pharmaceutical Design, 19(16), 2994–3002. [Link]

  • Ferguson, B. S., et al. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. BioTechniques, 56(4), 183–188. [Link]

Sources

Application Notes and Protocols: Morpholino(2-nitrophenyl)methanone in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Control in Antisense Therapy with Light-Activated Morpholinos

In the landscape of modern therapeutics, the ability to control the activity of a drug in both space and time is a paramount objective. This is particularly true for antisense technologies, such as Morpholino oligonucleotides (MOs), which offer sequence-specific gene knockdown and have emerged as powerful tools in developmental biology and are being explored for various therapeutic applications.[1][2][3] The core challenge, however, lies in delivering these potent molecules to their target tissues and activating them only when and where they are needed, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution to this challenge.[4][5] These molecular "switches" can be attached to a bioactive molecule, rendering it inert until it is exposed to a specific wavelength of light. This light-triggered activation provides an unparalleled level of spatiotemporal control. Among the various PPGs, the 2-nitrobenzyl group and its derivatives are the most widely used due to their efficient cleavage upon near-UV light exposure.[5][6][7]

This guide focuses on the conceptual framework and practical application of a Morpholino(2-nitrophenyl)methanone moiety as a key component of a photolabile drug delivery system for Morpholino oligonucleotides. While not a standalone therapeutic, this chemical structure represents the core of a "caged" Morpholino, where the 2-nitrophenyl group acts as the photo-responsive trigger and the morpholino component relates to the antisense agent being controlled. We will explore the synthesis of the necessary precursors, the principles of caging Morpholinos, and provide detailed protocols for their light-induced activation and subsequent functional validation.

The 2-Nitrophenyl Photocage: Mechanism of Action

The functionality of 2-nitrophenyl-based caging groups is rooted in a well-characterized photochemical reaction. Upon absorption of near-UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[5] This transient species then rapidly rearranges to release the caged molecule, in this case, the active Morpholino, and a 2-nitrosobenzaldehyde byproduct. This process is generally efficient and occurs on a timescale suitable for biological experiments.[5]

Diagram: Photocleavage Mechanism of a 2-Nitrobenzyl Caged Compound

Photocleavage Mechanism Caged Caged Molecule (Inactive) Excited Excited State Caged->Excited hv (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Uncaged Active Molecule (e.g., Morpholino) AciNitro->Uncaged Rearrangement Byproduct 2-Nitroso Byproduct AciNitro->Byproduct

Caption: Photocleavage of a 2-nitrobenzyl-caged compound.

Synthesis of Key Reagents

The creation of a caged Morpholino system begins with the synthesis of the photolabile component. A key precursor for introducing the 2-nitrobenzoyl group is 2-nitrobenzoyl chloride .

Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride

This protocol describes the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride.

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Dry methylene chloride (DCM)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-nitrobenzoic acid (e.g., 5 g) with an excess of thionyl chloride (e.g., 5 ml).[8]

  • Heat the mixture under reflux for 30-60 minutes. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[8]

  • To ensure complete removal of thionyl chloride, add dry toluene (e.g., 20 ml) to the residue and evaporate again. Repeat this step.[8]

  • The resulting crude 2-nitrobenzoyl chloride, a pale yellow oil or solid, can be used directly in the next step or purified by distillation under reduced pressure.[9] For many applications, the crude product dissolved in a dry, inert solvent like methylene chloride is sufficient.[8]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Thionyl chloride is highly corrosive and reacts violently with water.

Protocol 2: Synthesis of this compound

This protocol details the amidation reaction between 2-nitrobenzoyl chloride and morpholine, serving as a model reaction for attaching the 2-nitrobenzoyl caging group to an amine.

Materials:

  • 2-Nitrobenzoyl chloride solution in dry DCM (from Protocol 1)

  • Morpholine

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dry methylene chloride (DCM)

  • Water

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry methylene chloride in a flask cooled in an ice bath.[10]

  • Slowly add the solution of 2-nitrobenzoyl chloride (1 equivalent) in dry DCM to the stirred morpholine solution.[8][10] Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[10]

  • Wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted morpholine.[8][10]

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[8][10]

  • The resulting this compound can be purified by recrystallization or column chromatography if necessary.

Application: Caging of Morpholino Oligonucleotides

The true utility of the 2-nitrophenyl moiety in this context is its application in the light-activated control of Morpholino oligonucleotide function. There are several strategies to achieve this "caging" effect:

  • Direct Incorporation of Caged Monomers: Synthesizing Morpholino monomers with a photolabile group attached to the nucleobase. These caged monomers are then incorporated into the Morpholino oligomer during its synthesis.[4][11]

  • Photocleavable Linkers: Using a complementary "caging" strand that hybridizes to the active Morpholino, rendering it inactive. This caging strand contains a photocleavable linker, and upon irradiation, the strand is cleaved, releasing the active Morpholino.[2]

  • Cyclic Caged Morpholinos: The 5' and 3' ends of the Morpholino are joined by a photocleavable linker, creating a circular structure that cannot bind to its target mRNA. Light exposure linearizes the Morpholino, restoring its activity.[12][13]

The following protocol outlines the general steps for the light-induced activation of a caged Morpholino and subsequent analysis.

Diagram: Workflow for Caged Morpholino Application

Caged_Morpholino_Workflow Synthesis Synthesis of Caged Morpholino Delivery Delivery to System (e.g., embryo injection) Synthesis->Delivery Irradiation Spatially & Temporally Controlled UV Irradiation Delivery->Irradiation Uncaging Photocleavage & Activation Irradiation->Uncaging Analysis Phenotypic/Functional Analysis Uncaging->Analysis

Caption: Experimental workflow for using caged Morpholinos.

Protocol 3: Light-Triggered Uncaging and Functional Analysis of a Caged Morpholino

This protocol provides a general framework for activating a caged Morpholino in a biological context, such as zebrafish embryos, and assessing its gene knockdown effect.

Materials:

  • Caged Morpholino oligonucleotide

  • Control (standard) Morpholino oligonucleotide

  • Microinjection setup

  • UV light source with a defined wavelength (e.g., 365 nm) and intensity control[4][14]

  • Microscope with fluorescence imaging capabilities (if a fluorescent reporter is used)

  • Reagents for RT-PCR or Western blotting for functional validation

Procedure:

Part A: Microinjection and Caging Validation

  • Prepare solutions of the caged Morpholino and a standard, active Morpholino (as a positive control) at various concentrations.

  • Microinject the Morpholinos into the yolk of 1- to 8-cell stage zebrafish embryos.[15] Include an uninjected control group and a group injected with a control, non-targeting Morpholino.

  • Maintain a subset of the caged Morpholino-injected embryos in the dark to serve as the "no UV" control. This is crucial to assess the "leakiness" or basal activity of the caged compound.[12]

  • Observe the embryos from both the "no UV" caged group and the standard Morpholino group for any developmental phenotypes associated with the target gene knockdown. Ideally, the "no UV" caged group should develop normally, similar to uninjected controls.

Part B: Photoactivation

  • At a specific developmental stage, expose the remaining caged Morpholino-injected embryos to a controlled dose of UV light (e.g., 365 nm).[14] The duration and intensity of the light exposure should be optimized to ensure efficient uncaging without causing phototoxicity.[14]

  • It is advisable to perform a dose-response experiment with varying light exposure times to determine the optimal conditions.

  • After irradiation, return the embryos to their normal incubation conditions.

Part C: Functional Analysis

  • Phenotypic Observation: Monitor the UV-exposed embryos for the expected knockdown phenotype at the appropriate developmental stage. Compare the phenotype to that of the embryos injected with the standard, active Morpholino.

  • Molecular Analysis:

    • For splice-blocking Morpholinos: At a suitable time point post-irradiation, extract RNA from the embryos. Perform RT-PCR with primers flanking the targeted splice site to assess the extent of splice modulation.

    • For translation-blocking Morpholinos: If the target gene has a detectable protein product, perform Western blotting to quantify the reduction in protein levels. Alternatively, if co-injected with a reporter construct (e.g., GFP with the Morpholino target site), quantify the reduction in fluorescence.[4]

Quantitative Data Summary

Parameter2-Nitrophenyl Group DerivativeTypical ValuesReference
Activation Wavelength o-Nitrobenzyl~340-365 nm[6][16]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-365 nm[12]
Quantum Yield (Φ) 1-(2-Nitrophenyl)ethyl esters0.49 - 0.63[16]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~0.41 (in MeOH)[17]
Uncaging Time 1,6-elimination after DMNB cleavaget₁/₂ ~ 90 s[12]

Troubleshooting and Considerations

  • Phototoxicity: Excessive UV exposure can be harmful to biological systems. It is essential to minimize the light dose to what is necessary for activation. The inclusion of control groups exposed to the same light dose without the caged compound is critical.[14]

  • Incomplete Uncaging: If the desired effect is not observed after irradiation, it could be due to insufficient light exposure or a low quantum yield of the specific caged compound. Increasing the light dose or duration may be necessary.

  • "Leaky" Caging: If the "no UV" control group shows a phenotype, it indicates that the caging is not complete and there is some basal activity of the Morpholino. This may require redesigning the caging strategy for a more effective steric block.[12]

  • Byproduct Effects: The 2-nitroso byproduct can be reactive. While often not a major issue at the concentrations used, its potential effects should be considered, especially in sensitive systems.

Conclusion

The use of 2-nitrophenyl-based photolabile protecting groups provides a robust and versatile method for the spatiotemporal control of Morpholino oligonucleotide activity. The conceptual "this compound" serves as a foundational chemical motif for developing these "caged" antisense agents. By following the principles and protocols outlined in this guide, researchers can harness the power of light to dissect complex biological processes with high precision and pave the way for more sophisticated drug delivery and therapeutic strategies.

References

  • Ellis-Davies, G. C. (2007). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. PLoS ONE, 2(11), e1142. [Link]

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Sources

"Morpholino(2-nitrophenyl)methanone" for controlled release of small molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The ortho-Nitrobenzyl Group as a Photolabile Moiety for the Controlled Release of Small Molecules

Introduction: Precision Control with Light

In the fields of cell biology, neuroscience, and drug development, the ability to control the concentration of a bioactive molecule with high spatial and temporal precision is paramount. "Caged compounds" offer an elegant solution to this challenge. These are molecules of interest that have been rendered biologically inert by covalent attachment of a photolabile protecting group (PPG), often called a "caging group".[1][2][3] Irradiation with light of a specific wavelength cleaves the bond between the cage and the molecule, releasing the active substance on demand.[1]

Among the most versatile and widely studied classes of PPGs is the ortho-nitrobenzyl (oNB) group and its derivatives.[4][5] Structural motifs such as Morpholino(2-nitrophenyl)methanone incorporate this key 2-nitrophenyl chemical entity, which is the foundation of their photo-responsive behavior. The oNB platform is valued for its synthetic accessibility and its ability to protect a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols.[4] This guide provides a detailed overview of the photochemical mechanism, applications, and experimental protocols for using oNB-based caging technology for the controlled release of small molecules.

The Photochemical Mechanism of Release

The controlled release of a molecule from an o-nitrobenzyl cage is a multi-step photochemical process initiated by the absorption of a photon. The mechanism, often referred to as a Norrish Type II reaction, is depicted below.[4]

  • Photoexcitation: Upon absorption of UV-A light (typically 300-380 nm), the nitro group is promoted to an excited state.[4][6]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom linking the cage to the protected molecule). This forms a transient diradical species which rapidly rearranges into an aci-nitro intermediate.[4]

  • Rearrangement and Release: The unstable aci-nitro intermediate undergoes a series of rearrangements. An oxygen atom from the nitro group is transferred to the benzylic carbon, leading to the cleavage of the bond with the protected molecule (X).

  • Byproduct Formation: This process releases the active small molecule (H-X) and converts the caging group into an o-nitrosobenzaldehyde (or ketone) byproduct.[7]

It is crucial to consider the properties of this byproduct. o-Nitroso derivatives can be reactive and may absorb light at the same wavelengths used for uncaging, potentially filtering the incident light and reducing photolysis efficiency over time.[7][8]

G cluster_mechanism Photochemical Release Mechanism A 1. o-Nitrobenzyl Caged Compound + hν (UV Light) B 2. Excited State A->B Photon Absorption C 3. Aci-nitro Intermediate B->C Intramolecular H-Abstraction D 4. Rearrangement & Cleavage C->D Oxygen Transfer E 5. Released Molecule + o-Nitroso Byproduct D->E Bond Cleavage

Caption: The uncaging mechanism of o-nitrobenzyl protecting groups.

Key Derivatives and Their Properties

The parent o-nitrobenzyl group has been modified to fine-tune its photochemical properties, such as shifting the absorption wavelength to less damaging, longer wavelengths and improving the quantum yield (Φ), which is a measure of the efficiency of the photoreaction.

Protecting GroupAbbreviationTypical λmax (nm)Quantum Yield (Φ)Key Features & Notes
ortho-NitrobenzyloNB~280-320~0.01 - 0.1The parent compound; requires higher energy UV light.
4,5-Dimethoxy-2-nitrobenzylDMNB~350-365~0.01 - 0.05Red-shifted absorption, widely used in cell biology.[9]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~365~0.4High quantum yield; efficient for microarray synthesis.[10][11]
4-Methoxy-7-nitroindolinylMNI~3360.065 - 0.085High stability and good two-photon cross-section.[12] Widely used in neuroscience for caging glutamate.[6]
α-Carboxy-2-nitrobenzylα-CNB~350VariesIncreased hydrophilicity, release rate can be modulated by substitution.[13]

Note: Quantum yields are highly dependent on the solvent and the nature of the released molecule.

Applications in Research and Development

The precise control afforded by oNB-caged compounds has made them invaluable tools in numerous applications:

  • Neuroscience: MNI-caged glutamate and GABA are widely used to map neural circuits and study synaptic plasticity.[6] By releasing a neurotransmitter at a specific dendrite or even a single synapse, researchers can mimic and study synaptic transmission with unparalleled precision.[14]

  • Cell Biology: Caged second messengers like cAMP and IP₃, or caged ions like Ca²⁺, allow for the investigation of signaling pathways by triggering their release at specific subcellular locations.[2]

  • Drug Delivery: Photo-triggered release can be used to activate a drug at a specific site in the body, potentially reducing systemic toxicity and off-target effects.[15]

  • Materials Science: Photolabile groups can be incorporated into polymers and hydrogels to create light-responsive materials for applications like tissue engineering and microfabrication.

Experimental Protocols

The following protocols provide a general framework for the synthesis (caging) of a protected molecule and its subsequent light-induced release (uncaging).

General Experimental Workflow

G A Step 1: Caging Reaction (e.g., Carboxylic Acid + 2-Nitrobenzyl Bromide) B Step 2: Purification (e.g., Column Chromatography, Recrystallization) A->B C Step 3: Characterization (NMR, Mass Spectrometry) B->C D Step 4: Photolysis (Uncaging) (UV Irradiation at λmax) C->D E Step 5: Analysis of Release (HPLC, UV-Vis, Bioassay) D->E

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Harnessing Light for Cellular Control: A Guide to Studying Protein Function with ortho-Nitrophenyl-Based Photocages

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The ability to precisely control protein activity in living systems is paramount for dissecting complex biological processes. Photocaging, a technique that employs light to activate molecules with high spatiotemporal resolution, has emerged as a powerful tool in this endeavor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ortho-nitrophenyl-based photolabile protecting groups, often referred to as photocages, for the light-mediated control of protein function. While the specific compound "Morpholino(2-nitrophenyl)methanone" does not appear to be a recognized photocaging agent in the scientific literature—"Morpholinos" being a distinct class of antisense oligonucleotides for gene silencing—the underlying interest in light-inducible protein control points to the well-established family of o-nitrobenzyl cages. This guide will focus on the principles, protocols, and applications of a representative and widely used member of this family, the 1-(2-nitrophenyl)ethyl (NPE) group, to illustrate the power of this technology.

Introduction: The Dawn of Optochemical Control

Understanding the intricate dance of proteins within a cell requires methods to perturb their function with precision. Traditional approaches, such as genetic knockouts or the application of inhibitors, often lack the temporal and spatial control needed to unravel dynamic cellular events. Photocaging technology offers a solution by rendering a protein of interest inactive until a pulse of light liberates its function.[1][2] This "on-demand" activation allows researchers to study the immediate consequences of a protein's activity at a specific time and location within a cell or organism.

The ortho-nitrobenzyl scaffold and its derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group, are among the most widely used photolabile protecting groups.[3][4][5] Their popularity stems from their straightforward synthesis, reliable activation with UV light, and their ability to "cage" a wide variety of functional groups, including those found in amino acid side chains, thereby inactivating the protein.[3][6]

The Chemistry of Light-Induced Activation: Mechanism of the o-Nitrobenzyl Cage

The magic behind o-nitrobenzyl-based photocages lies in a light-triggered intramolecular rearrangement. Upon absorption of a photon, typically in the UV range (around 350 nm), the o-nitrobenzyl group undergoes a photochemical reaction that leads to its cleavage from the protected molecule.[7]

The generally accepted mechanism proceeds as follows:

  • Photoexcitation: The o-nitrobenzyl group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the bond linking the cage to the protein and the formation of a nitroso-ketone or -aldehyde byproduct, releasing the active protein.

This process is typically rapid, occurring on the microsecond to millisecond timescale, allowing for the investigation of fast biological processes.[1]

Uncaging Mechanism cluster_0 Before Light Exposure cluster_1 Light-Induced Activation cluster_2 Products Caged_Protein Inactive Protein-O-Cage Excited_State Excited State Caged_Protein->Excited_State UV Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro H-Abstraction Cleavage Bond Cleavage Aci_Nitro->Cleavage Rearrangement Active_Protein Active Protein Cleavage->Active_Protein Byproduct Nitroso Byproduct Cleavage->Byproduct

Figure 1: A simplified workflow of the light-induced uncaging of a protein protected by an o-nitrobenzyl-based photolabile group.

Experimental Design and Key Considerations

The success of a photocaging experiment hinges on careful planning and consideration of several key parameters.

ParameterKey ConsiderationsTypical Values/Ranges
Wavelength of Light Must overlap with the absorption spectrum of the photocage. Minimize phototoxicity to the cells.350-405 nm for most o-nitrobenzyl cages.
Light Source Lasers provide high spatial resolution. LEDs and arc lamps are suitable for wider field illumination.Pulsed lasers, continuous wave lasers, mercury or xenon arc lamps, high-power LEDs.
Quantum Yield (Φ) A measure of the efficiency of the uncaging reaction. Higher Φ is more desirable.0.01 - 0.5 for many common cages.
Concentration of Caged Protein Sufficient to elicit a biological response upon uncaging. Must be below any potential toxic or off-target effect levels.Highly system-dependent, typically in the µM to mM range.
Biological Inertness The caged protein should not exhibit any biological activity or antagonism before photolysis.Must be validated for each new caged protein.

Table 1: Critical Parameters for a Successful Photocaging Experiment.

Protocols for Photocaging and Uncaging Proteins

The following protocols provide a general framework for the preparation and use of NPE-caged proteins. These should be adapted and optimized for the specific protein and experimental system.

Protocol: Synthesis of an NPE-Caged Protein

This protocol describes the caging of a cysteine residue within a protein using 1-(2-nitrophenyl)diazoethane (NPE-diazoethane). Cysteine is a common target for caging due to the high nucleophilicity of its thiol group.

Materials:

  • Purified protein of interest with an accessible cysteine residue.

  • 1-(2-nitrophenyl)diazoethane (can be synthesized or commercially sourced).

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Quenching solution (e.g., β-mercaptoethanol).

  • Dialysis or size-exclusion chromatography system for purification.

  • Mass spectrometer for verification.

Procedure:

  • Preparation: Ensure the protein solution is free of other nucleophiles. If necessary, reduce any disulfide bonds with a mild reducing agent and subsequently remove it.

  • Reaction Setup: In a light-protected tube, dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Caging Reaction: Add a 10- to 100-fold molar excess of NPE-diazoethane to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle agitation. Protect the reaction from light.

  • Quenching: Add a 10-fold molar excess of β-mercaptoethanol over the NPE-diazoethane to quench any unreacted caging reagent.

  • Purification: Remove the unreacted caging reagent, byproduct, and quenching agent by dialysis or size-exclusion chromatography.

  • Verification: Confirm the successful caging and determine the extent of modification by mass spectrometry. The mass of the protein should increase by the mass of the NPE group for each caged cysteine.

  • Functional Assay: Perform a functional assay to confirm that the caged protein is inactive.

Protocol: In Vitro Uncaging and Functional Analysis

This protocol outlines the light-induced activation of a caged protein in a cell-free system.

Materials:

  • Purified, inactive caged protein.

  • Assay buffer and reagents for measuring protein activity.

  • UV light source (e.g., 365 nm LED or filtered arc lamp).

  • Quartz cuvette or microplate.

Procedure:

  • Sample Preparation: Prepare the reaction mixture containing the caged protein and any necessary substrates or co-factors in the assay buffer.

  • Baseline Measurement: Measure the baseline activity of the caged protein before light exposure. This should be minimal.

  • Photolysis: Expose the sample to UV light. The duration and intensity of the light exposure will need to be optimized to achieve the desired level of uncaging without causing photodamage to the protein.

  • Activity Measurement: Immediately after photolysis, measure the activity of the now-uncaged protein using the appropriate functional assay.

  • Controls: Perform control experiments, including a sample that is not exposed to light and a sample containing the uncaged, active protein.

Protocol: Live-Cell Uncaging for Spatiotemporal Control

This protocol describes the introduction of a caged protein into living cells and its subsequent activation with a focused light source, such as a laser coupled to a microscope.

Live-Cell Uncaging Workflow Cell_Culture 1. Cell Culture and Plating Protein_Delivery 2. Delivery of Caged Protein (e.g., microinjection, electroporation) Cell_Culture->Protein_Delivery Microscopy_Setup 3. Mounting on Microscope Protein_Delivery->Microscopy_Setup Targeted_Illumination 4. Targeted UV Illumination of a specific cellular region Microscopy_Setup->Targeted_Illumination Downstream_Analysis 5. Downstream Analysis (e.g., live-cell imaging, immunofluorescence) Targeted_Illumination->Downstream_Analysis

Figure 2: A typical experimental workflow for live-cell uncaging experiments to study protein function with spatiotemporal control.

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • Purified caged protein.

  • Method for protein delivery (e.g., microinjection apparatus, electroporator).

  • Inverted microscope equipped with a UV laser or other suitable light source.

  • Imaging system for observing the cellular response.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Protein Delivery: Introduce the caged protein into the cells. Microinjection is a common method for delivering precise amounts of protein into individual cells.

  • Incubation: Allow the cells to recover after protein delivery.

  • Microscopy: Place the dish on the microscope stage and locate the cells containing the caged protein.

  • Pre-uncaging Imaging: Acquire images of the cell before light exposure to establish a baseline.

  • Targeted Photolysis: Use the microscope's light source to illuminate a specific region of interest within the cell (e.g., a dendrite, the leading edge of a migrating cell).

  • Post-uncaging Imaging: Acquire a time-lapse series of images to monitor the cellular response to the localized activation of the protein.

  • Data Analysis: Quantify the observed changes in cellular morphology, signaling, or other relevant parameters.

Troubleshooting and Best Practices

  • Incomplete Caging: If the caged protein retains significant activity, optimize the caging reaction by increasing the molar ratio of the caging reagent or the reaction time.

  • Low Uncaging Efficiency: This may be due to insufficient light exposure. Increase the light intensity or duration, but be mindful of potential photodamage. Alternatively, consider a caging group with a higher quantum yield.

  • Phototoxicity: If cells show signs of stress or death after illumination, reduce the light intensity or duration. Ensure the use of appropriate filters to block unwanted wavelengths.

  • Off-target Effects of the Byproduct: The nitroso byproduct can sometimes be reactive. It is important to perform control experiments where the byproduct is applied to cells to rule out any non-specific effects.

Conclusion

Photocaging with ortho-nitrobenzyl-based protecting groups is a versatile and powerful technique for studying protein function with unparalleled spatiotemporal control. By understanding the underlying chemistry and carefully designing experiments, researchers can unlock new insights into the dynamic regulation of cellular processes. This technology continues to evolve, with the development of new caging groups that are sensitive to longer, less damaging wavelengths of light, further expanding the possibilities for optochemical control of biological systems.

References

  • Kretschy, D., et al. (2010). A derivative of the nitrobenzyl group, 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC), in MeOH and 365 nm irradiated light. Journal of High School Science.
  • Hasan, A., et al. (1997). Photosensitive protecting groups for nucleoside 5'-hydroxyl group containing 2-(2-nitrophenyl)-ethoxy-carbonyl groups. Photochemistry and Photobiology.
  • Giegrich, H., et al. (1998).
  • Engels, J., & Schlaeger, E. J. (1977). Synthesis and properties of a 2-nitrobenzyl ester of cAMP. Journal of Medicinal Chemistry.
  • Kaplan, J. H., et al. (1978).
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Corrie, J. E. T., & Trentham, D. R. (1993). Caged compounds and related photolabile protecting groups. In Bioorganic Photochemistry.
  • Riggsbee, C. W., & Deiters, A. (2010). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Molecules.
  • Woll, D., et al. (2007). On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. Journal of the American Chemical Society.
  • Heasman, J. (2002).
  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development.
  • Il'ichev, Y. V., & Schwörer, M. A. (2003). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society.
  • Givens, R. S., & Rubina, M. (2005). Photoremovable protecting groups used for the caging of biomolecules. In Dynamic Studies in Biology.
  • Nasevicius, A., & Ekker, S. C. (2000). Effective targeted gene 'knockdown' in zebrafish.
  • Billinton, A., & Knight, M. R. (2001). Seeing the wood for the trees: a review of techniques for imaging calcium in plants. Journal of Experimental Botany.
  • Shembekar, N., et al. (2007). Spatiotemporal regulation of signaling by photocaged molecules. In Methods in Enzymology.
  • Lee, H. M., et al. (2009). Spatiotemporal control of cellular events by caged proteins. ACS Chemical Biology.
  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.
  • Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology.
  • Lester, H. A., & Nerbonne, J. M. (1982). Physiological and pharmacological manipulations with light flashes. Annual Review of Biophysics and Bioengineering.

Sources

Spatiotemporal Control of Cell Cultures: Application and Protocols for Surface Patterning Using Photocleavable 2-Nitrobenzyl Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Cellular Microenvironments with Light

The ability to dictate the spatial organization of cells in vitro is paramount for advancing our understanding of cell biology, tissue engineering, and for the development of high-throughput drug screening platforms.[1][2] Traditional cell culture on uniformly coated surfaces fails to recapitulate the complex, heterogeneous microenvironments that cells experience in vivo. Micropatterning techniques have emerged as a powerful tool to impose geometric constraints on cell adhesion, thereby influencing cell shape, polarity, and function.[3] Among the various methods, photolithography offers unparalleled spatiotemporal control, allowing researchers to create dynamic and intricate patterns with high precision.[1][4]

This guide provides a detailed overview of a photolithographic technique for patterning cell cultures that leverages the light-sensitive properties of ortho-nitrobenzyl (oNB) derivatives. While the specific compound "Morpholino(2-nitrophenyl)methanone" is not extensively documented in scientific literature for this application, the core of the technique relies on the well-established photochemistry of the 2-nitrobenzyl group, a widely used photocleavable protecting group (PPG).[5] This application note will, therefore, focus on the principles and protocols of using 2-nitrobenzyl-based chemistry to create micropatterned surfaces for controlled cell adhesion.

The fundamental principle involves modifying a substrate with a molecule containing a 2-nitrobenzyl "caging" group. This group renders the surface non-adhesive to cells. Upon exposure to UV light through a photomask, the 2-nitrobenzyl group is cleaved, "uncaging" a functional group that promotes cell adhesion.[6][7] This process allows for the creation of precise, user-defined patterns where cells can attach and proliferate.

Mechanism of Action: The 2-Nitrobenzyl Photocleavable Group

The 2-nitrobenzyl moiety is a cornerstone of photolabile protecting group chemistry due to its efficient cleavage upon UV irradiation.[8][9] The process is initiated by the absorption of a photon (typically in the 300-365 nm range), which excites the nitro group.[5] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, resulting in the cleavage of the bond linking the protecting group to the substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[5][9]

This photochemical reaction is the key to spatially controlling cell adhesion. A substrate (e.g., a glass coverslip) is first functionalized with a molecule containing the 2-nitrobenzyl group, which effectively masks a cell-adhesive functional group or creates a cell-repellent surface. When UV light is shone through a photomask, only the exposed areas undergo the photocleavage reaction. This selectively reveals the cell-adhesive regions, creating a high-contrast pattern for subsequent cell seeding.

G cluster_0 Surface Modification cluster_1 Photopatterning cluster_2 Cell Seeding and Adhesion Substrate Glass Substrate Silanization Silanization with Amino-terminated Silane Substrate->Silanization Coupling Coupling of 2-Nitrobenzyl Derivative Silanization->Coupling Photocleavage Photocleavage of 2-Nitrobenzyl Group Photomask Photomask Photomask->Photocleavage UV_Light UV Light (365 nm) UV_Light->Photomask Cell_Seeding Cell Seeding Photocleavage->Cell_Seeding Patterned_Adhesion Selective Cell Adhesion to Uncaged Areas Cell_Seeding->Patterned_Adhesion

Figure 1. Workflow for cell patterning using a 2-nitrobenzyl-based photocleavable group.

Experimental Protocols

This section provides a step-by-step methodology for creating micropatterned cell cultures using a 2-nitrobenzyl-based photolithographic technique.

Protocol 1: Substrate Preparation and Functionalization

The choice of substrate is critical for successful cell patterning. Glass coverslips or silicon wafers are commonly used due to their optical transparency and well-established surface chemistry.

Materials:

  • Glass coverslips (No. 1.5, 25 mm diameter)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • A 2-nitrobenzyl derivative with a reactive group for amine coupling (e.g., N-succinimidyl ester of a 2-nitrobenzyl-caged carboxylic acid)

  • Triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Substrate Cleaning:

    • Place glass coverslips in a glass beaker.

    • Carefully add Piranha solution to immerse the coverslips.

    • Heat at 80°C for 1 hour in a fume hood.

    • Allow to cool to room temperature, then decant the Piranha solution into a designated waste container.

    • Rinse the coverslips extensively with deionized (DI) water and dry with a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a glove box or under an inert atmosphere.

    • Immerse the cleaned and dried coverslips in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the coverslips with toluene, followed by ethanol, and finally DI water.

    • Dry the coverslips with a stream of nitrogen and bake at 110°C for 30 minutes to cure the silane layer.

  • Coupling of the Photocleavable Moiety:

    • Prepare a solution of the 2-nitrobenzyl derivative (e.g., 10 mM) and TEA (20 mM) in anhydrous DMF.

    • Immerse the aminosilanized coverslips in the solution and react overnight at room temperature in the dark to prevent premature cleavage.

    • Rinse the coverslips with DMF, followed by ethanol, and DI water.

    • Dry the functionalized coverslips with a stream of nitrogen. Store in the dark under vacuum or inert gas until use.

Protocol 2: Photolithography and Cell Patterning

This protocol describes the use of a photomask to create the desired pattern on the functionalized substrate.

Materials:

  • Functionalized coverslips from Protocol 1

  • Photomask with the desired pattern (can be custom-ordered or printed on a high-resolution transparency)

  • UV light source with a collimated beam (e.g., mask aligner or a simple UV lamp with a collimating lens, λ = 365 nm)

  • Cell culture medium appropriate for the cell type

  • Cell suspension of the desired cell type

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking (optional)

Procedure:

  • Photomask Alignment:

    • Place the functionalized coverslip on the stage of the UV light source.

    • Carefully place the photomask on top of the coverslip, ensuring close contact between the mask and the surface.

  • UV Exposure:

    • Expose the substrate to UV light (365 nm) through the photomask. The optimal exposure time will depend on the intensity of the UV source and the specific 2-nitrobenzyl derivative used. A typical starting point is 5-15 minutes. This step should be optimized for each experimental setup.

  • Post-Exposure Processing:

    • After exposure, remove the photomask.

    • Rinse the coverslip with DI water and dry with a stream of nitrogen.

    • (Optional) To minimize non-specific cell adhesion, incubate the patterned coverslip in a 1% BSA solution for 1 hour at room temperature, then rinse with PBS.

  • Cell Seeding:

    • Place the patterned coverslip in a sterile petri dish.

    • Add the cell suspension to the dish, ensuring the coverslip is fully submerged.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂). The cell seeding density should be optimized to achieve the desired pattern occupancy.

  • Pattern Visualization:

    • After allowing the cells to adhere (typically 4-24 hours), gently wash the coverslip with warm PBS to remove non-adherent cells.

    • The patterned cell culture can now be visualized using a microscope.

G cluster_0 Pre-Exposure cluster_1 UV Exposure cluster_2 Post-Exposure cluster_3 Cell Culture Start Functionalized Substrate Mask Place Photomask Start->Mask UV Expose to UV Light (365 nm) Mask->UV Remove_Mask Remove Photomask UV->Remove_Mask Rinse Rinse and Dry Remove_Mask->Rinse Block Optional: Block with BSA Rinse->Block Seed Seed Cells Block->Seed Incubate Incubate Seed->Incubate Wash Wash Non-adherent Cells Incubate->Wash

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Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Photocaged Morpholino Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support guide for photocaged morpholino oligonucleotides, specifically those utilizing the 2-nitrophenyl family of photolabile protecting groups, such as in Morpholino(2-nitrophenyl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this powerful technology for spatiotemporal control of gene expression.

Core Concept: What is a photocaged morpholino and how does the 2-nitrophenyl group work?

A photocaged morpholino is a standard antisense morpholino oligonucleotide that has been chemically modified to be biologically inactive. This "caging" is achieved by attaching a photolabile (light-sensitive) protecting group, such as a 2-nitrophenyl derivative, to the morpholino bases.[1] This modification sterically hinders the morpholino's ability to bind to its target mRNA sequence. The morpholino remains inactive until it is exposed to a specific wavelength of light (typically UV, ~365 nm), which cleaves the caging group and restores the morpholino's function, allowing it to bind to its mRNA target and block translation or splicing.[1][2]

The uncaging mechanism is a well-defined photochemical reaction. Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[3][4] This transient species rapidly rearranges, releasing the active morpholino and a 2-nitrosobenzaldehyde byproduct.[3] This process allows for precise control over gene silencing in specific cells or tissues and at specific developmental time points.

Caption: Mechanism of photocaged morpholino activation.

Foundational Protocols & Best Practices

Correct preparation and handling are critical first steps that prevent a cascade of downstream issues.

Q: How should I prepare and handle my photocaged morpholino stock solution?

Improper handling is a leading cause of experimental failure. Morpholinos are stable molecules, but their physical properties in solution require specific handling.[5]

Step-by-Step Protocol for Stock Solution Preparation:

  • Initial Inspection: Upon receipt, your lyophilized morpholino should appear as a fluffy, expanded solid. If it appears as a hardened pellet, it may have absorbed moisture, making resuspension difficult.[6]

  • Resuspension: Add the appropriate volume of sterile, nuclease-free, DEPC-free water to the vial to create a stock solution. A concentration of 1 mM is recommended for long-term storage.[7]

    • Causality: Using anything other than pure, sterile water can introduce contaminants or ions that interfere with the oligo's activity or stability. DEPC can damage morpholinos and must be avoided.[8]

  • Dissolution: Vortex the vial thoroughly. If you encounter difficulty, especially with high G-content sequences or those with modifications, heat the solution to 65°C for 5-10 minutes and vortex again.[6][7] In stubborn cases, autoclaving on a liquid cycle can restore solubility.[6]

  • Light Protection: From the moment of resuspension, all tubes containing the photocaged morpholino must be protected from light by wrapping them in aluminum foil or using opaque tubes to prevent premature uncaging.[9]

Q: How do I accurately determine the concentration of my stock solution?

Assuming a 100% transfer from the vial is a common mistake. Always verify the concentration of your stock solution spectrophotometrically.

Step-by-Step Protocol for Concentration Measurement:

  • Prepare Blank: Pipette 995 µL of 0.1 M HCl into a clean quartz cuvette and blank the spectrophotometer at a wavelength of 265 nm.[10]

  • Dilute Sample: Add 5 µL of your morpholino stock solution to the HCl in the cuvette. Mix thoroughly by pipetting.

  • Measure Absorbance: Read the absorbance at 265 nm.

  • Calculate Concentration: Use the following formula:

    • Conc (µM) = (A₂₆₅ × Dilution Factor × 1000) / Molar Extinction Coefficient (ε₂₆₅)

    • The Dilution Factor is 200 (1000 µL / 5 µL).

    • The Molar Extinction Coefficient (ε₂₆₅) is provided on the oligo's technical data sheet.

    • Causality: Morpholino bases stack in neutral water, which causes hypochromicity and leads to an underestimation of concentration. Using 0.1 M HCl denatures the oligo, unstacking the bases and allowing for an accurate absorbance reading.[10]

Q: What is the general workflow for a photocaged morpholino experiment?

A typical experiment involves careful preparation, precise delivery, and controlled irradiation, followed by analysis.

workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Resuspend & Quantify Photocaged Morpholino B Prepare Injection Mix (e.g., with Phenol Red) A->B C Deliver Morpholino (e.g., Microinjection) D Incubate (Dark) C->D E Targeted UV Irradiation (~365 nm) D->E F Incubate Post-Irradiation E->F G Assess Phenotype (e.g., Microscopy, Western Blot) F->G

Caption: General experimental workflow for photocaged morpholinos.

Troubleshooting Guide
Category: Low or No Gene Knockdown Efficiency

Q: I see no difference between my irradiated and non-irradiated (dark) control groups. What went wrong?

This indicates a fundamental problem with the experimental setup, as no morpholino activity is being observed.

Possible Cause Explanation & Solution
1. Ineffective Uncaging The Problem: The most common issue is an inadequate UV light source. The 2-nitrophenyl group requires a specific wavelength (~365 nm) and a sufficient dose of photons to cleave efficiently.[1] The Solution:Verify your light source: Check the bulb's specifications and age. Power output degrades over time. • Optimize exposure: Create a dose-response curve by varying the irradiation time or intensity. Start with parameters from published studies (e.g., 10 minutes at 11 mW/cm² for zebrafish embryos) and adjust as needed.[2] • Self-Validation: Include a positive control using a previously validated caged morpholino or a standard (non-caged) morpholino targeting a gene with a known, easily scorable phenotype.
2. Incorrect Oligo Concentration The Problem: An inaccurate stock concentration leads to delivering a lower dose than intended.[6] The Solution:Re-quantify your stock: Always perform the UV absorbance measurement in 0.1 M HCl as described above.[9] Do not rely solely on the information on the vial.
3. Poor Oligo Delivery The Problem: The morpholino is not reaching the cellular compartment where the target mRNA resides. This is a frequent issue in cell culture experiments.[9] The Solution:Confirm delivery: Co-inject or co-transfect with a fluorescently-tagged standard control morpholino and visualize its distribution via microscopy. If delivery is patchy or absent, optimize your microinjection technique or delivery reagent (e.g., Endo-Porter).[9]
4. Degraded/Aggregated Oligo The Problem: Improper storage can lead to oligo aggregation, reducing the amount of active, single-stranded morpholino available for binding after uncaging.[5][7] The Solution:Heat the solution: Before preparing your injection mix, heat the stock solution to 65°C for 10 minutes to dissolve aggregates.[7] • Review storage: Ensure stocks are stored at room temperature to minimize irreversible wall-association.[5]

Q: My gene knockdown is weak, but I see a statistically significant difference from my dark control. How can I improve it?

This suggests the experiment is partially working but requires optimization.

Possible Cause Explanation & Solution
1. Incomplete Uncaging The Problem: The UV dose is sufficient to activate some, but not all, of the caged morpholino. The photochemical reaction has a quantum yield, meaning only a fraction of absorbed photons result in uncaging.[11] The Solution:Increase the UV dose: Systematically increase the irradiation time or light source intensity. Be mindful of potential phototoxicity (see next section).[1]
2. Suboptimal Target Site The Problem: The morpholino may not be targeting the most effective site on the mRNA. For translation blocking, the ideal target is between the 5' cap and the first 25 bases of the coding sequence.[6] The Solution:Review your target sequence: Ensure it is complementary to a validated and accessible region of the mRNA. If possible, test a second morpholino targeting a different site on the same transcript.
3. High Target Stability The Problem: If the target protein is very stable or abundant, it may take a significant amount of time after uncaging for a knockdown to become apparent at the protein level.[9] The Solution:Increase the analysis window: Extend the time between UV irradiation and your endpoint analysis (e.g., from 24 to 48 or 72 hours), allowing more time for the existing protein pool to degrade.
Category: Toxicity & Off-Target Effects

Q: I'm observing high levels of cell death or developmental defects in my UV-irradiated group, even more than in my active morpholino positive control.

This points to toxicity from the experimental procedure itself, not just the gene knockdown.

Possible Cause Explanation & Solution
1. UV Phototoxicity The Problem: High-energy UV light can damage cellular components, leading to apoptosis and other toxic effects independent of the morpholino.[1] The Solution:Perform a UV-only control: Irradiate your cells or embryos with the same UV dose in the absence of any morpholino. If you still observe toxicity, you must reduce the UV intensity or duration. • Filter the light source: Ensure you are using a filter to deliver a narrow band of light around 365 nm and remove more damaging, shorter wavelengths.
2. Byproduct Toxicity The Problem: The photolysis of the 2-nitrophenyl group generates a 2-nitrosobenzaldehyde (or related) byproduct.[3] At high concentrations, this small molecule can be toxic. The Solution:Lower the morpholino concentration: This will proportionally lower the concentration of the byproduct generated upon uncaging. Find the lowest effective morpholino concentration that still gives a robust knockdown.

Q: I'm seeing a phenotype in my non-irradiated (caged) control group.

This is a critical issue as it invalidates the "caged" aspect of the experiment.

Possible Cause Explanation & Solution
1. Premature Uncaging The Problem: The morpholino stock or experimental samples were accidentally exposed to ambient lab light or other UV sources. The Solution:Maintain strict light discipline: Keep all stock and working solutions in opaque tubes or wrapped in foil at all times. Perform manipulations in a darkened room or with a safelight if possible.[9]
2. "Leaky" Caging The Problem: In some cases, the caging may not be 100% efficient, leading to a small population of active morpholino even without UV exposure. This can be a result of incomplete reactions during synthesis or instability of the caged oligo. The Solution:Assess purity: If possible, analyze the oligo purity via HPLC to check for the presence of uncaged species.[12] • Lower the concentration: Reducing the injected amount may bring the "leaky" fraction below the threshold required to produce a phenotype.
3. Off-Target Effects of the Caged Molecule The Problem: The caged morpholino is a distinct chemical entity and may have its own unexpected biological or pharmacological activities.[13][14] For instance, some caging groups have been known to interact with receptors.[14] The Solution:Use a proper negative control: The best control for this is a caged version of a standard mismatch control morpholino.[15] If both your caged gene-specific morpholino and the caged mismatch morpholino produce the phenotype, it points to an off-target effect of the caged molecule itself.
Storage and Stability

Q: How should I store my photocaged morpholino for short-term and long-term use?

Proper storage is essential for reproducibility and preserving the activity of your valuable reagents.

Storage Duration Recommended Method Rationale
Short-Term (Weeks to Months) Store as a 1 mM aqueous solution at room temperature in a tightly sealed, light-protected vial.[5][7]Storing in the cold (4°C or frozen) can cause the morpholino to irreversibly associate with the container walls, leading to a loss of usable oligo. While aggregation can occur at room temperature, it is largely reversible by heating the solution to 65°C.[5][7] Always protect from light.
Long-Term (Months to Years) Lyophilize the morpholino and store the dried powder at room temperature in a dark, dry place.[7]As a dry solid, the morpholino is extremely stable for over a decade. This avoids the potential issues of aggregation or wall-association that can occur in solution over long periods.[7]
References
  • Shestopalov, I. A., Sinha, S., & Chen, J. K. (2010). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. Journal of the American Chemical Society. [Link]

  • Barth, A., Corrie, J. E., Gradwell, M. J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Hasan, A., Kärkäs, M. D., & Deiters, A. (2017). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

  • Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. [Link]

  • Morcos, P. A. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. [Link]

  • Slanina, T., S̀kobal, V., Al Anshori, J., et al. (2018). Photochemistry of 2-Nitroarenes: 2-Nitrophenyl-α-trifluoromethyl Carbinols as Synthons for Fluoroorganics. ResearchGate. [Link]

  • Thong, T., & Liu, Y. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres. [Link]

  • Anumala, U. R., Goud, A., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ChemBioChem. [Link]

  • Anumala, U. R., Goud, A., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. PubMed. [Link]

  • Wu, H., Zhang, Y., et al. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research. [Link]

  • Hemphill, J., Borchardt, E. K., et al. (2018). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Angewandte Chemie. [Link]

  • Borchardt, E. K., Hemphill, J., & Deiters, A. (2017). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology. [Link]

  • Gene Tools, LLC. (2019). Storage of Morpholinos: refrigerate or room temperature? [Link]

  • Jain, P. K., & Deiters, A. (2021). Conditionally Activated (“Caged”) Oligonucleotides. Molecules. [Link]

  • Gene Tools, LLC. Troubleshooting. [Link]

  • Gene Tools, LLC. (2018). Morpholino Oligomers Essential Information. [Link]

  • Roy, S., Rasalkar, A., et al. (2025). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. ResearchGate. [Link]

  • Morcos, P. A. (2008). Using Morpholinos to Control Gene Expression. PMC - PubMed Central. [Link]

  • Gene Tools, LLC. Long-term Storage of Morpholino Oligos. [Link]

  • Gene Tools, LLC. HPLC purification of Morpholino Oligos. [Link]

  • Petermagnus, M., Kneuttinger, A. C., et al. (2021). Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. Angewandte Chemie. [Link]

  • Amerigo Scientific. Morpholino Oligo Synthesis. [Link]

  • Singh, S., Majumdar, A. S., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry. [Link]

  • Reddy, G. V., Kumar, A. S., et al. (2014). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • Li, C., Callahan, A. J., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications. [Link]

  • Furuta, T., et al. (1999). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. Biophysical Journal. [Link]

  • Weller, D. D., et al. (2012). Method of synthesis of morpholino oligomers.
  • Amcheslavsky, A., & Rosenthal, N. (2013). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Genesis. [Link]

  • Various Authors. (2011). Mismatch control morpholino is killing embryos. ResearchGate Discussion. [Link]

Sources

"Morpholino(2-nitrophenyl)methanone" minimizing off-target effects of caged morpholinos

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Minimizing Off-Target Effects of Caged Morpholinos

Welcome to the technical support center for caged morpholino oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of photolabile morpholinos, with a focus on minimizing off-target effects. The principles discussed here are broadly applicable to morpholinos caged with photolabile groups, such as those based on the 2-nitrobenzyl moiety, often referred to chemically in structures like Morpholino(2-nitrophenyl)methanone.

Our goal is to equip you with the knowledge to design robust experiments, interpret your results with confidence, and overcome common hurdles associated with this powerful technology for spatiotemporal gene silencing.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are "caged" morpholinos and why are they used?

A: Caged morpholinos (cMOs) are standard morpholino oligonucleotides (MOs) that have been chemically modified to be biologically inactive. This inactivity is conferred by a "caging" group, a photolabile molecule that is covalently attached to the morpholino. When the cMO is exposed to a specific wavelength of light (typically near-UV), the caging group is cleaved, releasing the active morpholino. This process, known as photolysis or uncaging, allows for precise spatial and temporal control over gene knockdown, which is not possible with standard, constitutively active morpholinos.[1][2][3] This is particularly advantageous for studying genes that have different roles at various developmental stages or in different tissues.[4]

Q2: What does "leaky" or "basal activity" of a caged morpholino mean, and how can I minimize it?

A: "Leakiness" or "basal activity" refers to the unintended gene knockdown activity of a caged morpholino before photoactivation.[1] This can occur if the caging is incomplete or if the caged conformation is not stable enough to completely prevent the morpholino from binding to its target mRNA.

To minimize leakiness:

  • Optimize cMO Concentration: Perform a dose-response curve to find the lowest effective concentration of the cMO that produces the desired phenotype after uncaging, without causing a phenotype in the dark (un-illuminated) control group.[2] Overdosing is a common cause of leakiness.[2]

  • Choose an Appropriate Caging Strategy: Different caging strategies (e.g., cyclic, bicyclic, hairpin) offer varying degrees of caging efficiency.[1] Bicyclic cMOs, for example, are designed for reduced leakiness due to their more conformationally constrained structure.[1]

  • Proper Handling and Storage: Store cMOs protected from light to prevent premature uncaging.[5] When preparing injection solutions, avoid unnecessary exposure to light.

Q3: What are the potential sources of off-target effects with caged morpholinos?

A: Off-target effects with cMOs can arise from several sources:

  • The Morpholino Sequence Itself: The inherent sequence of the morpholino may have partial complementarity to unintended mRNA targets.[6]

  • Toxicity from the Caging Group or Photolysis Byproducts: The caging molecule (e.g., a 2-nitrophenyl derivative) and the chemical byproducts generated during photolysis can be toxic to cells or embryos.[7]

  • Light-Induced Toxicity: The light source used for uncaging, especially high-energy UV light, can cause cellular damage and apoptosis, leading to non-specific phenotypes.[8]

  • Activation of Stress Pathways: The introduction of foreign oligonucleotides and the process of photolysis can activate cellular stress responses, such as the p53 pathway, leading to apoptosis that is not specific to the knockdown of the target gene.[9]

Q4: What are the essential controls for a caged morpholino experiment?

A: A well-controlled experiment is crucial for validating your results. The following controls are highly recommended:

  • Uninjected Control: To assess the normal phenotype.

  • "Dark" Control (cMO injected, no light): This is the most critical control to assess the leakiness of your caged morpholino and any potential toxicity from the caged compound itself.[1][2]

  • "Light Only" Control (No cMO, light exposure): To determine if the photolysis conditions (wavelength, duration, intensity) are causing any adverse effects or phenotypes on their own.

  • Standard Control Morpholino: A morpholino with a sequence that should not target any transcript in your model system.[10][11] This helps to control for off-target effects related to the morpholino chemistry.

  • mRNA Rescue: Co-injecting a version of the target mRNA that is not recognized by the morpholino (e.g., by introducing silent mutations in the morpholino binding site) should rescue the knockdown phenotype.[10][12] This is a gold standard for demonstrating specificity.

  • Phenocopy with a Second, Non-overlapping Morpholino: Using a second morpholino that targets a different site on the same mRNA should produce the same phenotype.[10][12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your caged morpholino experiments.

Issue 1: I'm observing a phenotype in my "dark" control (uninjected) embryos.
Potential Cause Troubleshooting Steps
High cMO Concentration ("Leakiness") Perform a careful dose-response experiment. Titrate the cMO down to a concentration that shows no phenotype in the dark but a clear phenotype upon illumination.[2]
Toxicity of the Caged Compound Lower the concentration of the cMO. If the phenotype persists even at low concentrations, consider using a different caging chemistry or a different morpholino sequence.
Impure cMO Stock Ensure your cMO stock is properly purified and free of uncaged morpholino. If you suspect contamination, repurify the cMO.
Issue 2: My uncaging is inefficient, or I see a weak phenotype after illumination.
Potential Cause Troubleshooting Steps
Incorrect Photolysis Parameters Optimize the light exposure time, intensity, and wavelength. Insufficient light will lead to incomplete uncaging. Refer to the manufacturer's recommendations or literature for your specific caging group. For 2-nitrobenzyl-based cages, wavelengths around 365 nm are common.[3][10]
Suboptimal cMO Concentration While high concentrations can cause leakiness, a concentration that is too low may not yield a strong phenotype even with efficient uncaging. Re-evaluate your dose-response curve.
Incorrect Morpholino Target Site Verify that your morpholino targets the correct region (typically the 5' UTR or the first 25 bases of the coding sequence for translation blocking).[6][13]
Degraded cMO Stock Ensure proper storage of your cMO stock (protected from light, appropriate temperature). If degradation is suspected, use a fresh aliquot or a new batch.
Issue 3: I observe a phenotype that I suspect is a non-specific, off-target effect.

This is a critical issue that requires careful validation.

G cluster_0 Initial Observation cluster_1 Essential Controls cluster_2 Gold-Standard Validation cluster_3 Conclusion A Phenotype Observed with Caged MO + Light B Dark Control: cMO, No Light A->B C Light-Only Control: No cMO, Light A->C D Standard Control MO A->D E Proceed to Specificity Tests B->E No Phenotype? J Phenotype is Likely Off-Target B->J Phenotype? C->E No Phenotype? C->J Phenotype? D->E No Phenotype? D->J Phenotype? F Test Second, Non-Overlapping MO (Should Phenocopy) E->F G Perform mRNA Rescue (Should Rescue Phenotype) E->G H Inject MO into Null Mutant (Should Not Enhance Phenotype) E->H I Phenotype is Likely Specific F->I G->I H->I G A Caged Morpholino (Inactive) B Light Exposure (e.g., 365 nm) A->B C Active Morpholino B->C D Photolysis Byproducts B->D E Binds Target mRNA C->E F Gene Knockdown E->F

Caption: The uncaging process of a photolabile morpholino.

Understanding that this process generates not only the active morpholino but also chemical byproducts is important for designing controls to account for potential toxicity. [7]

References
  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743. [Link]

  • Moulton, J. D. (2017). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 68, 4.30.1–4.30.20. [Link]

  • Gene Tools, LLC. (n.d.). Troubleshooting. Retrieved from [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2). [Link]

  • Han, X., et al. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Chembiochem, 23(21), e202200374. [Link]

  • Deiters, A. (2015). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 10(11), 2543–2548. [Link]

  • Gene Tools, LLC. (2018). Negative control Morpholino oligos. Retrieved from [Link]

  • Stainier, D. Y., et al. (2017). Guidelines for morpholino use in zebrafish. PLoS Genetics, 13(10), e1007000. [Link]

  • Shestopalov, I. A., & Chen, J. K. (2015). Spatiotemporal Control of Embryonic Gene Expression Using Caged Morpholinos. Methods in Cell Biology, 129, 159–174. [Link]

  • Ellis, M. K., et al. (2017). Caged Morpholino Oligonucleotide for Control of Gene Expression in Zebrafish. Journal of Visualized Experiments, (119), 54932. [Link]

  • Gene Tools, LLC. (2017). Confirming Specificity. Retrieved from [Link]

  • Trinh, L. A., et al. (2011). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. PLoS ONE, 6(7), e22423. [Link]

  • Wang, Y., et al. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11155–11162. [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. [Link]

  • Tarbashevich, K., et al. (2021). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. Nature Communications, 12(1), 3148. [Link]

  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743. [Link]

  • Denny, W. A., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry, 86(23), 16448–16463. [Link]

  • California Institute of Technology. (n.d.). Photoactivatable Morpholinos for Conditional Gene Silencing. Retrieved from [Link]

  • Jackson, M. P., & Doyon, Y. (2019). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Molecules, 24(18), 3241. [Link]

  • Gentsch, G. E., et al. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology, 354(2), 242–256. [Link]

Sources

Technical Support Center: Enhancing Caged Compound Solubility with Morpholino-Functionalized Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of novel photolabile protecting groups (PPGs) designed to improve the aqueous solubility of caged compounds. Specifically, we will focus on the principles behind using a morpholino-functionalized caging group, hypothetically termed "Morpholino(2-nitrophenyl)methanone" (MNPM), to address one of the most common challenges in this field: poor water solubility.

While direct literature on a specific compound named "this compound" is sparse, the principles of its design are rooted in well-established chemical strategies. The 2-nitrophenyl core is a classic photolabile group, and the morpholino moiety is known to enhance aqueous solubility.[1][2] This guide synthesizes information from the broader fields of caged compound chemistry and antisense technology to provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are caged compounds and why is solubility a critical issue?

A1: Caged compounds are biologically active molecules that have been rendered temporarily inert by covalent attachment of a photoremovable protecting group (PPG).[3][4] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal precision.[5] This technique is invaluable for studying fast biological processes.[6] However, many PPGs, such as the widely used o-nitrobenzyl derivatives, are hydrophobic. Attaching them to an already moderately soluble biomolecule can significantly decrease its aqueous solubility, making it difficult to prepare stock solutions at physiologically relevant concentrations and potentially leading to precipitation in aqueous buffers.[7]

Q2: How does a morpholino group theoretically improve the solubility of a 2-nitrophenyl-based caged compound?

A2: The morpholino group is a heterocyclic amine that is known to improve the water solubility of the molecules it is attached to.[1][8] In the context of antisense oligonucleotides, morpholino-based backbones (PMOs) are prized for their excellent water solubility compared to other non-ionic analogs.[1][9] By incorporating a morpholino moiety into a 2-nitrophenyl caging group, the overall hydrophilicity of the PPG is increased. This can help to offset the hydrophobicity of the core aromatic structure, leading to a caged compound with better performance in aqueous experimental systems.

Q3: I can't find a commercial supplier for "this compound". What are my options?

A3: It is common for novel or highly specialized chemical tools to be unavailable commercially and require custom synthesis. The synthesis of caged compounds typically involves derivatizing the active molecule.[10] You may need to collaborate with a synthetic chemistry lab to prepare the MNPM-caged version of your molecule of interest. The synthesis would likely involve preparing an activated form of the MNPM caging group for reaction with your target molecule.

Q4: What are the key experimental parameters to consider when using a new caged compound like MNPM?

A4: When working with any new caged compound, it is crucial to characterize its properties:

  • Aqueous Stability: The compound should be stable in your experimental buffer in the dark, with minimal spontaneous hydrolysis.[7]

  • Photolysis Efficiency: This is a product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu).[11] You should determine the optimal wavelength and duration of light exposure needed for efficient uncaging.

  • Biological Inertness: The caged compound itself should not have any significant biological activity (agonist or antagonist) before photolysis.[5]

  • Photoproducts: The byproducts of the photolysis reaction should be non-toxic and not interfere with your assay.[12] For o-nitrobenzyl derivatives, the formation of a nitroso ketone or aldehyde is expected.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Poor Solubility and Precipitation of the Caged Compound

You've synthesized your MNPM-caged compound, but it precipitates when you try to dissolve it in your aqueous experimental buffer.

Potential Cause Recommended Solution & Rationale
Exceeding Solubility Limit Even with the morpholino group, the compound's solubility has a limit. Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer. This method establishes kinetic solubility, which is often higher than equilibrium solubility.[14][15] Rationale: The organic solvent helps to break up the crystal lattice of the solid compound, allowing it to be dispersed in the aqueous phase upon dilution.
Incorrect pH The ionization state of your caged compound can significantly affect its solubility. Solution: Try adjusting the pH of your buffer. For compounds with acidic or basic functional groups, moving the pH away from the isoelectric point (pI) can increase solubility.[16] Rationale: Charged species are generally more soluble in water than neutral ones.
Low Temperature Solubility often decreases at lower temperatures. Solution: Gentle warming (e.g., to 30-40°C) can help dissolve the compound.[16] Rationale: Providing thermal energy can help overcome the intermolecular forces in the solid state, promoting dissolution. Caution: Ensure your compound is thermally stable and avoid excessive heat.
Buffer Composition High salt concentrations can sometimes "salt out" organic molecules, reducing their solubility. Solution: Try reducing the salt concentration of your buffer or adding a small percentage (e.g., 1-5%) of a co-solvent like glycerol or ethanol, if compatible with your experimental system.[17] Rationale: Co-solvents can modify the polarity of the bulk solution, improving the solvation of less polar molecules.
Problem 2: Incomplete or Slow Uncaging

You are irradiating your sample, but the biological effect is weaker or slower than expected.

Potential Cause Recommended Solution & Rationale
Incorrect Wavelength The absorption spectrum of the MNPM caging group may differ from standard 2-nitrophenyl groups. Solution: Measure the UV-Vis absorption spectrum of your caged compound to identify the absorption maximum (λmax). Use a light source that emits at or near this wavelength.[18] Rationale: Efficient photolysis requires that the chromophore absorbs the incident light effectively.
Insufficient Light Intensity/Duration The total number of photons delivered to the sample may be too low. Solution: Increase the intensity of your light source or the duration of exposure. Rationale: The extent of uncaging is directly related to the total light dose. Be mindful of potential phototoxicity with high-intensity or prolonged UV exposure.[12]
Light Absorption by Media Components in your experimental media (e.g., phenol red, serum) can absorb the photolysis light. Solution: Whenever possible, perform photolysis in a simplified, transparent buffer (e.g., PBS or HEPES-buffered saline).[18] Rationale: Any competing absorption will reduce the number of photons reaching your caged compound, lowering the uncaging efficiency.
Problem 3: Off-Target Effects or Biological Activity Before Photolysis

You observe a biological response as soon as you apply the caged compound, even before light exposure.

Potential Cause Recommended Solution & Rationale
Contamination with Free Compound The sample may be contaminated with the uncaged, active molecule from the synthesis. Solution: Re-purify your caged compound using a high-resolution technique like HPLC.[7] Rationale: Even a small amount of contamination can cause significant biological effects, especially with potent molecules.
Hydrolytic Instability The caged compound may be unstable in your aqueous buffer, leading to spontaneous release of the active molecule. Solution: Prepare the solution immediately before use and keep it on ice. Test the stability over time by incubating the caged compound in buffer and analyzing for the appearance of the free molecule by HPLC or bioassay.[7] Rationale: Minimizing the time the compound spends in aqueous solution before the experiment can reduce the impact of slow hydrolysis.
Inherent Activity of the Caged Compound The caged molecule itself might have some affinity for the target receptor or enzyme. Solution: This is a more challenging issue. You may need to redesign the caging linkage to a different position on the active molecule to better mask its activity.[5] Rationale: The position of the caging group can dramatically affect how well it "cloaks" the active site of the biomolecule.
Visualizations and Protocols
Diagram: General Uncaging Mechanism of a 2-Nitrophenyl Caged Compound

UncagingMechanism Caged Caged Compound (MNPM-Molecule) Intermediate Aci-nitro Intermediate Caged->Intermediate Photolysis Light Light (hν) Light->Caged Released Active Molecule Intermediate->Released Byproduct Nitroso Byproduct Intermediate->Byproduct

Caption: Photolysis of a 2-nitrophenyl caged compound.

Diagram: Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow start Start: Compound Precipitates in Aqueous Buffer stock Prepare concentrated stock in DMSO/DMF? start->stock dissolved Compound Dissolved stock->dissolved Yes ph Adjust pH? stock->ph No ph->dissolved Yes warm Gently warm solution? ph->warm No warm->dissolved Yes cosolvent Add co-solvent (e.g., glycerol)? warm->cosolvent No cosolvent->dissolved Yes resynthesize Consult chemist: Consider resynthesis or derivatization cosolvent->resynthesize No

Sources

"Morpholino(2-nitrophenyl)methanone" preventing premature cleavage of the photolinker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Morpholino(2-nitrophenyl)methanone, a specialized photolabile linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its application. Here, we will delve into the mechanistic nuances of this photolinker to empower you to anticipate, diagnose, and resolve potential experimental challenges, particularly concerning premature cleavage.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of this compound as a photolinker.

Q1: What is this compound and how does it function as a photolinker?

This compound belongs to the o-nitrobenzyl class of photolabile protecting groups (PPGs).[1][2] These molecules are engineered to undergo a chemical transformation upon exposure to a specific wavelength of light, leading to the cleavage of a covalent bond. This light-triggered release mechanism allows for precise spatial and temporal control over the activation or release of a conjugated molecule.[1][3] The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, which initiates a rearrangement to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[1]

Q2: I am observing cleavage of my photolinker without any light exposure. What could be the cause?

Premature cleavage in the absence of light is often due to chemical instability of the linker. The bond connecting the photolinker to your molecule of interest (e.g., ester, carbamate) can be susceptible to hydrolysis, especially under certain pH or enzymatic conditions.[2][4] For instance, nitrobenzyl esters are known to be more prone to hydrolysis compared to carbamates.[2][4] It is also crucial to ensure the purity of your reagents and solvents, as contaminants can sometimes catalyze cleavage.

Q3: My photocleavage efficiency is lower than expected. What factors might be at play?

Several factors can contribute to low photocleavage yields:

  • Incorrect Wavelength or Insufficient Light Dose: Ensure your light source emits at the optimal wavelength for the 2-nitrophenyl group (typically in the UV-A range, ~340-365 nm) and that the light intensity and exposure time are sufficient.[5][6][7]

  • Solvent Effects: The polarity and pH of the solvent can influence the photocleavage quantum yield.[1][8]

  • Oxygen Quenching: The excited state of the photolinker can be quenched by molecular oxygen, reducing cleavage efficiency. Degassing your solution prior to irradiation can sometimes improve results.

  • Competing Reactions: The reactive nitroso byproduct can sometimes undergo secondary reactions with the released substrate or other components in the mixture, which may affect the apparent yield.[9]

Q4: Are there any known incompatibilities with the this compound photolinker?

Yes, certain chemical environments can be detrimental to the stability and function of this photolinker. Strongly acidic or basic conditions can lead to non-photolytic cleavage.[9] Additionally, the presence of strong reducing agents should be avoided as they can reduce the nitro group, rendering the linker non-photocleavable.

II. In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues encountered during experiments with this compound.

Guide 1: Investigating Premature (Dark) Cleavage

Premature cleavage is a critical issue that can compromise the spatial and temporal control of your experiment. This guide provides a systematic workflow to identify the root cause.

Workflow for Diagnosing Premature Cleavage

Caption: Troubleshooting workflow for premature cleavage.

Step-by-Step Experimental Protocol
  • Control Incubation: Incubate your this compound-conjugated molecule in your standard experimental buffer in complete darkness for the duration of a typical experiment.

  • Analysis: At various time points, take aliquots and analyze for the presence of the cleaved product and the intact conjugate using a sensitive analytical method like HPLC-MS.

  • Buffer Stability Assessment:

    • If cleavage is observed in the control incubation, the buffer composition is a likely culprit.

    • Prepare a series of buffers with varying pH values (e.g., 6.0, 7.4, 8.0) to assess the pH sensitivity of your specific linkage.

    • Consider testing alternative buffer systems that are known to be more inert.

  • Component Incompatibility Test:

    • If the conjugate is stable in the buffer alone, systematically incubate it with other components of your experiment (e.g., cell lysates, specific enzymes, co-factors) in the dark.

    • Analyze for cleavage after incubation to pinpoint any incompatible components.

  • Light Contamination Check:

    • Ensure that your experimental setup is completely shielded from ambient light, which can contain UV components.

    • Use light-blocking tubes and enclosures.

Guide 2: Optimizing Photocleavage Efficiency

Achieving high cleavage efficiency is paramount for the successful application of photolinkers. This guide outlines a systematic approach to optimize your photocleavage protocol.

Workflow for Optimizing Photocleavage

Caption: Workflow for optimizing photocleavage efficiency.

Step-by-Step Experimental Protocol
  • Light Source Verification:

    • Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of the 2-nitrophenyl group (typically a peak around 340-350 nm).

    • Measure the light intensity at the sample to ensure it meets the required dosage.

  • Exposure Time Titration:

    • Irradiate your sample for varying amounts of time (e.g., 1, 5, 10, 30 minutes).

    • Analyze the extent of cleavage at each time point to determine the optimal exposure duration.

  • Solvent Screening:

    • If efficiency remains low, test the photocleavage in different solvents of varying polarity and proticity, if compatible with your substrate.

    • The literature suggests that the microenvironment can significantly impact cleavage rates.[2][4]

  • Deoxygenation:

    • To test for oxygen quenching, bubble an inert gas (e.g., argon or nitrogen) through your solution for 15-30 minutes prior to and during irradiation.

    • Compare the cleavage efficiency with and without deoxygenation.

III. Mechanistic Insights

A deeper understanding of the photocleavage mechanism can aid in troubleshooting and experimental design.

The Photocleavage Pathway of o-Nitrobenzyl Compounds

The photocleavage of o-nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism.[1]

G A 1. Ground State o-Nitrobenzyl Compound B 2. Photoexcitation (hν) A->B Light Absorption C 3. Excited State B->C D 4. Intramolecular H-abstraction C->D E 5. Aci-nitro Intermediate D->E F 6. Rearrangement E->F G 7. Cleavage F->G H Released Substrate + 2-Nitrosobenzaldehyde G->H

Caption: Simplified photocleavage mechanism of o-nitrobenzyl compounds.

Upon absorption of a photon, the nitro group is excited. This excited state is capable of abstracting a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1] This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected substrate and a 2-nitrosobenzaldehyde byproduct.

Factors Influencing Cleavage Kinetics

The rate of photocleavage can be influenced by substituents on the aromatic ring and the benzylic carbon. Electron-donating groups on the ring can increase the quantum yield, while modifications at the benzylic position can also modulate cleavage efficiency.[10]

IV. Data Presentation

Table 1: Comparative Stability of Different Photolinker Linkages
Linkage TypeRelative Hydrolytic StabilityRelative Photolytic RateReference
EsterLowerModerate[2][4]
AmideHigherSlower[2][4]
CarbonateModerateModerate[2][4]
CarbamateHigherFaster[2][4]

This table provides a qualitative comparison. Actual rates will depend on the specific molecular context and reaction conditions.

V. References

  • Photolabile protecting group - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Wöll, D., Smirnova, J., Galetskaya, M., Prykota, T., Bühler, J., Stengele, K. P., Pfleiderer, W., & Steiner, U. E. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Chemistry (Weinheim an der Bergstrasse, Germany), 14(21), 6490–6497.

  • Kloxin, C. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 131(42), 15177–15179.

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148–152.

  • Walbert, S., Wöll, D., & Steiner, U. E. (2005). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 88(7), 1735–1753.

  • Wöll, D., Laimgruber, S., Galetskaya, M., Smirnova, J., Pfleiderer, W., Steiner, U. E., & Gilch, P. (2007). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. The Journal of Physical Chemistry A, 111(23), 5045–5053.

  • Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved January 15, 2026, from [Link]

  • Wang, P., Li, Y., Zhang, J., & Cai, C. (2022). Photolabile 2-(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides. The Journal of Organic Chemistry, 87(5), 3747–3753.

  • Schwyzer, R., & Rittel, W. (1961). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. Helvetica Chimica Acta, 44(5), 1591–1595.

  • Bochet, C. G. (2002). Photocleavable Protecting Groups. In E-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Kloxin, C. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(10), 4671–4679.

  • Thompson, L. A., & Ellman, J. A. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(25), 8912–8919.

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579.

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved January 15, 2026, from [Link]

  • Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences of the United States of America, 101(43), 15299–15304.

  • Pourceau, G., Meyer, A., Vasseur, J.-J., & Morvan, F. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters, 21(11), 4216–4220.

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews, 113(1), 119–191.

  • Ju, J., Li, Z., & Bai, X. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(43), 15299-15304.

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved January 15, 2026, from [Link]

  • Chen, C. H., & Lin, P. C. (2009). A Traceless Cross-linker for Photo-Cleavable Bioconjugation. Bioconjugate Chemistry, 20(9), 1734–1741.

  • Kloxin, C. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 131(42), 15177-15179.

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

  • Fako, E., & Gref, R. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1326-1336.

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152.

  • Oh, J., Venters, B. J., Di, C., Pinto, A. M., Weng, Z., & K-M., L. (2021). U1 AMO (antisense morpholino oligos) disrupts U1 snRNP structure to promote intronic PCPA (premature cleavage and polyadenylation). RNA, 27(11), 1373-1389.

Sources

Technical Support Center: Optimizing UV Exposure for Uncaging Morpholino(2-nitrophenyl)methanone (MNPM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholino(2-nitrophenyl)methanone (MNPM) caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for optimizing UV-induced uncaging of MNPM-modified molecules, particularly morpholino oligonucleotides. Our goal is to equip you with the knowledge to achieve precise spatiotemporal control over your experiments while ensuring scientific integrity and reproducibility.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding MNPM-caged compounds and the principles of their photoactivation.

Q1: What is this compound (MNPM) and how does it work as a caging group?

A1: this compound is a photolabile protecting group, commonly known as a "caging" group. It is covalently attached to a biologically active molecule, such as a morpholino oligonucleotide, rendering it temporarily inactive. The 2-nitrophenyl group is the photosensitive moiety. Upon absorption of ultraviolet (UV) light, typically around 365 nm, the MNPM cage undergoes a photochemical reaction that cleaves the bond holding it to the morpholino. This cleavage event releases the active morpholino, a process referred to as "uncaging," allowing it to interact with its target. The primary byproduct of this photolysis is 2-nitrosoacetophenone.

Q2: What is the optimal wavelength of UV light for uncaging MNPM?

A2: The optimal wavelength for uncaging most 2-nitrobenzyl-based caging groups, including MNPM, is in the near-UV range, with 365 nm being the most commonly and effectively used wavelength.[1][2] This wavelength provides a good balance between efficient photolysis of the cage and minimizing potential photodamage to biological specimens compared to shorter UV wavelengths.

Q3: What are the key parameters to consider for successful MNPM uncaging?

A3: Successful and reproducible uncaging of MNPM-compounds hinges on the careful optimization of three primary parameters:

  • UV Wavelength: As mentioned, 365 nm is the standard. Using a light source with a narrow emission spectrum centered at this wavelength is crucial.

  • UV Power Density (Irradiance): This is the amount of light energy delivered per unit area (usually measured in mW/cm²). It directly influences the rate of uncaging.

  • Exposure Duration: The length of time the sample is exposed to the UV light. The total UV dose is a product of power density and exposure time.

Q4: How can I be sure my MNPM-caged morpholino is working correctly after uncaging?

A4: The most direct way to confirm the successful uncaging and subsequent activity of your morpholino is to assess its biological function. For example, if the morpholino is designed to block the translation of a reporter gene like GFP, you should observe a decrease in fluorescence in the UV-exposed region. For endogenous gene targets, observing the expected phenotype after uncaging is the key indicator. Additionally, biochemical methods like a gel mobility shift assay can be used to demonstrate the restored binding of the uncaged morpholino to its target RNA sequence.[3]

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q5: I am not observing the expected biological effect after UV exposure. What could be the cause of this incomplete or failed uncaging?

A5: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Insufficient UV Dose The total energy delivered to the sample may be too low to cleave a sufficient amount of the MNPM cages.

  • Troubleshooting Steps:

    • Verify UV Source Output: Calibrate your UV lamp or LED to ensure it is emitting the correct power density at 365 nm. The output of lamps can decrease over time.

    • Increase Exposure Time: Systematically increase the duration of UV exposure in increments.

    • Increase Power Density: If your light source allows, increase the power output. Be mindful of potential phototoxicity with higher power.

    • Dose-Response Curve: Perform a dose-response experiment by varying the UV exposure time or power density and quantifying the biological outcome (e.g., phenotype severity, reporter gene knockdown). This will help you determine the optimal UV dose for your specific experimental setup.

Potential Cause 2: Incorrect UV Wavelength Using a light source with a peak emission significantly different from 365 nm will result in inefficient photolysis.

  • Troubleshooting Steps:

    • Check Light Source Specifications: Confirm the peak wavelength and spectral output of your UV source.

    • Use Appropriate Filters: If using a broad-spectrum lamp, ensure you have a bandpass filter that isolates the 365 nm wavelength.

Potential Cause 3: Issues with the Caged Morpholino The integrity or concentration of the MNPM-caged morpholino itself might be compromised.

  • Troubleshooting Steps:

    • Confirm Concentration: Re-measure the concentration of your stock solution.

    • Assess Integrity: If you suspect degradation, consider running a quality control check, such as mass spectrometry, on your stock.

    • Proper Storage: Ensure the caged morpholino is stored correctly, protected from light and at the recommended temperature, to prevent premature uncaging or degradation.

Q6: I am observing significant cell death or abnormal development in my samples, even in the control (UV exposure without the caged compound) or at low UV doses. What is causing this phototoxicity?

A6: Phototoxicity is a critical concern in uncaging experiments, especially in live organisms like zebrafish embryos.

Potential Cause 1: Excessive UV Dose High-intensity or prolonged UV exposure can directly damage cellular components, leading to apoptosis or developmental defects.

  • Troubleshooting Steps:

    • Reduce UV Dose: Decrease the power density and/or exposure time. It is crucial to find the minimum dose required for efficient uncaging.

    • Optimize Delivery: Use a microscope objective with a higher numerical aperture (NA) to focus the UV light more efficiently to the region of interest, reducing the overall exposure needed for the entire sample.

    • Pulsed UV Exposure: If your system allows, consider using a series of short UV pulses instead of a single continuous exposure. This can sometimes reduce phototoxicity while still achieving efficient uncaging.

Potential Cause 2: Sensitivity of the Biological Sample Different cell types and developmental stages can have varying sensitivities to UV light.

  • Troubleshooting Steps:

    • Conduct UV Toxicity Controls: Expose your biological samples (without any caged compound) to a range of UV doses to determine the threshold for phototoxicity in your specific system.

    • Consider Developmental Stage: If working with embryos, be aware that certain developmental stages may be more susceptible to UV damage.

Q7: The uncaging effect seems to be inconsistent between experiments, even when I use the same settings. What could be causing this variability?

A7: Reproducibility is key in scientific research. Inconsistent uncaging results often point to subtle variations in the experimental setup.

Potential Cause 1: Fluctuations in UV Light Source Output The power output of UV lamps can fluctuate as they warm up or age.

  • Troubleshooting Steps:

    • Warm-up Period: Always allow your UV lamp to warm up for the manufacturer-recommended time before starting an experiment to ensure a stable output.

    • Regular Calibration: Calibrate your UV source regularly using a power meter to account for any decrease in output over time.

Potential Cause 2: Inconsistent Sample Preparation Variations in the concentration of the caged compound or the thickness of the sample can affect the amount of UV light that reaches the target.

  • Troubleshooting Steps:

    • Precise Pipetting: Ensure accurate and consistent loading of the MNPM-caged compound.

    • Standardize Sample Mounting: Use a consistent method for mounting your samples to maintain a uniform path length for the UV light.

Potential Cause 3: Effects of Photolysis Byproducts The primary byproduct of MNPM uncaging, 2-nitrosoacetophenone, can potentially interact with cellular components and may have off-target effects.[4][5] While generally considered to have low biological activity at the concentrations produced during typical uncaging experiments, high local concentrations could contribute to variability.

  • Troubleshooting Steps:

    • Minimize Uncaging Volume: Focus the UV light to the smallest area necessary for your experiment to limit the concentration of byproducts.

    • Control Experiments: If you suspect byproduct effects, a control experiment with a "caged" molecule that releases an inert substance upon photolysis could be considered, though this is often not practical. A more straightforward approach is to use the lowest effective concentration of the MNPM-caged compound.

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments related to optimizing MNPM uncaging.

Protocol 1: Determining the Optimal UV Dose

This protocol describes how to establish a dose-response curve to find the ideal UV exposure for your experiment, balancing uncaging efficiency with minimal phototoxicity.

Objective: To identify the lowest UV dose that produces the desired biological effect without causing significant toxicity.

Materials:

  • MNPM-caged morpholino

  • Your biological system (e.g., cells expressing a reporter, zebrafish embryos)

  • Calibrated UV light source with adjustable power and/or exposure duration

  • Microscope with appropriate optics for UV transmission

  • Method for quantifying the biological effect (e.g., fluorescence microscopy, phenotype scoring)

Procedure:

  • Prepare a range of UV doses: Create a series of experimental groups that will be exposed to different total UV doses. This can be achieved by either keeping the power density constant and varying the exposure time, or vice versa. A good starting point is to test a logarithmic range of doses.

  • Prepare control groups:

    • Negative Control: No MNPM-caged morpholino, no UV exposure.

    • UV Toxicity Control: No MNPM-caged morpholino, exposure to the highest UV dose.

    • Caged Compound Control: With MNPM-caged morpholino, no UV exposure.

  • Expose samples: Deliver the MNPM-caged morpholino to your samples and expose each experimental group to its designated UV dose.

  • Incubate and observe: Allow sufficient time for the biological effect to manifest.

  • Quantify the results: Measure the biological outcome for each group. This could be the percentage of cells with reporter knockdown, the severity of a developmental phenotype, etc. Also, assess the level of toxicity in each group (e.g., cell death, morphological defects).

  • Plot the dose-response curve: Plot the quantified biological effect as a function of the UV dose. Also, plot the observed toxicity against the UV dose.

  • Determine the optimal dose: The optimal UV dose will be the lowest dose that gives a robust and reproducible biological effect with minimal or no associated toxicity.

Protocol 2: Quantifying Uncaging Efficiency with a Gel Mobility Shift Assay

This protocol allows for a direct, semi-quantitative assessment of morpholino uncaging by measuring its ability to bind to a target RNA sequence after UV exposure.

Objective: To visualize the release of active morpholino from its caged form.

Materials:

  • MNPM-caged morpholino

  • Uncaged (active) morpholino (as a positive control)

  • Target RNA oligonucleotide (radiolabeled or fluorescently tagged)

  • UV light source

  • Native polyacrylamide gel electrophoresis (PAGE) system

  • Binding buffer

  • Imaging system for detecting the labeled RNA

Procedure:

  • Prepare samples: In separate tubes, prepare the following reactions:

    • Labeled RNA only

    • Labeled RNA + uncaged morpholino

    • Labeled RNA + MNPM-caged morpholino (no UV)

    • Labeled RNA + MNPM-caged morpholino (exposed to UV)

  • UV exposure: Expose the designated sample to the optimized UV dose determined in Protocol 1.

  • Binding reaction: Add the binding buffer to all samples and incubate at room temperature to allow the morpholino and RNA to bind.

  • Gel electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis.[6][7] The protein-RNA or in this case, morpholino-RNA complex will migrate slower than the free RNA.

  • Visualize results: Image the gel to detect the labeled RNA.

  • Analyze the results:

    • The "Labeled RNA only" lane will show a band corresponding to the free RNA.

    • The "Labeled RNA + uncaged morpholino" lane should show a shifted band, indicating the formation of the morpholino-RNA complex.

    • The "Labeled RNA + MNPM-caged morpholino (no UV)" lane should primarily show a band corresponding to the free RNA, indicating that the caged morpholino does not bind effectively.

    • The "Labeled RNA + MNPM-caged morpholino (exposed to UV)" lane should show a shifted band similar to the positive control, demonstrating successful uncaging and binding. The intensity of the shifted band relative to the free RNA band can be used to estimate the uncaging efficiency.

IV. Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpreting your results and planning future experiments.

Table 1: Example of UV Dose Optimization Data

UV Dose (mJ/cm²)Phenotype Severity (%)Cell Viability (%)
0 (No UV)598
502597
1007095
2009080
4009255

In this example, a UV dose of 100-200 mJ/cm² would be considered optimal, as it provides a strong phenotype with minimal impact on cell viability.

V. Diagrams of Workflows and Mechanisms

Visual representations can aid in understanding the complex processes involved in MNPM uncaging.

Uncaging_Mechanism cluster_0 Before UV Exposure cluster_1 UV Exposure (365 nm) cluster_2 After UV Exposure Caged_Morpholino Inactive MNPM-Caged Morpholino Target_mRNA Target mRNA Caged_Morpholino->Target_mRNA No Binding UV_Light UV Photon (hv) Active_Morpholino Active Morpholino UV_Light->Active_Morpholino Uncaging Byproduct 2-Nitrosoacetophenone (Byproduct) UV_Light->Byproduct Target_mRNA_2 Target mRNA Active_Morpholino->Target_mRNA_2 Binding & Activity

Caption: The photochemical uncaging mechanism of an MNPM-caged morpholino.

Troubleshooting_Workflow Start Experiment Start: No Biological Effect Observed Check_Dose Is the UV dose sufficient? Start->Check_Dose Increase_Dose Increase UV dose (Time or Power) Check_Dose->Increase_Dose No Check_Wavelength Is the UV wavelength correct (365 nm)? Check_Dose->Check_Wavelength Yes Increase_Dose->Start Verify_Source Verify/Calibrate UV Light Source Check_Wavelength->Verify_Source No Check_Compound Is the caged compound intact and at the correct concentration? Check_Wavelength->Check_Compound Yes Verify_Source->Start QC_Compound Perform QC on MNPM-Morpholino Check_Compound->QC_Compound No Success Problem Resolved Check_Compound->Success Yes QC_Compound->Start

Caption: A systematic workflow for troubleshooting failed uncaging experiments.

VI. References

  • Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. PubMed Central.[Link]

  • Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PubMed Central.[Link]

  • Gel Shift Assay Protocol. Rockland Immunochemicals.[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.[Link]

  • Two-photon absorbing caged compounds. ResearchGate.[Link]

  • Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. National Institutes of Health.[Link]

  • Gel Shift Assay. Rockland Immunochemicals.[Link]

  • Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. National Institutes of Health.[Link]

  • Useful caged compounds for cell physiology. PubMed Central.[Link]

  • Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PubMed Central.[Link]

  • Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. PubMed.[Link]

  • Calibration procedure for UV-365 integrated irradiance measurements. NIST.[Link]

  • Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate.[Link]

  • How can I be sure that my UV LED is outputting true 365nm UV light? EEVblog.[Link]

  • Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).[Link]

  • Absorption spectra graph of molar extinction coefficient (ε) against... ResearchGate.[Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie.[Link]

  • Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate.[Link]

  • Electrophoretic Mobility Shift Assay Guide. LI-COR.[Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PubMed Central.[Link]

  • The One and Only MS2 UV Dose Response Curve. IUVA Past Issues Archive.[Link]

  • EMSA (Electrophoretic Mobility Shift Assay). University of Pennsylvania.[Link]

  • Dose-response curve for MS2 at 282 nm and MS2 and T4 at 297 nm, 310 nm, and 320 nm. ResearchGate.[Link]

  • Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. PubMed Central.[Link]

  • A General EMSA (Gel-shift) Protocol. ResearchGate.[Link]

  • Dose-Response Curve for Surface Disinfection by Uv-Leds. ResearchGate.[Link]

  • Illustration of a typical UV dose response curve, tailing at higher... ResearchGate.[Link]

  • UV dose (fluence) – response curve for E. coli, where the germicidal UV... ResearchGate.[Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PubMed Central.[Link]

  • Illumination solutions for Uncaging Experiments. Andor.[Link]

  • Quantum yield improvement of red-light-emitting firefly luciferin analogues for in vivo bioluminescence imaging. ResearchGate.[Link]

  • Effect of nitration on protein tyrosine phosphatase and protein phosphatase activity in neuronal cell membranes of newborn piglets. PubMed.[Link]

  • Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. National Institutes of Health.[Link]

  • Overall yields of morpholino monomers from ribonucleosides. ResearchGate.[Link]

  • Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. PubMed Central.[Link]

  • Effect of Quercetin on Paraoxonase 2 Levels in RAW264.7 Macrophages and in Human Monocytes—Role of Quercetin Metabolism. MDPI.[Link]

  • Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. PubMed.[Link]

Sources

"Morpholino(2-nitrophenyl)methanone" enhancing the stability of the caged molecule

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholino(2-nitrophenyl)methanone (MNPM) caged molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of these powerful tools for spatiotemporal control of biological processes. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental hurdles and achieve robust, reproducible results.

I. Understanding the Core Principles of MNPM Caging

What is a "caged" molecule and why is this compound (MNPM) used as a caging group?

A "caged" molecule is a biologically active compound that has been chemically modified to be temporarily inert.[1][2][3] This modification involves attaching a photolabile protecting group, or "cage," to a critical functional group of the molecule, thereby preventing it from interacting with its biological target.[4] The active molecule can then be released at a specific time and location by exposing it to light of a particular wavelength, a process known as "uncaging."[3]

This compound is a derivative of the widely used ortho-nitrobenzyl caging group.[1] The 2-nitrophenyl moiety is the photosensitive component. Upon absorption of UV light, a photochemical reaction is initiated that leads to the cleavage of the bond connecting the cage to the active molecule, releasing the molecule and a biologically inert byproduct.[1] MNPM and similar caging groups are favored for their relatively efficient photolysis and their ability to cage a wide variety of biomolecules.[5][6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with MNPM-caged molecules.

Solubility and Stability

Q1: My MNPM-caged compound is poorly soluble in my aqueous experimental buffer. What can I do?

  • Underlying Cause: The addition of the hydrophobic nitrophenyl group can significantly decrease the aqueous solubility of the parent molecule.[2] This is a common challenge, especially for molecules that are already sparingly soluble.[2][7]

  • Troubleshooting Strategies:

    • Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it into your final aqueous buffer.[8] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. It is estimated that 10-20% of commercial compounds are not soluble in DMSO at high concentrations (30mM).[8]

    • pH Adjustment: The solubility of your caged compound may be pH-dependent. Empirically test a range of pH values within the physiological tolerance of your system to see if solubility improves.

    • Sonication: Gentle sonication in a water bath can sometimes help to dissolve stubborn compounds. However, be cautious as prolonged or high-intensity sonication can potentially damage the molecule.

    • Heating: For some compounds, gentle warming can increase solubility.[7] However, this should be done with extreme caution as heat can also lead to degradation or premature uncaging.

    • Structural Modification: For long-term projects, consider synthesizing derivatives of your caged compound with solubilizing groups, such as polyethylene glycol (PEG) chains or charged moieties.[2]

Q2: I suspect my MNPM-caged compound is degrading or uncaging prematurely in solution. How can I assess its stability?

  • Underlying Cause: While generally stable, MNPM-caged compounds can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[2] Exposure to ambient light over extended periods can also lead to gradual uncaging.

  • Troubleshooting and Validation:

    • HPLC Analysis: The most reliable way to assess the stability of your caged compound is through High-Performance Liquid Chromatography (HPLC). A stable compound will show a single, sharp peak corresponding to the caged molecule. The appearance of a new peak corresponding to the uncaged molecule over time indicates degradation.

    • UV-Vis Spectroscopy: Monitor the absorbance spectrum of your solution over time. A change in the spectrum, particularly a decrease in the absorbance maximum of the caged compound, can indicate degradation.

    • Functional Assay: Perform a biological assay in the absence of a light stimulus. If you observe biological activity, it is a strong indicator of premature uncaging.

    • Control Experiments: Always run control experiments with the unphotolyzed caged compound to ensure it is biologically inert before photolysis.[9][10]

Photolysis and Uncaging Efficiency

Q3: I am not observing the expected biological effect after photolysis. What could be the reason for inefficient uncaging?

  • Underlying Cause: Inefficient uncaging can be due to several factors, including insufficient light intensity, incorrect wavelength, or issues with the experimental setup.

  • Troubleshooting Strategies:

    • Light Source and Wavelength: Ensure your light source is emitting at the correct wavelength for MNPM photolysis, which is typically in the near-UV range (around 365 nm).[11] Verify the output of your lamp or laser.

    • Light Intensity and Duration: The extent of uncaging is dependent on the total light dose (intensity x duration). You may need to increase the light intensity or the duration of exposure. However, be cautious of phototoxicity.[12]

    • Inner Filter Effect: At high concentrations, the caged compound itself can absorb the excitation light, preventing it from penetrating deep into the sample.[12] This "inner filter effect" can lead to non-uniform uncaging. If you suspect this is an issue, try reducing the concentration of the caged compound or using a thinner sample.

    • Calibration: Calibrate your photolysis system using a known caged fluorophore to ensure efficient light delivery to your sample.[12]

Q4: I am concerned about phototoxicity in my experiments. How can I minimize it?

  • Underlying Cause: High-intensity UV light can be damaging to living cells and tissues.[13][14][15] Additionally, the byproducts of photolysis, while generally inert, can sometimes have off-target effects.[1]

  • Mitigation Strategies:

    • Optimize Light Dose: Use the minimum light intensity and duration required for effective uncaging.

    • Wavelength Selection: If possible, consider using caging groups that are sensitive to longer, less damaging wavelengths of light.[13]

    • Two-Photon Excitation: For deep tissue imaging and uncaging, two-photon excitation can be used.[12][16] This technique uses lower energy infrared light, which is less damaging and provides better spatial confinement of the uncaging event.[12]

    • Control for Phototoxicity: Always perform control experiments where the sample is irradiated in the absence of the caged compound to assess any effects of the light itself.[1]

    • Byproduct Scavengers: In some cases, the nitroso byproduct of photolysis can react with cellular components.[1] While less of a concern with modern caging groups, if you suspect this is an issue, the inclusion of a scavenger like glutathione in your buffer may help.

Experimental Design and Controls

Q5: What are the essential control experiments I should perform when using MNPM-caged molecules?

  • Rationale: A comprehensive set of controls is crucial to ensure that the observed biological effect is solely due to the light-induced release of the active molecule.

  • Essential Controls:

    • No Caged Compound, With Light: Irradiate the sample under the same conditions used for uncaging but without the caged compound. This controls for any effects of the light itself (phototoxicity).

    • Caged Compound, No Light: Incubate the sample with the caged compound for the duration of the experiment but do not expose it to the uncaging light source. This controls for any biological activity of the caged compound itself and for premature uncaging.

    • Uncaged Compound: Directly apply the active (uncaged) molecule to the sample to confirm that the biological system is responsive and to have a positive control for the expected effect.

    • Vehicle Control: If you are using a co-solvent like DMSO to dissolve your caged compound, run a control with the same concentration of the vehicle to rule out any solvent effects.

III. Experimental Protocol: Assessing the Stability of an MNPM-Caged Compound

This protocol outlines a general procedure for evaluating the stability of an MNPM-caged compound in an aqueous buffer using HPLC.

Materials:

  • MNPM-caged compound

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the MNPM-caged compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final experimental concentration in your aqueous buffer.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C in the dark).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC.

  • Data Analysis:

    • At T=0, you should observe a single major peak corresponding to the intact caged compound.

    • At later timepoints, the appearance of a new peak with a different retention time (typically corresponding to the more polar uncaged molecule) indicates degradation.

    • Quantify the peak areas to determine the percentage of the caged compound remaining at each timepoint.

Data Interpretation:

Time (hours)% Caged Compound Remaining% Uncaged Compound
01000
1>99<1
4>98<2
8>95<5
24>90<10

A stable compound should show minimal degradation (<5-10%) over the course of a typical experiment.

IV. Visualizing the Uncaging Process

The following diagram illustrates the fundamental principle of photo-uncaging.

Uncaging_Process cluster_0 Before Photolysis Caged_Molecule MNPM Cage Active Molecule Receptor_Inactive Biological Target (Inactive) Caged_Molecule->Receptor_Inactive No Interaction Active_Molecule Active Molecule Byproduct Inert Byproduct Receptor_Active Biological Target (Active) Active_Molecule->Receptor_Active Light UV Light Light->Caged_Molecule

Caption: The uncaging process of an MNPM-caged molecule.

V. References

  • Pattanayak, S., et al. (2009). Versatile synthesis and rational design of caged morpholinos. PubMed.

  • Chen, J. K., et al. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. Semantic Scholar.

  • [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore]. PubMed.

  • Yamazoe, S., et al. (n.d.). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. PubMed Central.

  • Trigo, F. F., et al. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. PubMed.

  • Gurney, A. M. (n.d.). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).

  • Ellis-Davies, G. C. R. (n.d.). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.

  • Ellis-Davies, G. C. R. (n.d.). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits.

  • Shestopalov, I. A., et al. (n.d.). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. PMC.

  • Tang, X., et al. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. PMC.

  • Bonnet, S. (n.d.). To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal. PMC.

  • Ellis-Davies, G. C. R. (n.d.). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition.

  • Ellis-Davies, G. C. R. (n.d.). Useful caged compounds for cell physiology. PMC.

  • Deiters, A., et al. (n.d.). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC.

  • Deiters, A. (n.d.). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC.

  • Ellis-Davies, G. C. R. (n.d.). Cloaked caged compounds - chemical probes for two-photon optoneurobiology. PMC.

  • Ellis-Davies, G. C. R., et al. (n.d.). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. PMC.

  • Yuste, R. (2006). Caged molecules: principles and practical considerations. PubMed.

  • Pattanayak, S., & Deiters, A. (n.d.). Combinatorial control of gene function with wavelength-selective caged morpholinos. NIH.

  • Klausen, M., & Blanchard-Desce, M. (n.d.). Caged Compounds for Two-Photon Uncaging. ResearchGate.

  • Tisminetzky, G., et al. (n.d.). Caging and Photoactivation in Single-Molecule Förster Resonance Energy Transfer Experiments. PMC.

  • (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent.

  • Ibbotson, S. (n.d.). The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs. PubMed Central.

  • (n.d.). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. PMC.

  • Mastalerz, M. (2021). Soluble Congeners of Prior Insoluble Shape‐Persistent Imine Cages. PMC.

  • Christodoulou, E., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

Sources

Technical Support Center: Synthesis and Troubleshooting for Caged Morpholinos Featuring Morpholino(2-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of caged morpholinos, with a specific focus on those utilizing the Morpholino(2-nitrophenyl)methanone caging strategy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing these powerful tools for spatiotemporal control of gene expression. Here, we address common challenges and provide in-depth, experience-driven solutions to ensure the success of your experiments.

I. Introduction to Caged Morpholinos and the 2-Nitrophenyl Group

Morpholino oligonucleotides (MOs) are synthetic antisense agents widely used to inhibit gene expression by sterically blocking translation or splicing.[1][2] To achieve temporal and spatial control over gene knockdown, MOs can be "caged" with photoremovable protecting groups (PPGs).[3][4][5][6] This renders the MO inactive until it is exposed to a specific wavelength of light, which cleaves the caging group and restores the MO's function.[7]

The 2-nitrobenzyl group and its derivatives are among the most commonly used PPGs due to their well-understood photochemical properties and efficient cleavage upon UV light exposure.[3][6][8] The synthesis of a caged morpholino often involves the formation of a carbamate linkage between the morpholino's secondary amine and a photolabile group, such as one derived from this compound. The core principle of this caging strategy is to introduce a bulky, photo-cleavable moiety that sterically hinders the morpholino from binding to its target mRNA sequence.

Diagram: General Mechanism of a Caged Morpholino

G cluster_caged Caged State (Inactive) cluster_uncaged Uncaged State (Active) Caged_MO Caged Morpholino (2-Nitrophenyl group attached) mRNA_target Target mRNA Caged_MO->mRNA_target Binding Blocked Uncaged_MO Active Morpholino mRNA_target2 Target mRNA Uncaged_MO->mRNA_target2 Binding & Gene Silencing UV_Light UV Light (e.g., 365 nm) UV_Light->Caged_MO

Caption: Workflow of light-activated gene silencing using a caged morpholino.

II. Troubleshooting Synthesis of this compound and Caged Morpholinos

This section addresses common problems encountered during the synthesis of the caging agent and its conjugation to the morpholino oligonucleotide.

Frequently Asked Questions (FAQs) - Synthesis

Q1: I am having trouble with the initial synthesis of this compound. What are the critical parameters?

A1: The synthesis of this compound, a key precursor, typically involves the reaction of 2-nitrobenzoyl chloride with morpholine. Several factors are critical for success:

  • Reagent Quality: Ensure that both 2-nitrobenzoyl chloride and morpholine are of high purity and anhydrous. Moisture can lead to the hydrolysis of the acid chloride, reducing your yield.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: A non-nucleophilic base, like triethylamine (TEA), is crucial to scavenge the HCl byproduct of the reaction. The pKa of the base is important; strong bases are generally preferred.[9] The base should be added slowly to control the reaction's exothermicity.

  • Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to start, then allowed to warm to room temperature. This helps to control the reaction rate and minimize side reactions.

  • Work-up and Purification: A standard aqueous work-up is usually sufficient to remove the triethylamine hydrochloride salt and any unreacted starting materials. The product can then be purified by recrystallization or column chromatography.

Q2: My reaction to attach the 2-nitrophenyl group to the morpholino oligonucleotide has a low yield. What could be the issue?

A2: Low yields during the caging reaction are a common hurdle. Here are the primary areas to troubleshoot:

  • Activation of the Caging Group: If you are using a precursor to this compound, such as a 2-nitrophenyl-based linker with an N-hydroxysuccinimide (NHS) ester, ensure the NHS ester is freshly prepared or has been stored under anhydrous conditions. NHS esters are susceptible to hydrolysis.

  • Morpholino Solubility: Morpholinos can have limited solubility in organic solvents. Ensure your chosen solvent system can adequately dissolve both the morpholino and the caging reagent. A co-solvent system might be necessary.

  • Reaction Conditions: The coupling reaction often requires an appropriate base and may benefit from extended reaction times (e.g., 24 hours) with gentle agitation.[10]

  • Purification Losses: Purification of the final caged morpholino can be challenging and lead to significant product loss. Standard purification methods like HPLC need to be carefully optimized.

Q3: I am observing multiple products in my final reaction mixture after the caging reaction. How do I identify the correct product and improve purity?

A3: The presence of multiple products indicates side reactions or incomplete reactions.

  • Incomplete Reaction: Unreacted morpholino will be a major contaminant. You can often separate this from the caged product using chromatography, as the caging group alters the hydrophobicity.

  • Side Reactions: The 2-nitrophenyl group can undergo side reactions under certain conditions. For instance, strong basic conditions could potentially lead to undesired reactions.

  • Characterization is Key: Use techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to analyze your reaction mixture. The expected mass of the caged morpholino should be readily identifiable.

  • Purification Strategy: Anion-exchange HPLC is a powerful technique for purifying morpholinos and their derivatives. Under basic conditions, the guanine and thymine bases can be deprotonated, imparting a net negative charge that allows for separation.[11] However, harsh basic conditions might not be suitable for all caged morpholinos.[10][12] Alternative methods, such as using a complementary oligodeoxynucleotide (ODN) to aid in purification, have been developed.[10]

Diagram: Synthetic Workflow and Troubleshooting Points

G cluster_synthesis Synthesis of Caged Morpholino cluster_troubleshooting Troubleshooting Checkpoints Start Start: - Morpholino Oligo - 2-Nitrophenyl Precursor Coupling Coupling Reaction Start->Coupling Purification Purification (HPLC) Coupling->Purification TS1 Low Yield in Coupling? - Check reagent purity - Optimize solvent & base - Extend reaction time Coupling->TS1 Final_Product Caged Morpholino Purification->Final_Product TS2 Multiple Products? - Confirm identity via MS - Optimize purification - Adjust reaction conditions Purification->TS2 TS3 Purification Issues? - Optimize HPLC gradient - Consider alternative methods (e.g., ODN-assisted) Purification->TS3

Caption: Key stages in caged morpholino synthesis and common troubleshooting points.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized based on your specific laboratory conditions.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Add the 2-nitrobenzoyl chloride solution dropwise to the cooled morpholine solution over 30 minutes with constant stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Caging a 5'-Amine Modified Morpholino

This protocol assumes the use of a pre-activated 2-nitrophenyl linker with an NHS ester.

  • Preparation:

    • Dissolve the 5'-amine modified morpholino oligonucleotide in an appropriate buffer or solvent system. The choice of solvent will depend on the solubility of your specific morpholino.

    • Dissolve the 2-nitrophenyl-NHS ester linker (e.g., a derivative of dimethoxynitrobenzyl (DMNB)) in a compatible anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[13][14]

  • Coupling Reaction:

    • Add the solution of the activated linker to the morpholino solution. The molar excess of the linker may need to be optimized (typically 1.5-5 equivalents).

    • Add a suitable non-nucleophilic base if required by the specific linker chemistry.

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle mixing.

  • Purification:

    • Purify the crude caged morpholino using anion-exchange HPLC.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the correct product, which should have a different retention time than the uncaged morpholino.

    • Desalt the purified product using a suitable method, such as a desalting column or dialysis.

  • Characterization:

    • Confirm the identity and purity of the final caged morpholino product by MALDI-TOF mass spectrometry and analytical HPLC.

IV. Troubleshooting Caged Morpholino Experiments

Frequently Asked Questions (FAQs) - Application

Q4: My caged morpholino shows significant activity even without light exposure (high basal activity). What is causing this "leaky" phenotype?

A4: High basal activity is a common problem and suggests that the caging is not completely effective.

  • Incomplete Caging: The most likely cause is the presence of uncaged morpholino in your sample. Re-evaluate your purification protocol to ensure complete separation of the caged and uncaged species.

  • Caging Strategy: The specific design of the caged morpholino can influence its basal activity. For example, in hairpin-caged morpholinos, the length and sequence of the inhibitory strand are critical for maintaining the inactive conformation.[13][14] For cyclic caged morpholinos, the size of the ring can affect how well the binding site is masked.[1]

  • Stability of the Caged Compound: While generally stable, the carbamate linkage could potentially be susceptible to hydrolysis under certain conditions, leading to premature uncaging. Ensure proper storage of your stock solutions.

Q5: After UV irradiation, I am not observing the expected phenotype, or the effect is very weak. What should I check?

A5: A lack of effect after uncaging points to issues with either the photolysis process or the activity of the uncaged morpholino itself.

  • Incomplete Uncaging:

    • UV Light Source: Verify the wavelength and intensity of your UV light source. The 2-nitrophenyl group typically absorbs around 365 nm.[7] Ensure the light is reaching your sample with sufficient power.

    • Exposure Time: The duration of UV exposure is critical. Insufficient exposure will result in incomplete uncaging. You may need to perform a dose-response curve for UV exposure time.

    • Sample Absorbance: High concentrations of the caged morpholino or other components in your sample could absorb the UV light and prevent it from reaching all the molecules.

  • Photodamage: Excessive UV exposure can be toxic to cells and embryos.[13][14] It's a balance between efficient uncaging and minimizing photodamage. Consider using a two-photon excitation system if available, as it can reduce off-target damage.[13][14]

  • Activity of the Uncaged Morpholino: Confirm that the linear, uncaged version of your morpholino is active at the concentration you are using. It's possible the morpholino sequence itself is not effective.

  • Photoproduct Inhibition: The photolysis of 2-nitrobenzyl compounds can produce byproducts, such as o-nitrosobenzaldehyde, which can be reactive and potentially toxic.[3]

Q6: I am observing significant cell death or toxicity in my experiments, even at low concentrations of the caged morpholino.

A6: Toxicity can arise from several sources:

  • Morpholino Itself: Some morpholino sequences can induce off-target effects, such as the activation of p53-dependent apoptosis.[2] This is a known artifact of morpholino technology and should be controlled for.

  • Caging Group/Linker: The caging group or the linker used to attach it could have inherent toxicity.

  • Phototoxicity: As mentioned, UV light itself can be damaging to biological systems.

  • Impure Sample: Contaminants from the synthesis can be toxic. Ensure your final product is of high purity.

Table: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Synthesis Yield Incomplete reaction, poor reagent quality, suboptimal conditions.Use anhydrous reagents and solvents, optimize base and temperature, extend reaction time.
Multiple Products Side reactions, incomplete reaction.Characterize with MS, optimize purification (HPLC), adjust reaction conditions to be milder.
High Basal Activity ("Leaky") Presence of uncaged morpholino, suboptimal caging design.Improve purification, re-evaluate the design of the caged morpholino (e.g., linker length).
Weak Effect After Uncaging Incomplete photolysis, photodamage, inactive morpholino.Verify UV source and exposure time, perform a dose-response, test the activity of the uncaged morpholino.
Toxicity/Cell Death Morpholino off-target effects, phototoxicity, sample impurities.Co-inject with a p53 morpholino to check for off-target apoptosis, minimize UV exposure, ensure high purity of the caged morpholino.[2]

V. Conclusion

The synthesis and application of caged morpholinos using the this compound strategy offer a powerful approach for the precise control of gene function. However, success requires careful attention to synthetic details, rigorous purification, and thoughtful experimental design to control for potential artifacts. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot their experiments and harness the full potential of this technology.

VI. References

  • Chen, J., and Tang, W. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11351–11359. [Link]

  • Shestopalov, I. A., Sinha, S., and Chen, J. K. (2007). Light-controlled gene silencing in zebrafish embryos. Nature Chemical Biology, 3(10), 650–651. [Link]

  • Hall, D. G., and Giraldez, A. J. (2012). Cyclic Caged Morpholinos: Conformationally Gated Probes of Embryonic Gene Function. ACS Chemical Biology, 7(7), 1138–1142. [Link]

  • Shestopalov, I. A., and Chen, J. K. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society, 131(37), 13255–13269. [Link]

  • Shestopalov, I. A., and Chen, J. K. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. PMC. [Link]

  • Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 114(1), 523–589. [Link]

  • Deiters, A. (2017). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Molecules, 22(10), 1664. [Link]

  • Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]

  • Chou, C., and Deiters, A. (2016). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Angewandte Chemie International Edition, 55(36), 10762–10766. [Link]

  • Lawrence, D. S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4236–4245. [Link]

  • Deiters, A. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. [Link]

  • ResearchGate. (n.d.). Controlling gene expression using a caged cMO. Photolysis promotes the... ResearchGate. [Link]

  • Eisen, J. S., and Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743. [Link]

  • Chen, J., and Tang, W. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. Nucleic Acids Research, 40(21), 11351–11359. [Link]

  • Wengel, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • Gene Tools. (n.d.). HPLC purification of Morpholino Oligos. Gene Tools. [Link]

  • Chou, C., and Deiters, A. (2014). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. Journal of the American Chemical Society, 136(30), 10582–10585. [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.

  • Baskin, D. G. (2016). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biotechniques, 61(4), 183–187. [Link]

  • Gentsch, G. E., and Tümpel, S. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology, 354(2), 258–269. [Link]

Sources

Technical Support Center: Quality Control of Synthesized Morpholino(2-nitrophenyl)methanone Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quality control of synthesized caged compounds, with a specific focus on Morpholino(2-nitrophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and successful application of your synthesized caged compounds.

The Critical Role of Quality Control

Caged compounds, such as this compound, are powerful tools for the precise spatiotemporal control of biological processes.[1][2] The core principle of their function lies in the photolabile protecting group, in this case, the 2-nitrophenyl group, which renders the morpholino biologically inactive until a pulse of light triggers its release.[3][4] The success of any experiment using these compounds is fundamentally dependent on the purity and stability of the synthesized molecule. Impurities or degradation products can lead to a host of problems, including reduced uncaging efficiency, off-target effects, and cellular toxicity, ultimately compromising the validity of your experimental results.[5][6] This guide will walk you through the essential quality control steps to validate your synthesized this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and quality control of this compound caged compounds.

Q1: What are the most common impurities I should look for after synthesizing this compound?

A: Common impurities can arise from several sources during the synthesis process.[7] These include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual morpholino oligomers or the 2-nitrophenyl protecting group precursor.[7]

  • Side-Reaction Products: The synthesis chemistry may lead to the formation of undesired byproducts. For morpholino synthesis, this can include N-1 deletion sequences.[8][9]

  • Degradation Products: The 2-nitrophenyl group can be sensitive to certain conditions, and the caged compound itself may degrade during workup or storage, especially if exposed to light or non-optimal pH.[5][7]

Q2: My synthesized caged compound has low water solubility. How can I address this?

A: The addition of a hydrophobic caging group like 2-nitrophenyl can significantly decrease the water solubility of the morpholino.[3] To improve solubility for biological experiments, consider the following:

  • Salt Form: If applicable, converting the compound to a more soluble salt form can be effective.

  • Formulation: Using a small amount of a biocompatible co-solvent like DMSO to create a concentrated stock solution, which is then diluted in your aqueous experimental buffer, is a common practice.[10] However, always perform vehicle controls to ensure the co-solvent does not affect your biological system.

  • Structural Modification: For long-term projects, you might consider synthesizing derivatives with more hydrophilic moieties, though this will require re-validation of the caging and uncaging properties.

Q3: How can I confirm the successful attachment of the 2-nitrophenyl caging group to the morpholino?

A: A combination of analytical techniques is essential for confirming the structure of your synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11][12][13] You should be able to identify characteristic peaks for both the morpholino backbone and the 2-nitrophenyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of your compound, confirming its elemental composition.[14][15]

  • UV-Vis Spectroscopy: The 2-nitrophenyl group has a characteristic UV absorbance.[16] Measuring the UV-Vis spectrum can confirm its presence and help determine the concentration of your stock solution.

Q4: What is the expected photolysis byproduct of this compound, and is it harmful to cells?

A: Upon photolysis, the 2-nitrophenyl group is cleaved, releasing the active morpholino. The primary byproduct is 2-nitrosobenzaldehyde.[16] It is crucial to be aware that photolysis byproducts can sometimes have biological activity or be cytotoxic.[4] Therefore, it is essential to perform control experiments where you expose your biological system to the photolysis byproducts alone to rule out any confounding effects.

Troubleshooting Guide

Encountering issues during your experiments is a common part of the research process.[17] This section provides a structured approach to troubleshooting common problems with synthesized this compound.

Issue 1: Low Yield of Synthesized Caged Compound

Low yields can be frustrating and can stem from various factors in the synthesis and purification process.[7]

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or adjusting the temperature.[7]
Purity of Starting Materials Ensure the purity of your morpholino oligomer and the 2-nitrophenyl precursor. Purify starting materials if necessary.[7]
Suboptimal Reaction Conditions Perform small-scale optimization experiments to screen different solvents, temperatures, and catalyst concentrations.[7]
Losses During Workup and Purification Be meticulous during extraction and chromatography steps. Ensure complete phase separation during extractions and optimize your chromatography conditions for good separation.[7]
Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes check_purity Check Starting Material Purity incomplete->check_purity No improved_yield Improved Yield optimize_conditions->improved_yield impure Impure Materials? check_purity->impure purify_materials Purify Starting Materials impure->purify_materials Yes review_workup Review Workup & Purification impure->review_workup No purify_materials->improved_yield product_loss Product Loss Detected? review_workup->product_loss optimize_purification Optimize Extraction & Chromatography product_loss->optimize_purification Yes product_loss->improved_yield No optimize_purification->improved_yield UncagingTroubleshooting start Inefficient Uncaging Observed check_wavelength Verify Light Source Wavelength start->check_wavelength wavelength_mismatch Wavelength Mismatch? check_wavelength->wavelength_mismatch correct_wavelength Use Correct Wavelength Filter/Source wavelength_mismatch->correct_wavelength Yes check_intensity Check Light Intensity/Duration wavelength_mismatch->check_intensity No successful_uncaging Successful Uncaging correct_wavelength->successful_uncaging low_intensity Intensity Too Low? check_intensity->low_intensity increase_intensity Increase Intensity/Duration (Monitor for Photodamage) low_intensity->increase_intensity Yes check_ph Investigate pH Dependence low_intensity->check_ph No increase_intensity->successful_uncaging ph_sensitive pH Sensitive? check_ph->ph_sensitive optimize_ph Optimize Buffer pH ph_sensitive->optimize_ph Yes consider_quantum_yield Consider Inherent Quantum Yield ph_sensitive->consider_quantum_yield No optimize_ph->successful_uncaging consider_quantum_yield->successful_uncaging

Caption: A workflow for troubleshooting inefficient uncaging of your compound.

Experimental Protocols for Quality Control

Here are detailed protocols for the essential analytical techniques to ensure the quality of your synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of your synthesized compound and for monitoring the progress of the uncaging reaction. [18][19] Objective: To determine the purity of the synthesized this compound and to analyze the products of photolysis.

Materials:

  • HPLC system with a UV-Vis detector [20]* C18 reverse-phase column [19]* Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Your synthesized caged compound

  • UV light source for photolysis studies

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of your synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10-20 µL of your sample.

    • Run a linear gradient to elute your compound. A typical gradient might be from 5% B to 95% B over 30 minutes.

    • Monitor the elution profile at a wavelength where both the caged compound and potential byproducts absorb (e.g., 254 nm and 350 nm). [10]

  • Data Analysis:

    • The purity of your compound can be estimated by the relative area of the main peak in the chromatogram. A pure compound should show a single major peak.

    • For photolysis studies, inject a sample before and after exposure to UV light. The chromatogram of the photolyzed sample should show a decrease in the peak corresponding to the caged compound and the appearance of new peaks corresponding to the uncaged morpholino and the 2-nitrosobenzaldehyde byproduct. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is indispensable for confirming the chemical structure of your synthesized compound. [11][12][21][22] Objective: To verify the covalent attachment of the 2-nitrophenyl group to the morpholino backbone.

Materials:

  • NMR spectrometer

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Your synthesized caged compound

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of your purified compound in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. You should observe characteristic signals for the aromatic protons of the 2-nitrophenyl group (typically in the 7-8.5 ppm range) and the protons of the morpholino backbone. [13] * Acquire a ¹³C NMR spectrum to observe the carbon signals of the entire molecule. [11] * For more complex structures, 2D NMR experiments like COSY and HSQC can be used to establish connectivity between protons and carbons. [21]

  • Data Analysis:

    • Compare the obtained spectra with the expected chemical shifts for the morpholino and the 2-nitrophenyl group. The presence of signals from both moieties and the correct integration of the proton signals will confirm the successful synthesis of the caged compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of your compound, confirming its elemental composition. [14][15][23][24][25] Objective: To confirm the molecular weight of the synthesized this compound.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Suitable solvent for your compound (e.g., acetonitrile, methanol)

  • Matrix (for MALDI)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of your compound (typically in the µM to nM range) in a solvent compatible with the ionization source.

    • For Electrospray Ionization (ESI), the sample is infused directly or via LC.

    • For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a suitable matrix on a target plate.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement.

  • Data Analysis:

    • The obtained mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of your target compound. The high accuracy of HRMS can confirm the elemental formula.

References

  • Banghart M, Borges K, Isacoff E, Trauner D, Kramer RH. Light-activated ion channels for remote control of neuronal firing.
  • BenchChem. Technical Support Center: Caged Compound Synthesis.
  • Corrie JET, Reid GP, Trentham DR, Hursthouse MB, Mazid MH. Synthesis and absolute stereochemistry of the two diastereomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate ('caged ATP'). J Chem Soc Perkin Trans 1:1015–1019.
  • Ellis-Davies GCR. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Flanagan JU, Atwell GJ, Heinrich DM, et al. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian J. Chem. 2014;22:967.
  • Gene Tools.
  • Gurney AM. Caged compounds: photorelease technology for control of cellular chemistry and physiology. Annu Rev Biophys Biophys Chem. 1987;18:239–270.
  • Higley MJ. Cloaked caged compounds - chemical probes for two-photon optoneurobiology. PMC.
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  • Kundu J, Ghosh A, Ghosh U, et al. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. J Org Chem. 2022;87(15):9466-9478.
  • Papageorgiou G, et al. A chemist and biologist talk to each other about caged neurotransmitters. PMC. 2013.
  • Reddy et al. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian J. Chem.
  • ResearchGate. (A) HPLC monitoring of the photoreaction...
  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Sketchy MCAT. NMR Spectroscopy: Unveiling Compound Structure (Full Lesson). YouTube. 2023.
  • Springer Nature Experiments. Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy.
  • Summerton J, Weller D. Morpholino antisense oligomers: design, preparation, and properties. Antisense Nucleic Acid Drug Dev. 1997;7(3):187-195.
  • U.S. Patent 8,299,206. Method of synthesis of morpholino oligomers.
  • WO2009064471A1. Method of synthesis of morpholino oligomers.
  • ACS Publications. Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). J Org Chem. 2021.
  • ACS Publications.
  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry World. How to troubleshoot experiments. 2024.
  • ChemRxiv.
  • Medical Technology.
  • NIH.
  • NIH. Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC.
  • NIH. Useful caged compounds for cell physiology. PMC.
  • NIH. Versatile synthesis and rational design of caged morpholinos. PubMed.
  • Open Access Pub. Photoionization Mass Spectrometry. Journal of Developments in Mass Spectrometry.
  • PubMed Central. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.
  • PubMed Central.
  • ResearchGate. (A) The general structure of caged compounds with a list of commonly...
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
  • ResearchGate. Caged Morpholino Oligonucleotide for Control of Gene Expression in Zebrafish.
  • ResearchGate.
  • RSC Publishing. Flash photolysis–HPLC method applied to the study of photodegradation reactions. J Chem Soc, Chem Commun.
  • Semantic Scholar. The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals.
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Validation & Comparative

A Researcher's Guide to Validating Gene Knockdown: A Comparative Analysis of Photocleavable Morpholinos and Standard Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of functional genomics, the ability to transiently silence a gene and observe the resulting phenotype is a cornerstone of discovery. However, the rigor of these experiments hinges on the meticulous validation of gene knockdown efficiency. This guide provides a comprehensive comparison of a novel, temporally controlled method using Morpholino(2-nitrophenyl)methanone—a type of photocleavable or "caged" morpholino—against established validation techniques such as quantitative PCR (qPCR) and Western blotting. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their gene knockdown studies.

The Imperative of Knockdown Validation
Introducing Photocleavable Morpholinos: Temporal Control Over Gene Silencing

This compound belongs to a class of "caged" morpholinos that provide an innovative layer of temporal and spatial control over gene knockdown experiments.[2][5] Standard morpholinos are active upon introduction into a biological system, constitutively silencing their target gene.[5] In contrast, caged morpholinos are rendered inactive by a photolabile protecting group, in this case, the (2-nitrophenyl)methanone moiety.[6] This "cage" prevents the morpholino from binding to its target mRNA.[5] Upon exposure to a specific wavelength of UV light, the photolabile bond is cleaved, releasing the active morpholino to bind to its target and block translation or splicing.[5][7] This light-inducible activation allows for precise timing of gene knockdown, enabling researchers to investigate gene function at specific developmental stages or in specific tissues.[2]

Mechanism of Action: Photocleavable Morpholino

G cluster_0 Inactive State cluster_1 Activation cluster_2 Active State Inactive_Morpholino Caged Morpholino (this compound) mRNA_Target Target mRNA Inactive_Morpholino->mRNA_Target Binding Blocked UV_Light UV Light Exposure Active_Morpholino Active Morpholino UV_Light->Active_Morpholino Cage Cleavage mRNA_Target_2 Target mRNA Active_Morpholino->mRNA_Target_2 Binding & Knockdown

Caption: Workflow of photocleavable morpholino activation.

The primary advantage of this system is the ability to establish a clear "before and after" scenario within the same biological sample, strengthening the causal link between gene knockdown and the observed phenotype.

A Comparative Analysis of Knockdown Validation Methodologies

The validation of gene knockdown is not a one-size-fits-all process. The choice of method depends on the nature of the morpholino (translation-blocking vs. splice-blocking), the availability of reagents, and the specific experimental question. Here, we compare the use of photocleavable morpholinos as an internal control against the gold-standard techniques of qPCR and Western blotting.

Method Principle Pros Cons Best Suited For
Photocleavable Morpholino (Internal Control) Comparison of phenotype before and after UV-induced activation of the caged morpholino.High temporal and spatial control.[2] Each embryo/cell serves as its own control. Reduces biological variability.Indirect measure of knockdown. Requires specialized equipment for UV exposure. Potential for UV-induced off-target effects.Time-sensitive developmental studies. Investigating gene function in specific cell lineages.
Quantitative PCR (qPCR) Measures the abundance of the target mRNA transcript relative to a stable reference gene.[8]Highly sensitive and quantitative.[9] Relatively high-throughput.Does not directly measure protein levels.[10] mRNA levels may not always correlate with protein expression.[11]Validating splice-blocking morpholinos.[12][13] Assessing knockdown at the transcript level.
Western Blotting Uses antibodies to detect and quantify the amount of the target protein.[14]Direct measurement of protein knockdown.[8][12] Confirms functional outcome of translation-blocking morpholinos.Dependent on the availability of a specific and high-quality antibody.[10][15] Lower throughput than qPCR. Can be less sensitive for low-abundance proteins.Gold standard for validating translation-blocking morpholinos.[16] Confirming phenotypic observations at the protein level.
RNA Rescue Co-injection of a synthetic mRNA that is not targeted by the morpholino to see if it reverses the phenotype.[10][12]Provides strong evidence for the specificity of the morpholino-induced phenotype.[17]Can be technically challenging to achieve the correct dosage. Ubiquitous mRNA expression may not fully rescue localized gene function.[12]Confirming the specificity of an observed phenotype.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, every protocol should be a self-validating system. This means incorporating appropriate controls and checks at each stage.

Protocol 1: Validation using Photocleavable Morpholinos

This protocol leverages the temporal control of caged morpholinos to validate knockdown.

Experimental Workflow

G cluster_0 Preparation cluster_1 Pre-Activation cluster_2 Activation cluster_3 Post-Activation cluster_4 Analysis Inject Inject Caged Morpholino into Embryos/Cells Observe_Pre Observe & Document Baseline Phenotype Inject->Observe_Pre UV_Expose Expose to UV Light (Specific Wavelength & Duration) Observe_Pre->UV_Expose Observe_Post Observe & Document Post-Activation Phenotype UV_Expose->Observe_Post Compare Compare Pre- and Post- Activation Phenotypes Observe_Post->Compare

Caption: Experimental workflow for photocleavable morpholino validation.

Methodology:

  • Microinjection: Inject the this compound into one- to four-cell stage embryos (e.g., zebrafish) or transfect into cultured cells.[2][18]

  • Baseline Phenotyping: At the desired developmental stage or time point before activation, carefully observe and document the phenotype of the injected organisms or cells. This serves as the internal control.

  • Photoactivation: Expose the samples to a controlled dose of UV light at a wavelength that cleaves the (2-nitrophenyl)methanone group (typically around 365 nm).[6] The duration and intensity of exposure should be optimized to ensure efficient uncaging while minimizing potential phototoxicity.

  • Post-Activation Phenotyping: Following a suitable incubation period for the knockdown to take effect, re-examine and document the phenotype.

  • Analysis: A specific phenotypic change observed only after UV exposure provides strong evidence that the effect is due to the knockdown of the target gene.

Trustworthiness: This system is self-validating because the phenotype is assessed before and after the knockdown is induced in the same sample, minimizing the influence of biological variability.

Protocol 2: Validation by Quantitative PCR (qPCR)

This protocol is particularly effective for assessing the efficiency of splice-blocking morpholinos.[12]

Methodology:

  • Sample Collection: At the desired time point post-injection with a splice-blocking morpholino, collect both morphant and control (e.g., uninjected or control morpholino-injected) samples.

  • RNA Extraction: Isolate total RNA from the samples using a reliable method.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers that flank the targeted splice junction. A successful splice-blocking morpholino will lead to the retention of an intron or the skipping of an exon, resulting in a change in the size of the PCR product and a decrease in the amount of correctly spliced transcript.[13][19]

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method, normalizing the expression of the target gene to a stably expressed reference gene. A significant reduction in the correctly spliced transcript in the morphant group compared to the control group validates the knockdown.

Trustworthiness: The inclusion of control samples and normalization to a reference gene ensures the reliability of the quantitative data. Sequencing the altered PCR products can further confirm the specific effect of the morpholino on splicing.[10]

Protocol 3: Validation by Western Blotting

This is the definitive method for confirming the reduction of the target protein, especially for translation-blocking morpholinos.[10]

Methodology:

  • Sample Collection: Collect morphant and control samples at the appropriate time point.

  • Protein Extraction: Lyse the cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection: Visualize the protein bands and quantify their intensity. A loading control (e.g., an antibody against a housekeeping protein like beta-actin or GAPDH) must be used to normalize the data.

  • Analysis: A significant decrease in the intensity of the band corresponding to the target protein in the morphant samples compared to the controls confirms successful knockdown at the protein level.[14][16]

Trustworthiness: The use of a specific antibody provides direct evidence of protein reduction, and the loading control corrects for any variations in sample handling.

Conclusion: An Integrated Approach to Validation

References

  • Bardhan, A., et al. (2021). Conditional gene knockdowns in sea urchins using caged morpholinos. ResearchGate. [Link]

  • Chen, C., et al. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. PubMed Central. [Link]

  • Timme-Laragy, A. R., et al. (2012). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. PMC - NIH. [Link]

  • Chen, C., et al. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. PubMed - NIH. [Link]

  • Shestopalov, I. A., et al. (2007). Caged Morpholino Oligonucleotide for Control of Gene Expression in Zebrafish. Semantic Scholar. [Link]

  • Tallafuss, A., et al. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. PMC - NIH. [Link]

  • Schulte-Merker, S., & Stainier, D. Y. (2014). Morpholino-Mediated Gene Knockdown in Zebrafish: It Is All About Dosage and Validation. ResearchGate. [Link]

  • Bill, B. R., et al. (2009). Lessons from morpholino-based screening in zebrafish. PMC - PubMed Central - NIH. [Link]

  • Summerton, J. E., & Weller, D. D. (2013). Photocleavable morpholino oligos with integral photolinkers for modulating the activity of any selected gene transcript by exposure to light.
  • Slanina, T., et al. (2016). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. PMC - NIH. [Link]

  • Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]

  • Tallafuss, A., et al. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. ResearchGate. [Link]

  • Burns, C. G., et al. (2016). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC - NIH. [Link]

  • Unknown. (n.d.). Western Blot analyses of the splice blocking affect of morpholino... ResearchGate. [Link]

  • abm Inc. (2019). Gene Silencing Methods: CRISPR vs. TALENs vs. RNAi. YouTube. [Link]

  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development. [Link]

  • Bio-Synthesis Inc. (2024). Gene Knockdown methods To Determine Gene Function! Bio-Synthesis. [Link]

  • Summerton, J., & Weller, D. (2001). Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]

  • Godoy, M., et al. (2021). Morpholino knockdown efficiency with manual and automated... ResearchGate. [Link]

  • Patsnap. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap Synapse. [Link]

  • Markstein, M., et al. (2014). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. PMC - NIH. [Link]

  • Various Authors. (2016). How to check whether micro injection of morpholino in zebra fish is working or not? ResearchGate. [Link]

  • Schulte-Merker, S., & Stainier, D. Y. (2014). Morpholino-Mediated Gene Knockdown in Zebrafish: It Is All About Dosage and Validation. J Invest Dermatol. [Link]

  • Draper, B. W., et al. (2001). Inhibition of Zebrafish fgf8 Pre-mRNA Splicing With Morpholino Oligos: A Quantifiable Method for Gene Knockdown. Genesis. [Link]

  • Summerton, J., & Weller, D. (2001). Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]

  • ZeClinics. (n.d.). Morpholino gene knock-down service. ZeClinics® CRO. [Link]

  • Stainier, D. Y., et al. (2017). A Primer for Morpholino Use in Zebrafish. PMC - PubMed Central - NIH. [Link]

  • Hathout, Y., et al. (2015). Western blot verification of candidate proteins that were found altered... ResearchGate. [Link]

  • Cvekl, A., & Duncan, M. K. (2017). Experimental strategy and validation of the morpholino experiments. ResearchGate. [Link]

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The Researcher's Guide to Photolabile Protecting Groups: A Comparative Study of Cleavage Wavelengths for Morpholino(2-nitrophenyl)methanone and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cell biology, neuroscience, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to release compounds with a pulse of light. The choice of PPG is critical and is often dictated by the desired cleavage wavelength, quantum efficiency, and the biological compatibility of the photolysis byproducts.

This guide provides a comprehensive comparison of Morpholino(2-nitrophenyl)methanone, a member of the well-established ortho-nitrobenzyl (ONB) family of PPGs, with other commonly used caging groups. We will delve into the key performance metrics that influence the selection of a PPG for a given application, supported by experimental data and protocols to empower researchers in making informed decisions.

The Critical Role of the ortho-Nitrobenzyl Moiety

The photochemistry of ortho-nitrobenzyl derivatives is the foundation upon which this compound's function is built. Upon absorption of UV-A light, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, initiating a cascade of electronic and conformational rearrangements that culminate in the cleavage of the bond to the protected molecule.[1][2] This process releases the "caged" compound and generates a 2-nitroso derivative as a byproduct.[3][4] The efficiency of this process is what makes the ONB family, including this compound, a popular choice for a wide range of applications, from the release of neurotransmitters to the controlled activation of therapeutic agents.[1]

Comparative Analysis of Photolabile Protecting Groups

The selection of an appropriate PPG hinges on a careful consideration of its photophysical properties. The ideal PPG should possess a high molar extinction coefficient (ε) at a biologically benign wavelength, a high quantum yield of uncaging (Φu), and generate non-toxic byproducts.[5] The product of the molar extinction coefficient and the quantum yield (ε × Φu) is a crucial metric representing the overall uncaging efficiency.[3]

Below is a comparative summary of key photophysical parameters for the ortho-nitrobenzyl family and the coumarin-based PPGs, which are another major class of photolabile protecting groups. While specific data for this compound is not extensively published, its properties are expected to be in line with other o-nitrobenzyl derivatives.

Photolabile Protecting Group FamilyTypical Absorption Maximum (λmax)Recommended Cleavage Wavelength (nm)Quantum Yield of Uncaging (Φu)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Key Characteristics & Byproducts
ortho-Nitrobenzyl (ONB) Derivatives ~280-350 nm~340-365 nm0.01 - 0.635,000 - 15,000Well-established, high cleavage efficiency. Byproduct is a 2-nitroso derivative.[1][5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350 nm350-420 nmVaries with leaving group~5,000Increased absorbance at longer wavelengths, suitable for biological applications.[5]
Coumarin-Based Derivatives 350-500 nm350-500 nm0.01 - 0.410,000 - 50,000Absorb at longer, less damaging wavelengths; some derivatives are two-photon active.[6][7]

Mechanism of Photocleavage: ortho-Nitrobenzyl Group

The photocleavage of the ortho-nitrobenzyl group, the core of this compound, proceeds through a well-defined mechanism upon UV irradiation.

G cluster_0 Photochemical Cleavage of o-Nitrobenzyl Group A o-Nitrobenzyl Protected Morpholine B Excited State (n,π*) A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Morpholine D->E Cleavage F 2-Nitrosobenzaldehyde (Byproduct) D->F

Caption: Photocleavage mechanism of an o-nitrobenzyl protected compound.

Experimental Protocol: Comparative Photolysis Study

To empirically determine and compare the cleavage efficiency of this compound with other PPGs, a standardized photolysis experiment is essential. This protocol outlines a general procedure that can be adapted for specific compounds and experimental setups.

Materials:

  • Photolabile protected compounds of interest (e.g., this compound, a DMNB-caged compound, a coumarin-caged compound)

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution for biological relevance)

  • Quartz cuvettes or reaction vessel

  • Monochromatic light source with adjustable wavelength and intensity (e.g., a filtered mercury arc lamp or a dedicated LED source)

  • Radiometer or chemical actinometry setup to determine photon flux

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of each photolabile compound in the chosen solvent at a precise concentration. For the photolysis experiment, prepare a dilute solution in a quartz cuvette, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to ensure uniform light penetration.

  • Actinometry (Optional but Recommended): To accurately determine the quantum yield, the photon flux of the light source at the irradiation wavelength must be known. This can be measured using a calibrated radiometer or through chemical actinometry, for example, using a standard solution of 2-nitrobenzaldehyde, which has a known quantum yield.[1]

  • Irradiation: Place the sample cuvette in a temperature-controlled holder and irradiate with the monochromatic light source at the desired wavelength (e.g., 365 nm for standard ONB cleavage). Ensure the solution is stirred continuously during irradiation for homogeneity.

  • Reaction Monitoring: At defined time intervals, withdraw aliquots from the reaction mixture.

  • Analysis:

    • HPLC: Analyze the aliquots by HPLC to monitor the decrease in the concentration of the starting material and the increase in the concentration of the released compound and photoproducts. A reverse-phase C18 column with a suitable mobile phase gradient is commonly used.

    • UV-Vis Spectroscopy: Concurrently, the progress of the photolysis can be monitored by recording the UV-Vis absorption spectrum of the solution at different time points.

  • Data Interpretation: From the HPLC data, plot the concentration of the starting material versus irradiation time to determine the initial rate of photolysis. The quantum yield (Φu) can then be calculated using the following formula:

    Φu = (moles of product formed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry data.

G cluster_1 Experimental Workflow for Comparative Photolysis A Synthesis & Purification of Caged Compounds B Sample Preparation (Solvent, Concentration) A->B C Photon Flux Determination (Actinometry) B->C D Irradiation (Light Source, Wavelength) B->D E Reaction Monitoring (Aliquots at Time Intervals) D->E F Analysis (HPLC, UV-Vis) E->F G Data Interpretation (Rate, Quantum Yield) F->G

Sources

The Researcher's Guide to Caged Compounds: A Performance Analysis of Morpholino(2-nitrophenyl)methanone (MNI)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and neural circuits, the ability to precisely control the concentration of bioactive molecules in space and time is paramount. Photolabile "caged" compounds have emerged as an indispensable tool, offering researchers the power to initiate biological processes with a pulse of light. This guide provides an in-depth comparison of a widely used caging group, Morpholino(2-nitrophenyl)methanone (MNI), against other prevalent caging technologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights needed to select the optimal tool for their specific research questions.

The Dawn of Optical Control: Understanding Caged Compounds

Caged compounds are biologically active molecules rendered inert by a covalently attached photolabile protecting group, the "cage".[1][2][3][4] Irradiation with light of a specific wavelength cleaves this bond, liberating the active molecule with high spatiotemporal precision.[1][4][5] The efficacy of a caged compound is governed by several key photochemical and pharmacological properties, including its absorption spectrum, quantum yield (the efficiency of photorelease upon photon absorption), and its biological inertness in the caged form.[5][6][7]

A Deep Dive into MNI: The Workhorse of Two-Photon Uncaging

The 4-methoxy-7-nitroindolinyl (MNI) caging group has become a cornerstone of modern neuroscience, particularly for the two-photon uncaging of glutamate.[2][6] Its rise to prominence is attributable to a favorable combination of properties that allow for the precise mimicry of synaptic transmission.[6][8]

Key Attributes of the MNI Caging Group:

  • Two-Photon Sensitivity: MNI-caged compounds, particularly MNI-glutamate, exhibit a practical two-photon absorption cross-section, with an absorption maximum around 720 nm. This allows for the diffraction-limited photorelease of the caged molecule, enabling stimulation of individual dendritic spines.[9][10]

  • High Stability: MNI-caged compounds are lauded for their excellent thermal stability and resistance to hydrolysis at physiological pH, a significant improvement over earlier caging groups like CNB.[8][11][12]

  • Rapid Photolysis: The release of the active molecule from the MNI cage is exceptionally fast, with release half-times of less than 0.26 milliseconds, crucial for studying rapid biological processes like synaptic transmission.[12]

However, the MNI caging group is not without its limitations. A significant drawback is its off-target antagonism of GABA-A receptors at concentrations typically used for two-photon uncaging.[6][7][8][9] This can complicate the study of excitatory processes in the context of normal inhibitory tone.

MNI in the Ring: A Head-to-Head Comparison with Other Caging Technologies

The selection of a caging group is a critical experimental design choice. Below, we compare the performance of MNI against other widely used and emerging caged compounds.

MNI vs. Nitroindolinyl (NI)

MNI is a derivative of the 7-nitroindolinyl (NI) caging group, with the addition of a methoxy group at the 4-position.[12] This seemingly minor modification has a significant impact on performance. MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than its predecessor, NI-caged L-glutamate.[13][12]

MNI vs. Dinitrophenyl Derivatives (e.g., DMNB/CNB)

The α-carboxy-2-nitrobenzyl (CNB) caging group, a dinitrophenyl derivative, was an early workhorse in the field. However, MNI offers several advantages. MNI-caged compounds are more thermally stable than their CNB counterparts.[11] Furthermore, CNB-caged glutamate has been shown to have inhibitory effects on NMDA receptors, a complication not observed with MNI-caged glutamate under similar conditions.[11] A significant drawback of CNB-glutamate is its lack of sensitivity to two-photon uncaging.[4][14]

MNI vs. Ruthenium-Based Cages (RuBi)

Ruthenium-bipyridyl (RuBi) based caged compounds represent a distinct class of phototriggers with several appealing characteristics.[15][16][17]

  • Visible Light Activation: Unlike MNI, which is activated by UV or near-IR light, RuBi compounds can be uncaged using visible light.[16][17] This can reduce phototoxicity and allow for deeper tissue penetration.[17]

  • High Quantum Yield: RuBi-caged compounds often exhibit high quantum yields, allowing for their use at lower concentrations.[16][17] This can mitigate off-target effects, such as the GABAergic blockade seen with MNI.[16]

  • Fast Release Kinetics: RuBi cages offer fast photorelease kinetics, comparable to the best organic caging groups.[17]

MNI vs. Dinitroindolinyl Derivatives (CDNI and MDNI)

To improve upon the quantum yield of MNI, dinitroindolinyl derivatives have been developed.

  • CDNI-glutamate: The addition of a second nitro group in 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI)-glutamate results in a quantum yield approximately five times higher than that of MNI-glutamate.[7][18] This increased efficiency allows for the use of lower laser powers, reducing the risk of photodamage.[7]

  • MDNI-glutamate: 4-Methoxy-5,7-dinitroindolinyl (MDNI)-glutamate also boasts a significantly higher quantum yield of photolysis (around 0.5) compared to MNI-glutamate.[2][8][19] In cuvette-based two-photon photolysis experiments, MDNI-glutamate was found to be 5-6 times more effective than MNI-glutamate.[2][19]

MNI vs. Coumarin-Based Cages

Coumarin-based caging groups are another class of visible-light-sensitive probes. While early iterations suffered from low uncaging quantum yields, recent chemical modifications have led to significant improvements, with some derivatives exhibiting quantum yields greater than 20%.[20] These newer coumarin cages also offer the advantage of avoiding the production of toxic byproducts like formaldehyde.[20]

Quantitative Performance Metrics: A Comparative Data Summary

The following table summarizes key performance indicators for MNI and other selected caged compounds, primarily focusing on caged glutamate as a representative example.

Caging GroupBioactive MoleculeOne-Photon λmax (nm)Quantum Yield (Φ)Two-Photon λmax (nm)Two-Photon Cross-Section (GM)Key AdvantagesKey Disadvantages
MNI Glutamate~336[21]0.065-0.085[13]~7200.06Well-characterized, high stability, rapid photolysisGABA-A receptor antagonism[8][9]
NI Glutamate~330-350~0.03~730Lower than MNIHigh thermal stabilityLower quantum yield than MNI[12]
CNB Glutamate~350~0.05Not efficientN/AHistorically significantHydrolytically less stable, NMDA receptor inhibition[11]
RuBi GlutamateVisible (Blue)High~800[6]HighVisible light uncaging, less GABAergic blockade[16]Fewer commercially available variants
CDNI Glutamate~350~0.5[8][18]~720Higher than MNIHigh quantum yield, less photodamage[7]Synthesis can be complex
MDNI Glutamate~350~0.5[2][8]~7205-6x more effective than MNI in 2P photolysis[2][19]Very high quantum yieldPhotolysis can be less "clean"
Coumarin Tertiary Amines~405<1% to >20% (optimized)[20]VariesVariesVisible light uncaging, tunable propertiesPerformance is highly dependent on the specific derivative

Visualizing the Uncaging Process and Experimental Workflow

To better understand the principles and application of caged compounds, the following diagrams illustrate the fundamental uncaging mechanism and a typical experimental workflow for two-photon glutamate uncaging.

UncagingMechanism CagedCompound Caged Molecule (e.g., MNI-Glutamate) ActiveMolecule Active Molecule (e.g., Glutamate) CagedCompound->ActiveMolecule Photolysis Byproducts Photochemical Byproducts CagedCompound->Byproducts Light Light (hν) Light->CagedCompound

Caption: The fundamental principle of uncaging.

TwoPhotonWorkflow cluster_preparation Sample Preparation cluster_experiment Two-Photon Uncaging & Recording cluster_analysis Data Analysis Slice Prepare Brain Slice Incubate Incubate with MNI-Glutamate Slice->Incubate Patch Patch-Clamp Neuron Incubate->Patch Image Two-Photon Imaging of Dendritic Spine Patch->Image Uncage Deliver Focused 720 nm Laser Pulse Image->Uncage Record Record Postsynaptic Current (uEPSC) Uncage->Record Analyze Analyze uEPSC Amplitude and Kinetics Record->Analyze Correlate Correlate with Spine Morphology Analyze->Correlate

Caption: A typical experimental workflow for two-photon uncaging of MNI-glutamate.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to implement caged compound experiments.

Protocol 1: One-Photon Full-Field Uncaging of MNI-Glutamate in Brain Slices

Objective: To evoke whole-cell currents in a neuron by uncaging MNI-glutamate using a wide-field light source.

Materials:

  • Acute brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (ACSF)

  • MNI-glutamate

  • Patch-clamp electrophysiology setup

  • Microscope with a UV light source (e.g., 365 nm LED)

  • Data acquisition system

Procedure:

  • Prepare acute brain slices according to standard laboratory protocols.

  • Allow slices to recover in ACSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with ACSF.

  • Bath-apply MNI-glutamate at a concentration of 600-700 µM.[9]

  • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

  • Deliver brief pulses of UV light (e.g., 2-10 ms duration) using the full-field illuminator.[9]

  • Record the evoked inward currents.

  • Vary the duration of the light pulse to establish a dose-response relationship.

  • Causality Check: Ensure that the recorded currents are dependent on the presence of both MNI-glutamate and the light pulse. Perform control experiments with light but no caged compound, and with the caged compound but no light.

Protocol 2: Two-Photon Uncaging of MNI-Glutamate at Single Dendritic Spines

Objective: To mimic synaptic input by uncaging MNI-glutamate at an individual dendritic spine and record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC).

Materials:

  • Acute brain slices

  • ACSF

  • MNI-glutamate (2.5-10 mM for local application, or bath-applied)

  • Two-photon laser scanning microscope with a Ti:Sapphire laser tuned to ~720 nm

  • Patch-clamp electrophysiology setup

  • Fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution to visualize neuronal morphology

Procedure:

  • Prepare and recover acute brain slices as in Protocol 1.

  • Establish a whole-cell patch-clamp recording from a neuron, including a fluorescent dye in the pipette to visualize its morphology.

  • Allow the dye to fill the dendritic tree (20-40 minutes).[10]

  • Apply MNI-glutamate to the slice, either via bath perfusion or local application from a second pipette.[1]

  • Using the two-photon microscope, identify a dendritic spine of interest.

  • Position the focused laser spot adjacent to the spine head (~0.3 µm away).[1]

  • Deliver a short laser pulse (e.g., 0.25-4 ms) to uncage the MNI-glutamate.[1][6] The laser power will need to be optimized for the specific setup and depth of the spine in the tissue.[6]

  • Record the uEPSC at the soma. The uncaging parameters should be adjusted to elicit a uEPSC that mimics a miniature EPSC.[6]

  • Self-Validation: To confirm the spatial precision of uncaging, move the laser spot a few micrometers away from the spine and deliver another pulse; the uEPSC should be significantly attenuated or absent.

Conclusion and Future Directions

This compound (MNI) has rightfully earned its place as a powerful tool in the neuroscientist's arsenal, particularly for two-photon uncaging experiments. Its high stability and rapid photolysis kinetics have enabled groundbreaking studies of synaptic function. However, researchers must be cognizant of its limitations, most notably the off-target effects on GABAergic inhibition.

The field of caged compounds is continually evolving, with the development of new caging groups that offer improved quantum yields, visible light activation, and reduced off-target effects. The choice of a caging group should be a deliberate one, guided by the specific experimental question and a thorough understanding of the photochemical and pharmacological properties of the available tools. As new and improved caged compounds become available, it is incumbent upon the research community to perform rigorous side-by-side comparisons to benchmark their performance against established standards like MNI. This will ensure that we continue to refine our ability to optically control and dissect the complex molecular choreography of life.

References

  • Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC. (n.d.). PubMed Central. [Link]

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. [Link]

  • In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. (n.d.). National Institutes of Health. [Link]

  • Useful caged compounds for cell physiology - PMC. (n.d.). National Institutes of Health. [Link]

  • Two-Photon Uncaging of Caged Neurotransmitters. (2019, July 12). Frontiers. [Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. (n.d.). [Link]

  • Two-Photon Uncaging of Glutamate. (2019, January 9). Frontiers. [Link]

  • Flash photolysis of caged compounds. (n.d.). Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC. (n.d.). PubMed Central. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007, July 30). [Link]

  • A Visible-Light-Sensitive Caged Serotonin - PMC. (n.d.). National Institutes of Health. [Link]

  • Toward Optimal Ru(II) Photocages: Balancing Photochemistry, Stability, and Biocompatibility Through Fine Tuning of Steric, Electronic, and Physiochemical Features | Inorganic Chemistry. (2020, January 3). ACS Publications. [Link]

  • Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. (n.d.). PubMed. [Link]

  • RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. (n.d.). Frontiers. [Link]

  • A chemist and biologist talk to each other about caged neurotransmitters - PMC. (2013, January 11). National Institutes of Health. [Link]

  • Photochemical Quantum Yields and Efficiencies of the Photocages. (n.d.). ResearchGate. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007, July 30). [Link]

  • Two-Photon Uncaging of Glutamate - PMC. (2019, January 9). National Institutes of Health. [Link]

  • Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2025, August 9). ResearchGate. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. [Link]

  • Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC. (2019, November 21). [Link]

  • Summary of the properties of caged glutamates. (n.d.). ResearchGate. [Link]

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Safety Operating Guide

Mastering the Safe Handling of Morpholino(2-nitrophenyl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of Morpholino(2-nitrophenyl)methanone. As a potent chemical compound, understanding its properties and the necessary precautions is paramount to ensuring a safe laboratory environment and the integrity of your research. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and the specific hazards associated with this compound.

Understanding the Risks: Hazard Analysis

This compound presents a multi-faceted risk profile that necessitates a stringent handling protocol. According to safety data sheets, the primary hazards include:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. This triple-threat exposure pathway underscores the need for comprehensive barrier protection.

  • Photosensitivity: The "2-nitrophenyl" moiety in the chemical structure makes it susceptible to degradation upon exposure to light. This property not only affects the compound's stability and experimental reproducibility but can also lead to the formation of unknown and potentially more hazardous byproducts.

  • Physical Form: As a powder, the compound poses a significant inhalation risk and is prone to contaminating surfaces, equipment, and personal protective equipment (PPE).[1][2]

These hazards dictate a holistic approach to safety, integrating engineering controls, administrative procedures, and the correct use of personal protective equipment.

Engineering Controls: Your First Line of Defense

Before any handling of this compound, appropriate engineering controls must be in place to minimize exposure.

  • Ventilation: All handling of this powdered compound must be conducted within a certified chemical fume hood.[3] This is non-negotiable. A fume hood provides a controlled workspace that captures and exhausts airborne particulates, preventing inhalation by the user and contamination of the general laboratory space.[2][3][4] The horizontal airflow within a fume hood is also crucial for maintaining the accuracy of analytical balances during weighing procedures.[2]

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound.[1] This area should be clearly labeled. By containing the work, you limit the potential for cross-contamination of other experiments and surfaces.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be tailored to the specific risks posed by this compound. The following table outlines the required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals, including nitro-compounds.[5][6][7] They are also puncture-resistant and provide a clear indication of a breach.[7] Double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination is suspected.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[8]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[8]
Respiratory Protection As needed, based on risk assessmentWhile a fume hood is the primary means of respiratory protection, a risk assessment may indicate the need for a respirator, particularly during large-scale handling or in the event of a spill outside of a contained area.

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Gloves (Inner) d2->d3 d4 4. Gloves (Outer) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Inner Gloves f3->f4 Disposal_Workflow A Contaminated Material (Gloves, Weigh Paper, etc.) B Segregate into a Labeled Hazardous Waste Container A->B C Seal Container When Not in Use B->C D Store in a Designated Secondary Containment Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F High-Temperature Incineration E->F

Figure 2: Hazardous Waste Disposal Workflow

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention. * Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel. By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). Retrieved from University of California, Riverside Environmental Health & Safety. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Retrieved from University of Tennessee, Knoxville. [Link]

  • Selecting Chemical-Resistant Gloves. Retrieved from University of California, Riverside Environmental Health & Safety. [Link]

  • Managing Dust in Laboratories Handling Hazardous Powders. (2025, November 20). Retrieved from Hosokawa Micron. [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. Retrieved from University of California, Berkeley. [Link]

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry. Retrieved from Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Retrieved from Carl ROTH. [Link]

  • Proper Ventilation Techniques for a Safer Laboratory - Innova Design Group. (2025, February 4). Retrieved from Innova Design Group. [Link]

  • Powder Handling - AirClean Systems. Retrieved from AirClean Systems. [Link]

  • 5 Ways To Properly Ventilate A Laboratory - DECO Associates. (2020, May 15). Retrieved from DECO Associates. [Link]

  • p-NITROPHENOL EXTRA PURE - Loba Chemie. Retrieved from Loba Chemie. [Link]

  • How to Handle and Store Chemicals Safely to Protect Your Eyes - Dr Agarwals Eye Hospital. (2025, July 22). Retrieved from Dr Agarwals Eye Hospital. [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. Retrieved from Carl ROTH. [Link]

  • How to Handle Toxic Chemicals | The Chemistry Blog. (2024, July 10). Retrieved from ReAgent. [Link]

  • 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing | Axis Insurance. (2021, March 29). Retrieved from Axis Insurance. [Link]

  • How do you handle toxic chemicals? - Quora. (2021, March 31). Retrieved from Quora. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.